molecular formula C10H6F3NO B159695 2-(Trifluoromethyl)quinolin-4-ol CAS No. 1701-18-4

2-(Trifluoromethyl)quinolin-4-ol

Cat. No.: B159695
CAS No.: 1701-18-4
M. Wt: 213.16 g/mol
InChI Key: SUNAMHNJYSQUPL-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinolin-4-ol is a quinoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery. The core quinoline structure is recognized as a privileged framework in the development of bioactive molecules . The introduction of a trifluoromethyl group at the 2-position is a strategic modification that enhances the compound's metabolic stability and influences its lipophilicity and electronic properties, which can lead to improved biological activity and binding affinity . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Research highlights its potential in oncology, where structurally similar 2-(trifluoromethyl)quinolin-4-amine derivatives have been designed and synthesized as potent antitumor agents. These compounds function by inhibiting microtubule polymerization, a well-validated mechanism for targeting cancer cells, and have demonstrated nanomolar-range cytotoxicity against resistant cancer cell lines such as HeLa, PC3, and K562 . Furthermore, the trifluoromethylquinoline scaffold is being explored in infectious disease research. Analogous compounds are investigated for their antibacterial properties, with some hybrids showing activity against Gram-positive and Gram-negative bacteria by targeting enzymes like DNA gyrase . The presence of the trifluoromethyl group is a common feature in the design of new antimalarial prototypes, aimed at overcoming parasitic resistance to existing drugs . 2-(Trifluoromethyl)quinolin-4-ol is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNAMHNJYSQUPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90937735
Record name 2-(Trifluoromethyl)quinolin-4-ol
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Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730930
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1701-18-4
Record name 1701-18-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Trifluoromethyl)quinolin-4-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 2-(Trifluoromethyl)quinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] This document offers a detailed exploration of established synthetic routes and thorough analytical characterization, designed for researchers and professionals in the field.

Strategic Approaches to Synthesis

The construction of the 2-(trifluoromethyl)quinolin-4-ol scaffold is most effectively achieved through well-established cyclization reactions, primarily the Conrad-Limpach and Gould-Jacobs syntheses. The choice between these methods often depends on the availability of starting materials and desired substitution patterns.

The Conrad-Limpach Synthesis: A Thermally Driven Cyclization

The Conrad-Limpach synthesis is a robust method for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[3][4] For the synthesis of 2-(Trifluoromethyl)quinolin-4-ol, the key precursors are aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.

The reaction proceeds in two critical steps: the initial condensation of the aniline with the β-ketoester to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization.[5] Precise temperature control during the cyclization is paramount to ensure complete reaction and minimize degradation.[5]

Reaction Mechanism:

The mechanism initiates with a nucleophilic attack of the aniline on the keto group of the β-ketoester. This is followed by dehydration to form a Schiff base, which then undergoes a thermally induced electrocyclic ring closure to form the quinoline ring system.[3]

Conrad_Limpach Aniline Aniline Intermediate β-Aminoacrylate Intermediate Aniline->Intermediate + Ketoester (Condensation) Ketoester Ethyl 4,4,4-trifluoro-3-oxobutanoate Product 2-(Trifluoromethyl)quinolin-4-ol Intermediate->Product High Temperature (Cyclization)

Figure 1: Simplified workflow of the Conrad-Limpach synthesis.

Experimental Protocol:

A detailed, step-by-step methodology for the synthesis is as follows:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, combine ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq), aniline (2.0 eq), toluene, and a catalytic amount of p-toluenesulfonic acid.[6]

  • Heat the mixture to reflux (approximately 140°C) overnight, continuously removing the water formed during the reaction.[6]

  • After cooling to room temperature, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude β-aminoacrylate intermediate.

  • Cyclization: In a separate flask, heat a high-boiling inert solvent (e.g., Dowtherm A or mineral oil) to approximately 250°C.

  • Slowly add the crude intermediate to the hot solvent. The high temperature facilitates the cyclization to the 4-hydroxyquinoline product.[5]

  • After the addition is complete, maintain the temperature for a short period to ensure complete reaction.

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with the non-polar solvent to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization or silica gel column chromatography.[6]

The Gould-Jacobs Reaction: A Versatile Alternative

The Gould-Jacobs reaction provides an alternative route to 4-hydroxyquinolines, starting from an aniline and an alkoxymethylenemalonic ester.[7][8] This method is particularly useful for synthesizing quinolines with various substituents. The reaction begins with the condensation of aniline with a malonic acid derivative, followed by thermal cyclization.[7]

Reaction Mechanism:

The reaction initiates with a nucleophilic attack by the aniline on the malonic acid derivative, leading to the formation of an anilidomethylenemalonic ester. Subsequent heating induces a 6-electron cyclization to yield the 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to the desired 4-hydroxyquinoline.[7]

Gould_Jacobs Aniline Aniline Intermediate1 Anilidomethylenemalonic Ester Aniline->Intermediate1 + Malonic Ester (Condensation) MalonicEster Alkoxymethylenemalonic Ester Intermediate2 4-Hydroxy-3-carboalkoxyquinoline Intermediate1->Intermediate2 Heat (Cyclization) Product 4-Hydroxyquinoline Intermediate2->Product Saponification & Decarboxylation

Figure 2: Generalized workflow of the Gould-Jacobs reaction.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-(Trifluoromethyl)quinolin-4-ol. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the number and environment of the hydrogen atoms in the molecule. The aromatic protons of the quinoline ring are typically observed in the downfield region (δ 7.0-8.5 ppm).[9] The electron-withdrawing trifluoromethyl group will influence the chemical shifts of adjacent protons.[9] The hydroxyl proton may appear as a broad singlet and its position can be concentration and solvent dependent; a D₂O exchange experiment can confirm its presence.[9]

  • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.[9] The carbon atom attached to the CF₃ group will also exhibit splitting, though with a smaller coupling constant.[9]

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for confirming the presence of the trifluoromethyl group. A single resonance is expected, and its chemical shift provides information about the electronic environment of the fluorine atoms.[10][11]

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include O-H stretching for the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C=O stretching for the quinolone tautomer (around 1650 cm⁻¹), and C-F stretching vibrations for the trifluoromethyl group (in the region of 1100-1300 cm⁻¹).

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak corresponding to the exact mass of 2-(Trifluoromethyl)quinolin-4-ol (C₁₀H₆F₃NO, MW: 213.16 g/mol ) should be observed.[12]

Analytical Data Summary
Technique Expected Observations
Melting Point A sharp melting point is indicative of a pure compound.
¹H NMR Aromatic protons in the δ 7.0-8.5 ppm range; a potentially broad OH signal.
¹³C NMR Quartet for the CF₃ carbon; signals for the quinoline ring carbons.
¹⁹F NMR A singlet for the CF₃ group.
IR Spectroscopy Broad O-H stretch, C=O stretch, and strong C-F stretches.
Mass Spectrometry Molecular ion peak at m/z = 213.

Applications in Drug Development

The 2-(trifluoromethyl)quinolin-4-ol scaffold is a valuable building block in the synthesis of various biologically active molecules. The trifluoromethyl group is known to enhance properties such as metabolic stability and binding affinity, making it a desirable feature in drug design.[1] Derivatives of this compound have been investigated for their potential as antimalarial and anticancer agents.[13]

Conclusion

The synthesis of 2-(Trifluoromethyl)quinolin-4-ol can be reliably achieved through established methods like the Conrad-Limpach and Gould-Jacobs reactions. Careful control of reaction conditions is crucial for obtaining high yields and purity. A comprehensive suite of analytical techniques is necessary to unequivocally confirm the structure and purity of the final product. The insights provided in this guide are intended to support researchers in the successful synthesis and characterization of this important heterocyclic compound for applications in medicinal chemistry and drug discovery.

References

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R. Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. Faculty of Pharmacy, Osaka Ohtani University.
  • ChemicalBook. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis. ChemicalBook.
  • Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals.
  • Supporting Inform
  • ChemicalBook. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. ChemicalBook.
  • 2,8-Bis(trifluoromethyl)
  • ResearchGate. (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... ResearchGate.
  • Supporting Inform
  • MySkinRecipes. 2-(Trifluoromethyl)quinolin-4-ol. MySkinRecipes.
  • PubChem. 2-(Trifluoromethyl)quinolin-4-ol. PubChem.
  • NIH. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. NIH.
  • Fluoromart. 2-Hydroxy-4-(trifluoromethyl)quinoline. Fluoromart.
  • Supporting Information. Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Source Not Available.
  • Conrad-Limpach Reaction. Source Not Available.
  • Wikipedia. Gould–Jacobs reaction. Wikipedia.
  • Gould-Jacobs Reaction. Source Not Available.
  • Wikipedia. Conrad–Limpach synthesis. Wikipedia.
  • Benchchem. Interpreting Complex NMR Spectra of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.
  • Benchchem. Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline. Benchchem.
  • SynArchive. Conrad-Limpach Synthesis. SynArchive.
  • PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central.
  • PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.

Sources

Introduction: The Significance of a Fluorinated Quinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)quinolin-4-ol

2-(Trifluoromethyl)quinolin-4-ol is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] Its quinoline core is a privileged scaffold found in numerous natural and synthetic bioactive compounds, while the strategic incorporation of a trifluoromethyl (-CF3) group at the 2-position profoundly influences its physicochemical and pharmacological properties. The high electronegativity and metabolic stability of the -CF3 group can enhance membrane permeability, receptor binding affinity, and bioavailability, making this compound a valuable intermediate for creating novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial research.[1][2][3]

This guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)quinolin-4-ol, offering both established data and field-proven experimental protocols for its characterization. The narrative is designed for researchers, chemists, and drug development professionals who require a deep, practical understanding of this molecule's behavior.

Structural Identity and Tautomerism

A critical feature of 2-(Trifluoromethyl)quinolin-4-ol is its existence in a tautomeric equilibrium with its keto form, 2-(Trifluoromethyl)-1H-quinolin-4-one. While named as an alcohol ("-ol"), the equilibrium often favors the more stable quinolone ("-one") tautomer. This dynamic is crucial as the dominant form influences the molecule's hydrogen bonding capability, acidity, and interaction with biological targets.

tautomerism cluster_0 2-(Trifluoromethyl)quinolin-4-ol (Enol Form) cluster_1 2-(Trifluoromethyl)-1H-quinolin-4-one (Keto Form) enol enol keto keto enol->keto

Caption: Keto-enol tautomerism of the title compound.

Core Physicochemical Data Summary

The fundamental properties of 2-(Trifluoromethyl)quinolin-4-ol are summarized below. These values are critical starting points for any experimental design, from solubility screening to formulation development.

PropertyValueSource(s)
Molecular Formula C₁₀H₆F₃NO[1][2][4]
Molecular Weight 213.16 g/mol [1][2][4]
CAS Number 1701-18-4[1][2]
IUPAC Name 2-(trifluoromethyl)-1H-quinolin-4-one[4]
Appearance Purple or off-white solid[1][2]
Melting Point 206 - 208 °C[1][2]
Aqueous Solubility >32 µg/mL (at pH 7.4)[4]
pKa (Predicted) ~7.5 - 8.5 (acidic, enol)(Predicted, requires experimental verification)
logP (Predicted) ~2.5 (Predicted, requires experimental verification)[4]

Acidity and Ionization Constant (pKa)

Theoretical Grounding: The pKa, or acid dissociation constant, is a measure of a compound's acidity in a given solvent. For a molecule like 2-(Trifluoromethyl)quinolin-4-ol, the pKa dictates the degree of ionization at a specific pH. This is paramount for predicting its behavior in physiological environments, as ionization state dramatically affects solubility, membrane transport (absorption), and binding to target proteins. The enolic hydroxyl group is weakly acidic, and its deprotonation is influenced by the electron-withdrawing nature of the trifluoromethyl group and the aromatic ring system.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination, relying on the precise measurement of pH changes upon the addition of a titrant.[5] The inflection point on the resulting titration curve corresponds to the pKa.[5][6]

Methodology:

  • Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure measurement accuracy.[5]

  • Sample Preparation: Prepare a ~1 mM solution of 2-(Trifluoromethyl)quinolin-4-ol in a suitable solvent system (e.g., water with a small amount of co-solvent if needed). The final concentration should be at least 10⁻⁴ M.[5]

  • Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[5]

  • Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with pH measurements.[5]

  • Titration:

    • Place the solution in a reaction vessel with a magnetic stirrer.

    • Immerse the calibrated pH electrode.

    • Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[5]

    • Titrate the solution by adding small, precise increments of a standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize. Continue until the pH reaches ~12.[5]

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point, which is the midpoint of the steepest portion of the curve.[7]

  • Replication: Perform the titration at least three times to ensure reproducibility and calculate the average pKa and standard deviation.[5]

pka_workflow prep Prepare 1 mM Sample in 0.15 M KCl acidify Acidify Sample to pH ~2 with 0.1 M HCl prep->acidify calibrate Calibrate pH Meter (pH 4, 7, 10) calibrate->prep titrate Titrate with 0.1 M NaOH, Recording pH vs. Volume acidify->titrate plot Plot Titration Curve (pH vs. Volume NaOH) titrate->plot analyze Determine pKa at Half-Equivalence Point plot->analyze

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (logP)

Theoretical Grounding: Lipophilicity, quantified as the partition coefficient (logP), describes a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a cornerstone of the Lipinski "Rule of Five" for drug-likeness. LogP is a critical predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A balanced logP (typically between 1 and 3) is often desired for oral bioavailability, allowing the molecule to be soluble in the aqueous gut environment yet permeable across lipidic cell membranes.

Experimental Protocol: logP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for measuring logP.[8] It involves directly measuring the concentration of the analyte in two immiscible phases (n-octanol and water) after they have reached equilibrium.[8][9]

Methodology:

  • Phase Pre-saturation: Mix n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and shake vigorously for 24 hours. Allow the layers to separate completely. This ensures that each phase is saturated with the other, preventing volume changes during the experiment.[9][10]

  • Sample Preparation: Prepare a stock solution of 2-(Trifluoromethyl)quinolin-4-ol in the pre-saturated n-octanol. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning:

    • Add a precise volume of the n-octanol stock solution to a precise volume of the pre-saturated aqueous buffer in a vial (e.g., 2 mL of each).

    • Cap the vial and shake gently on an orbital shaker at a controlled temperature (e.g., 25 °C) for several hours (typically 2-4 hours) to allow the compound to partition and reach equilibrium.[11]

    • Let the vial stand undisturbed overnight to ensure complete phase separation.[11]

  • Phase Separation & Analysis:

    • Carefully separate the two phases. Centrifugation can be used to break up any emulsions.

    • Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

    • P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • logP = log₁₀(P)

logp_workflow saturate Pre-saturate n-Octanol and Aqueous Buffer (pH 7.4) dissolve Dissolve Compound in Pre-saturated n-Octanol saturate->dissolve mix Mix Octanol & Aqueous Phases in a Defined Ratio saturate->mix dissolve->mix shake Shake to Reach Equilibrium (Controlled Temperature) mix->shake separate Separate Phases (Allow to Stand / Centrifuge) shake->separate quantify Quantify Concentration in Each Phase via HPLC/LC-MS separate->quantify calculate Calculate logP = log([C]oct / [C]aq) quantify->calculate

Caption: Workflow for logP determination via the shake-flask method.

Aqueous Solubility

Theoretical Grounding: Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. For drug candidates, poor aqueous solubility is a major hurdle, leading to low bioavailability and challenging formulation development.[12] The solubility of 2-(Trifluoromethyl)quinolin-4-ol is influenced by its crystalline structure (requiring energy to break the lattice) and its ability to hydrogen bond with water, which is in turn dependent on pH due to its acidic nature.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

This method determines the equilibrium solubility, which is the most relevant value for biopharmaceutical assessment.[13] It involves creating a saturated solution and measuring the concentration of the dissolved compound.

Methodology:

  • Solution Preparation: Add an excess amount of solid 2-(Trifluoromethyl)quinolin-4-ol to a vial containing a known volume of the desired aqueous medium (e.g., phosphate buffer at pH 7.4). The presence of undissolved solid is essential to ensure saturation.[14]

  • Equilibration: Seal the vial and agitate it on an orbital shaker at a constant temperature (e.g., 37 °C for biopharmaceutical relevance) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[13][15]

  • Phase Separation: Separate the dissolved portion from the excess solid. This is typically done by centrifuging the sample at high speed and then carefully collecting the supernatant, or by filtering the solution through a low-binding syringe filter (e.g., 0.45 µm PVDF).[12]

  • Quantification: Dilute the clear supernatant if necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard calibration curve.[15]

  • Verification: The result should be confirmed by ensuring that the measured concentration does not increase with a longer incubation time.

solubility_workflow add_excess Add Excess Solid Compound to Aqueous Buffer (e.g., pH 7.4) agitate Agitate at Constant Temp (e.g., 37°C) for 24-48h add_excess->agitate separate Separate Solid from Solution (Centrifuge or Filter) agitate->separate quantify Quantify Concentration of Supernatant via HPLC separate->quantify result Report Solubility (e.g., in µg/mL or µM) quantify->result

Caption: Workflow for thermodynamic solubility determination.

Spectral Properties

Spectral data is indispensable for confirming the identity, structure, and purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic protons are expected in the δ 7.0-8.5 ppm region. The exact shifts are influenced by the electron-withdrawing -CF3 group and the electron-donating -OH group.[16] The hydroxyl proton signal may be broad or absent due to exchange with the solvent; a D₂O exchange experiment can confirm its presence.[16]

    • ¹³C NMR: The carbon of the -CF3 group will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF). The carbon atom attached to the -CF3 group will also exhibit splitting.[16]

    • ¹⁹F NMR: This technique is highly specific and will show a singlet for the three equivalent fluorine atoms of the -CF3 group, providing a clear signature for the compound.

  • Mass Spectrometry (MS):

    • Provides the mass-to-charge ratio (m/z), confirming the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.[17] The fragmentation pattern observed in MS/MS can be used to elucidate the structure of the quinoline core.[18] PubChem lists GC-MS data for this compound.[4]

Synthesis Overview

Understanding the synthesis provides context for potential impurities and handling. A common route is a cyclization reaction between an aniline and a trifluoromethylated β-ketoester.[3][19]

General Synthetic Route: A typical synthesis involves the reaction of aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate.[19] The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, and heated in a solvent like toluene with removal of water to drive the reaction to completion.[19]

synthesis_workflow reactants Reactants: - Aniline - Ethyl 4,4,4-trifluoro-3-oxobutanoate conditions Conditions: - p-Toluenesulfonic acid (catalyst) - Toluene (solvent) - Heat (reflux) reactants->conditions workup Reaction Workup: - Cool - Wash with aq. solution - Dry organic phase conditions->workup purify Purification: - Silica Gel Column Chromatography workup->purify product Final Product: 2-(Trifluoromethyl)quinolin-4-ol purify->product

Caption: General synthesis workflow for the title compound.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.
  • Benchchem. Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • PubChem. 2-(Trifluoromethyl)quinolin-4-ol | C10H6F3NO | CID 314576.
  • Chem-Impex. 4-Hydroxy-2-(trifluoromethyl)quinoline.
  • Encyclopedia.pub. Methods for Determination of Lipophilicity.
  • ACS Publications. Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education.
  • ChemicalBook. 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis.
  • ULM. Experiment # 11: Spectroscopic determination of indicator pKa.
  • Chemsrc. 2,8-Bis(trifluoromethyl)quinolin-4-ol | CAS#:35853-41-9.
  • ChemicalBook. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis.
  • HETEROCYCLES. SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE.
  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts.
  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • ASTM. E1148 Standard Test Method for Measurements of Aqueous Solubility.
  • Chemistry LibreTexts. 2.8: pH measurement and determination of pKa value.
  • Study.com. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration.
  • Sigma-Aldrich. MultiScreen Solubility Filter Plate.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2,8-Bis(trifluoromethyl)quinolin-4-ol: Comprehensive Overview and Applications.
  • Beilstein Journals. Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro.
  • World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
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A Spectroscopic and Synthetic Guide to 2-(Trifluoromethyl)quinolin-4-ol: Characterization and Analysis for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the spectroscopic and synthetic characteristics of 2-(Trifluoromethyl)quinolin-4-ol, a compound of significant interest in medicinal chemistry and materials science. We delve into the critical aspect of its tautomeric equilibrium with 2-(trifluoromethyl)-1H-quinolin-4-one, which profoundly influences its spectral properties. This document outlines a robust synthetic protocol and presents a detailed analysis of its expected Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), and Mass Spectrometry (MS) data. By combining theoretical predictions with established spectroscopic principles for analogous structures, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel quinoline-based compounds.

Introduction: The Significance of Trifluoromethylated Quinolones

Quinoline scaffolds are a cornerstone in drug discovery, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1] The incorporation of a trifluoromethyl (-CF₃) group into organic molecules can dramatically enhance their pharmacological profiles by improving metabolic stability, increasing lipophilicity, and modulating binding affinity to biological targets.[2][3] 2-(Trifluoromethyl)quinolin-4-ol, therefore, represents a promising building block for the development of next-generation pharmaceuticals and advanced functional materials.

A crucial chemical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4(1H)-quinolone form.[4] This equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the quinoline ring. Understanding this tautomerism is paramount for the accurate interpretation of spectroscopic data and for predicting the compound's behavior in different chemical and biological environments. The IUPAC name for the more stable keto tautomer is 2-(trifluoromethyl)-1H-quinolin-4-one.[4]

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of this important molecule, offering both practical experimental protocols and in-depth data interpretation.

Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

A reliable method for the synthesis of 2-(Trifluoromethyl)quinolin-4-ol is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.

Synthetic Protocol

This protocol is adapted from established procedures for the synthesis of substituted quinolin-4-ols.[1]

Step 1: Formation of the Enamine Intermediate

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add aniline (1.0 eq.), ethyl 4,4,4-trifluoroacetoacetate (1.1 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-6 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization to 2-(Trifluoromethyl)quinolin-4-ol

  • Add the crude enamine intermediate to a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 250 °C for 30-60 minutes. The high temperature facilitates the intramolecular cyclization to form the quinolone ring.

  • Monitor the reaction by TLC until the enamine intermediate is consumed.

  • Cool the reaction mixture to room temperature, which should induce the precipitation of the product.

  • Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling point solvent.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of DMF and water, to afford pure 2-(Trifluoromethyl)quinolin-4-ol.

Synthesis Workflow Diagram

Synthesis_Workflow Aniline Aniline Reflux Reflux with Dean-Stark Aniline->Reflux Ketoester Ethyl 4,4,4-trifluoroacetoacetate Ketoester->Reflux Toluene Toluene, p-TSA (cat.) Toluene->Reflux Enamine Crude Enamine Intermediate Reflux->Enamine Cyclization Heat to 250°C Enamine->Cyclization Dowtherm Dowtherm A Dowtherm->Cyclization Purification Filtration & Recrystallization Cyclization->Purification Product 2-(Trifluoromethyl)quinolin-4-ol Purification->Product

Caption: Synthetic workflow for 2-(Trifluoromethyl)quinolin-4-ol.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for 2-(Trifluoromethyl)quinolin-4-ol, based on computational predictions and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-(Trifluoromethyl)quinolin-4-ol, ¹H, ¹³C, and ¹⁹F NMR are particularly informative. The spectra are expected to reflect the predominant tautomeric form, the 2-(trifluoromethyl)-1H-quinolin-4-one.[4]

3.1.1. Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline ring system and the N-H proton of the quinolone tautomer.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.2 - 6.4s-
H-58.0 - 8.2d8.0 - 8.5
H-67.3 - 7.5t7.5 - 8.0
H-77.6 - 7.8t7.5 - 8.0
H-87.7 - 7.9d8.0 - 8.5
N-H11.5 - 12.5br s-

Note: Predicted chemical shifts are based on computational models and data from analogous compounds and may vary depending on the solvent and experimental conditions.[5]

3.1.2. Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The trifluoromethyl group will have a significant effect on the chemical shifts of adjacent carbons and will exhibit C-F coupling.

Carbon Predicted Chemical Shift (δ, ppm) Multiplicity (due to C-F coupling) Coupling Constant (J, Hz)
C-2148 - 152q²JCF ≈ 35-40
C-3108 - 112s-
C-4175 - 180s-
C-4a123 - 127s-
C-5124 - 128s-
C-6123 - 127s-
C-7131 - 135s-
C-8118 - 122s-
C-8a140 - 144s-
-CF₃118 - 122q¹JCF ≈ 270-280

Note: Predicted chemical shifts and coupling constants are based on computational models and data from analogous compounds.[5][6]

3.1.3. Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds. A single signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity
-CF₃-60 to -65s

Note: The chemical shift is referenced to CFCl₃. The exact chemical shift can be influenced by the solvent.[3][7]

3.1.4. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of purified 2-(Trifluoromethyl)quinolin-4-ol in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[8]

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Lock and shim the instrument.

    • Acquire the spectrum with a standard pulse sequence.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • ¹⁹F NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence with proton decoupling.

    • Reference the spectrum to an external standard (e.g., CFCl₃).

  • Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-(Trifluoromethyl)quinolin-4-ol is expected to show characteristic absorption bands for the C=O, N-H, C-F, and aromatic C-H and C=C bonds.

3.2.1. Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (quinolone)3200 - 3400Medium, broad
Aromatic C-H stretch3000 - 3100Medium
C=O stretch (quinolone)1640 - 1680Strong
C=C and C=N stretch1500 - 1620Medium to strong
C-F stretch1100 - 1300Strong
Aromatic C-H bend750 - 900Strong

Note: Predicted wavenumbers are based on typical ranges for these functional groups.

3.2.2. Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a convenient method for acquiring IR spectra of solid samples.

  • Sample Preparation: No specific sample preparation is required for a solid sample. Ensure the sample is dry.

  • Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the ATR crystal and ensure good contact using the pressure clamp.

    • Record the sample spectrum.

    • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[9][10][11]

3.3.1. Predicted Mass Spectrum

  • Molecular Formula: C₁₀H₆F₃NO

  • Molecular Weight: 213.16 g/mol

  • Expected Ion (ESI+): [M+H]⁺ at m/z = 214.0474

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

3.3.2. Experimental Protocol for Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to obtain a stable signal and minimize fragmentation.

Data Interpretation and Structural Elucidation Workflow

The combined analysis of NMR, IR, and MS data is essential for the unambiguous structural confirmation of the synthesized 2-(Trifluoromethyl)quinolin-4-ol.

Data_Interpretation_Workflow cluster_Data Spectroscopic Data Acquisition cluster_Analysis Data Analysis and Interpretation NMR NMR (¹H, ¹³C, ¹⁹F) NMR_Interp Assign signals Determine connectivity Confirm tautomer NMR->NMR_Interp IR IR IR_Interp Identify functional groups (C=O, N-H, C-F) IR->IR_Interp MS MS (HRMS) MS_Interp Confirm molecular weight and elemental composition MS->MS_Interp Structure Structural Confirmation of 2-(Trifluoromethyl)quinolin-4-ol NMR_Interp->Structure IR_Interp->Structure MS_Interp->Structure

Caption: Workflow for the structural elucidation of 2-(Trifluoromethyl)quinolin-4-ol.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and spectroscopic characterization of 2-(Trifluoromethyl)quinolin-4-ol. By understanding its tautomeric nature and applying the detailed analytical protocols and interpretation guidelines presented herein, researchers can confidently synthesize and validate the structure of this valuable compound. The provided spectroscopic data, though based on predictions, serves as a robust starting point for experimental verification and will aid in the rapid identification and characterization of novel quinoline-based molecules for a wide range of scientific applications.

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Biological Activity Screening of Novel Trifluoromethylquinolines: A Framework for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological profile of these molecules by improving metabolic stability, increasing lipophilicity for better membrane permeability, and modifying electronic properties to enhance target binding affinity.[3][4][5][6] This guide presents a comprehensive, field-proven framework for the systematic biological activity screening of novel trifluoromethylquinoline derivatives. We move beyond a simple listing of protocols to provide the causal logic behind the experimental choices, establishing a self-validating workflow from initial cytotoxicity assessment to targeted antimicrobial, antimalarial, and anticancer assays. This document is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising class of compounds.

Part 1: The Foundational Screen — Assessing Cytotoxicity

The Rationale: Establishing a Therapeutic Window

Before investigating specific therapeutic activities, it is imperative to first determine the inherent cytotoxicity of a novel compound. This foundational screen is not merely a toxicity test; it is the first step in defining a compound's therapeutic index—the concentration range where it can exert a specific biological effect without causing general cellular death.[7][8] By screening against both cancerous and non-cancerous cell lines, we can differentiate between broadly toxic agents and candidates with promising selectivity, a critical decision point that dictates the entire subsequent screening cascade.[8][9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9][10] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[10]

Step-by-Step Methodology:

  • Cell Line Maintenance: Culture selected cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 non-cancerous embryonic kidney cells) in their appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Harvest cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of the trifluoromethylquinoline compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of final test concentrations (e.g., 0.1 to 100 µM). Remove the old media from the cells and add 100 µL of media containing the various compound concentrations. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).[7]

  • Incubation: Incubate the treated plates for a defined period, typically 48 or 72 hours.[7]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours, allowing for formazan crystal formation.[7][10]

  • Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

Data Presentation and Interpretation

The primary output of the cytotoxicity assay is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%.[7] This value is a key metric for comparing potency.

Data Analysis:

  • Subtract the absorbance of blank wells (media only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot percent viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Table 1: Template for Summarizing Cytotoxicity Data (IC50 in µM)

Compound ID Cancer Cell Line 1 (e.g., A549) Cancer Cell Line 2 (e.g., MCF-7) Non-Cancerous Cell Line (e.g., HEK293) Selectivity Index (SI)*
TQ-001 1.5 2.3 25.0 16.7
TQ-002 50.2 45.8 55.1 1.1
Doxorubicin 0.1 0.08 0.5 5.0

*Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells (e.g., A549). A higher SI is desirable.

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Seed Cells in 96-Well Plate treat Treat Cells with Compound prep_cells->treat prep_cpd Prepare Serial Dilutions of Test Compound prep_cpd->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read calc Calculate % Viability read->calc plot Generate Dose-Response Curve calc->plot ic50 Determine IC50 Value plot->ic50 G cluster_prep Preparation cluster_exp Assay cluster_analysis Analysis prep_bact Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells prep_bact->inoculate prep_cpd Prepare 2-Fold Serial Dilutions of Compound prep_cpd->inoculate incubate Incubate 16-20h at 37°C inoculate->incubate read_mic Visually Determine MIC incubate->read_mic mbc_plate Plate onto Agar from Clear Wells (Optional) read_mic->mbc_plate read_mbc Determine MBC mbc_plate->read_mbc G cluster_vacuole Parasite Digestive Vacuole (Acidic) cluster_drug Drug Action Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Non-Toxic Hemozoin Crystal Heme->Hemozoin Polymerization Death Parasite Lysis & Death Heme->Death Toxicity Buildup TQ Trifluoromethyl- quinoline (TQ) Accumulation TQ Accumulates in Vacuole TQ->Accumulation Block Inhibition Accumulation->Block Block->Heme

Caption: Inhibition of heme polymerization by quinoline drugs.

Anticancer Mechanism Screening: Kinase Inhibition

Rationale: Beyond general cytotoxicity, a key mechanism for anticancer activity is the inhibition of protein kinases, which are critical regulators of cell proliferation and survival. T[11][12]he related quinazoline scaffold is well-known for producing potent kinase inhibitors (e.g., Gefitinib), making this a logical avenue to explore for trifluoromethylquinolines.

[13][14]Experimental Protocol: General In Vitro Kinase Assay

This protocol describes a universal method that can be adapted for various kinases using different detection technologies (e.g., radiometric, luminescence, HTRF).

[15]1. Reaction Setup: In a microplate well, combine the purified target kinase (e.g., EGFR, VEGFR-2), its specific substrate peptide, and the test compound at various concentrations. 2. Initiation: Start the phosphorylation reaction by adding a solution containing ATP at a concentration near its Km value for the specific kinase. 3[12]. Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C). 4. Termination & Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The method of detection depends on the assay format (e.g., measuring incorporated radiolabeled phosphate or using a phosphorylation-specific antibody in an ELISA-like format). 5. Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting inhibition versus log concentration.

Data Presentation:

Table 3: Template for Summarizing Kinase Inhibition Data (IC50 in nM)

Compound ID EGFR VEGFR-2 SRC ABL
TQ-001 15 2500 >10000 >10000
TQ-003 850 920 4500 >10000

| Gefitinib | 5 | 3500 | >10000 | >10000 |

Visualization: Example Kinase Signaling Pathway

G cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor Trifluoromethylquinoline Kinase Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of the RAF-MEK-ERK signaling cascade.

Part 3: Ensuring Scientific Integrity — The Self-Validating System

  • Orthogonal Assay Confirmation: A primary hit should be confirmed using an assay with a different biological principle. For instance, a compound identified as a kinase inhibitor in a biochemical (cell-free) assay must be tested in a cell-based assay that measures the phosphorylation of the kinase's downstream substrate within intact cells. T[16]his critical step validates that the compound is cell-permeable and retains its activity in a complex cellular environment.

  • Selectivity Profiling: Promising candidates, particularly kinase inhibitors, must be screened against a broad panel of related targets (e.g., a kinome-wide scan). T[15]his distinguishes a highly selective inhibitor from a non-specific one, providing crucial insights into potential off-target effects and informing future optimization efforts.

  • Structure-Activity Relationship (SAR) Analysis: Screening a focused library of structurally related trifluoromethylquinoline analogues allows for the development of SAR. I[17]dentifying which structural modifications enhance or diminish activity validates that the biological effect is tied to the chemical scaffold and provides a rational basis for designing more potent and selective compounds.

By systematically applying this hierarchical and self-validating screening strategy, researchers can confidently identify and advance novel trifluoromethylquinoline candidates with the highest therapeutic potential.

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An In-depth Technical Guide to the Mechanism of Action of 2-(Trifluoromethyl)quinolin-4-ol in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a trifluoromethyl group at the 2-position of the quinolin-4-ol core creates a molecule with significant potential as an anticancer agent. This technical guide synthesizes the current understanding and proposes a primary mechanism of action for 2-(Trifluoromethyl)quinolin-4-ol, focusing on its role as a potent disruptor of microtubule dynamics. We will explore the downstream consequences of this action, including cell cycle arrest and the induction of apoptosis. Furthermore, we will discuss potential secondary mechanisms, such as kinase inhibition, that may contribute to its overall cytotoxic profile. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the compound's cellular effects and detailed protocols for investigating its mechanism of action.

Introduction: The Quinoline Scaffold in Oncology

Quinoline and its derivatives have a rich history in drug discovery, with applications ranging from antimalarials to anti-inflammatory agents.[1] In oncology, this heterocyclic nucleus is present in both established and investigational drugs.[2][3] The versatility of the quinoline ring allows for substitutions that can modulate its biological activity, leading to a wide array of mechanisms through which these compounds can exert their anticancer effects. These mechanisms include, but are not limited to, the inhibition of topoisomerases, proteasomes, and crucial signaling kinases like EGFR, VEGFR, and those in the PI3K/Akt/mTOR pathway.[4][5][6]

The addition of a trifluoromethyl (-CF3) group is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and bioavailability.[5] In the context of quinoline-based anticancer agents, this modification has been shown to potentiate their activity. This guide will focus specifically on 2-(Trifluoromethyl)quinolin-4-ol, a compound that stands at the intersection of these two key pharmacophoric features.

Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The strongest evidence for the anticancer activity of the 2-(trifluoromethyl)quinoline core points towards the disruption of the cellular cytoskeleton, specifically through the inhibition of tubulin polymerization.[4][7]

The Role of Microtubules in Cancer

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including the maintenance of cell shape, intracellular transport, and, most critically for cancer therapy, the formation of the mitotic spindle during cell division.[8] The mitotic spindle is responsible for the accurate segregation of chromosomes into daughter cells. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment, as exemplified by widely used drugs like the taxanes (paclitaxel) and vinca alkaloids (vincristine).[9]

Evidence for Tubulin Inhibition by 2-(Trifluoromethyl)quinoline Derivatives

Research on the closely related 2-(trifluoromethyl)quinolin-4-amine derivatives has provided compelling evidence for their role as microtubule-targeted agents.[4] One particularly potent derivative, compound 5e , demonstrated significant anti-proliferative activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range.[4]

CompoundPC3 (prostate) IC50 (µM)K562 (leukemia) IC50 (µM)HeLa (cervical) IC50 (µM)
5e 0.490.080.01
Table 1: In vitro anti-proliferative activity of a representative 2-(trifluoromethyl)quinolin-4-amine derivative (compound 5e). Data sourced from a study on microtubule-targeted agents.[4]

Further mechanistic studies revealed that this class of compounds directly inhibits tubulin polymerization, likely by binding to the colchicine site on β-tubulin.[4][7] This inhibition disrupts the formation of the mitotic spindle, leading to a cascade of downstream cellular events.

Proposed Interaction at the Colchicine Binding Site

Molecular docking studies suggest that the 2-(trifluoromethyl)quinoline scaffold can fit into the colchicine binding pocket of tubulin. The quinoline ring system can form key interactions within the pocket, and the trifluoromethyl group can enhance binding affinity. It is hypothesized that 2-(Trifluoromethyl)quinolin-4-ol acts in a similar manner, with the hydroxyl group at the 4-position potentially forming hydrogen bonds with amino acid residues in the binding site.[4]

cluster_tubulin β-Tubulin Colchicine_Site Colchicine Binding Site Inhibition Inhibition of Polymerization Colchicine_Site->Inhibition Compound 2-(Trifluoromethyl)quinolin-4-ol Compound->Colchicine_Site Binds to Microtubule Microtubule Dynamics Inhibition->Microtubule Disrupts

Caption: Binding of 2-(Trifluoromethyl)quinolin-4-ol to the colchicine site on tubulin.

Cellular Consequences of Microtubule Disruption

The inhibition of tubulin polymerization by 2-(Trifluoromethyl)quinolin-4-ol triggers a series of cellular responses, culminating in cell death.

G2/M Phase Cell Cycle Arrest

A primary consequence of disrupting the mitotic spindle is the activation of the spindle assembly checkpoint. This checkpoint halts the cell cycle in the G2/M phase to prevent improper chromosome segregation.[4] Studies on related compounds have confirmed that treatment leads to a significant accumulation of cells in the G2/M phase in a dose-dependent manner.[4][7] This arrest prevents the cancer cells from completing mitosis and proliferating.

Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death. Cancer cells that are unable to resolve the mitotic block will initiate an apoptotic cascade. The mechanism of apoptosis induction by 2-(Trifluoromethyl)quinolin-4-ol is likely multifaceted, involving both the intrinsic and extrinsic pathways.[10][11][12]

  • Intrinsic (Mitochondrial) Pathway: This pathway is regulated by the Bcl-2 family of proteins.[13] Mitotic arrest can lead to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[11][13]

  • Extrinsic (Death Receptor) Pathway: While less directly linked to mitotic arrest, some anticancer agents can also engage death receptors on the cell surface, such as Fas, leading to the activation of caspase-8 and subsequent apoptosis.[11]

Compound 2-(Trifluoromethyl)quinolin-4-ol Tubulin Tubulin Polymerization Inhibition Compound->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Mitochondria Mitochondrial Pathway (Bax/Bcl-2 Ratio ↑) Arrest->Mitochondria Apoptosis Apoptosis Caspase Caspase Activation (Caspase-3, -9) Caspase->Apoptosis Mitochondria->Caspase

Caption: Cellular cascade initiated by 2-(Trifluoromethyl)quinolin-4-ol.

Potential Secondary Mechanisms of Action

While tubulin inhibition appears to be the primary mechanism, the quinoline scaffold's ability to interact with other biological targets suggests that 2-(Trifluoromethyl)quinolin-4-ol may have additional anticancer activities.

Kinase Inhibition

The quinoline core is a known "privileged scaffold" for binding to the ATP pocket of protein kinases.[6] Numerous quinoline-based kinase inhibitors have been developed, targeting key oncogenic pathways.[5][14][15] It is plausible that 2-(Trifluoromethyl)quinolin-4-ol could inhibit one or more kinases involved in cancer cell proliferation and survival, such as those in the EGFR or PI3K/Akt/mTOR pathways.[4][16] This kinase inhibitory activity could act synergistically with its microtubule-disrupting effects.

Modulation of the p53 Pathway

Some quinolinol derivatives, such as MMRi62, have been shown to promote the degradation of MDM4, a key negative regulator of the p53 tumor suppressor protein.[17][18][19][20] While direct evidence is lacking for 2-(Trifluoromethyl)quinolin-4-ol, the possibility of its interaction with components of the p53 pathway warrants further investigation, as this could represent another avenue for its anticancer effects.[21][22]

Experimental Workflows for Mechanistic Validation

To rigorously investigate the proposed mechanism of action, a series of well-established experimental protocols should be employed.

Cell Viability and Proliferation Assay (MTT Assay)

This initial assay is crucial for determining the cytotoxic potency of the compound across various cancer cell lines and for establishing the IC50 (half-maximal inhibitory concentration) values.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 2-(Trifluoromethyl)quinolin-4-ol for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][10]

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Cell Cycle Analysis by Flow Cytometry

This experiment will verify if the compound induces cell cycle arrest at a specific phase, as predicted by the tubulin inhibition hypothesis.

Protocol:

  • Treatment: Treat cells with 2-(Trifluoromethyl)quinolin-4-ol at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, confirming that the observed cytotoxicity is due to programmed cell death.

Protocol:

  • Treatment: Treat cells with the compound at various concentrations for a predetermined time (e.g., 48 hours).

  • Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[23]

  • Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[23]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry immediately. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot Analysis of Key Signaling Proteins

Western blotting is essential for examining the effects of the compound on the expression levels of specific proteins involved in the cell cycle and apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Cyclin B1, phospho-Histone H3, Bcl-2, Bax, cleaved Caspase-3, cleaved PARP, and β-actin as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

cluster_flow Flow Cytometry Analysis Start Cancer Cell Lines MTT MTT Assay (Determine IC50) Start->MTT Flow Flow Cytometry MTT->Flow WB Western Blot MTT->WB Results Mechanistic Insights WB->Results Identifies Protein Expression Changes CellCycle Cell Cycle Analysis (PI Staining) CellCycle->Results Confirms G2/M Arrest Apoptosis Apoptosis Assay (Annexin V/PI) Apoptosis->Results Confirms Apoptosis

Sources

An In-Depth Technical Guide to the Discovery and Historical Synthesis of Quinolin-4-ol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-4-ol, or 4-hydroxyquinoline, scaffold and its corresponding tautomer, quinolin-4(1H)-one, represent a cornerstone of heterocyclic chemistry. Their derivatives are integral to a vast array of biologically active compounds, from antimalarial agents to modern targeted cancer therapies. This guide provides an in-depth exploration of the discovery and historical synthesis of this critical chemical entity. We will delve into the foundational named reactions that first enabled access to the quinolin-4-ol core, examining the mechanistic underpinnings and experimental causality that guided their development. This document is intended for researchers, scientists, and drug development professionals, offering both a historical perspective and practical, field-proven insights into the classical synthesis of these vital compounds.

Chapter 1: The Dawn of Quinoline Chemistry

The story of quinolin-4-ol is intrinsically linked to its parent heterocycle, quinoline. The journey began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol".[1][2] A few years later, in 1842, Charles Gerhardt obtained a similar compound through the distillation of the antimalarial alkaloid quinine with a strong base, which he termed "Chinolein".[1] It would take several more decades before the scientific community confirmed that these substances were identical and established the fused benzene-pyridine structure of quinoline.[2]

This early work laid the groundwork for synthetic chemists to explore this new class of heterocyles. The realization that the core of a potent natural therapeutic like quinine was a quinoline ring spurred intense investigation into methods for its artificial preparation. This drive led to the development of several foundational synthetic reactions, not just for quinoline itself, but for its functionally critical oxygenated derivatives, particularly the quinolin-4-ols.

Chapter 2: The Foundational Pillars: Classical Syntheses of the Quinolin-4-one Core

The late 19th century was a period of immense creativity in synthetic organic chemistry, giving rise to the core methodologies for constructing the quinolin-4-one skeleton. These reactions, born from the study of aniline condensations with 1,3-dicarbonyl compounds, remain pillars of heterocyclic synthesis.

The Conrad-Limpach-Knorr Synthesis: A Cornerstone Reaction

Discovered independently by Max Conrad, Leonhard Limpah, and Ludwig Knorr in the 1880s, this reaction is arguably the most fundamental method for preparing quinolin-4-ones and their isomeric quinolin-2-ones.[3][4][5] The synthesis hinges on the condensation of an aniline with a β-ketoester, such as ethyl acetoacetate.[6] The true ingenuity of this method lies in its regioselectivity, which is dictated by reaction temperature—a classic example of kinetic versus thermodynamic control.[7][8]

  • At lower temperatures (e.g., room temperature to <100°C) , the reaction proceeds under kinetic control. The more electrophilic keto-carbonyl of the β-ketoester is preferentially attacked by the aniline's amino group.[7] This leads to the formation of a β-aminoacrylate intermediate, which upon thermal cyclization, yields the quinolin-4-ol (4-quinolone) product.[3][6]

  • At higher temperatures (e.g., >140°C) , the reaction is under thermodynamic control. While the initial attack at the ketone is reversible, the attack at the less reactive ester carbonyl is not.[7] This irreversible reaction forms a more stable β-ketoanilide intermediate. Subsequent acid-catalyzed cyclization furnishes the isomeric quinolin-2-ol (2-quinolone) .[3][9]

Causality Behind Experimental Choices

The high temperatures required for the final cyclization step (often exceeding 250°C) are necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (a 6-electron cyclization).[3][10] Early protocols performed this step neat, resulting in moderate yields.[11] A significant process improvement was the discovery that using a high-boiling, inert solvent like mineral oil or Dowtherm A dramatically increased yields, in many cases to over 90%, by ensuring uniform heat transfer and preventing substrate decomposition.[3][11]

Generalized Mechanism: Conrad-Limpach Pathway (4-Quinolone)

The mechanism begins with a nucleophilic attack of the aniline nitrogen onto the ketone carbonyl of the β-ketoester. After proton transfer and dehydration, a stable enamine intermediate (a β-arylaminocrotonate) is formed.[3] The critical step is the high-temperature thermal electrocyclization, followed by the elimination of alcohol to yield the final quinolin-4-one product, which exists in tautomeric equilibrium with its quinolin-4-ol form.[3][12]

Conrad-Limpach reaction workflow.
Experimental Protocol: Synthesis of 4-Hydroxy-2-methylquinoline

This protocol is a representative example of the Conrad-Limpach synthesis.

  • Step 1: Condensation. In a round-bottom flask, combine aniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Add a catalytic amount of a strong acid (e.g., a single drop of concentrated H₂SO₄). Stir the mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of aniline. The formation of the intermediate ethyl β-anilinocrotonate can be observed.

  • Step 2: Cyclization. To the flask containing the crude intermediate, add a high-boiling inert solvent such as mineral oil or diphenyl ether (enough to ensure good stirring). Fit the flask with a condenser. Heat the mixture to 250°C in a sand bath or heating mantle. Maintain this temperature for 30 minutes. The reaction will turn dark.

  • Step 3: Workup and Isolation. Allow the reaction mixture to cool to below 100°C. Carefully add petroleum ether or hexane to the cooled mixture. This will cause the product to precipitate while the solvent remains dissolved. Collect the solid product by vacuum filtration.

  • Step 4: Purification. Wash the crude solid with copious amounts of hot petroleum ether or hexane to remove the high-boiling solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield 4-hydroxy-2-methylquinoline as a crystalline solid.

The Gould-Jacobs Reaction

Introduced in 1939, the Gould-Jacobs reaction provides a powerful and versatile route to quinolin-4-ols, particularly those bearing a carboxylic acid precursor at the 3-position.[13][14] This method is crucial for the synthesis of many quinolone antibiotics, such as nalidixic acid.[11][15]

The reaction begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME).[13][15] The resulting intermediate is then thermally cyclized, typically in a high-boiling solvent, to form a 4-hydroxyquinoline-3-carboxylate ester.[11] Subsequent hydrolysis (saponification) of the ester followed by decarboxylation yields the target quinolin-4-ol.[13]

Causality Behind Experimental Choices

The choice of diethyl ethoxymethylenemalonate is key. The ethoxy group acts as an excellent leaving group in the initial condensation with aniline. The two ester groups at the adjacent carbon provide the necessary functionality for subsequent hydrolysis and decarboxylation, allowing for the synthesis of quinolones that are unsubstituted at the 3-position. The thermal cyclization step, similar to the Conrad-Limpach synthesis, requires high temperatures to facilitate the intramolecular aromatic substitution.[16]

Generalized Mechanism

The reaction proceeds via an initial nucleophilic substitution of the aniline onto the electron-deficient alkene of EMME, eliminating ethanol.[13] The resulting anilidomethylenemalonate intermediate undergoes a 6-electron thermal cyclization, again eliminating ethanol, to form the quinoline ring system.[13]

Gould-Jacobs reaction logical workflow.
Experimental Protocol: Synthesis of 4-Hydroxyquinoline [13]
  • Step 1: Condensation. Combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) in a flask. Heat the mixture gently to approximately 100-110°C for 1 hour. Ethanol will be evolved.

  • Step 2: Cyclization. Raise the temperature of the reaction mixture to 250°C and maintain for 20-30 minutes. The mixture will darken and solidify upon cooling. This forms ethyl 4-hydroxyquinoline-3-carboxylate.

  • Step 3: Saponification. To the crude solid, add a 10% aqueous sodium hydroxide solution (excess) and heat the mixture under reflux for 1 hour, or until the solid dissolves completely. This hydrolyzes the ester to the sodium salt of the carboxylic acid.

  • Step 4: Decarboxylation. Cool the solution and acidify it with acetic acid or hydrochloric acid. The 4-hydroxyquinoline-3-carboxylic acid will precipitate. Filter the solid, wash with water, and dry. Place the dry solid in a flask and heat it above its melting point (around 270°C) until the evolution of CO₂ ceases.

  • Step 5: Purification. The resulting crude 4-hydroxyquinoline can be purified by recrystallization from hot water or ethanol.

Chapter 3: Mechanistic Insights and Comparative Analysis

The classical syntheses, while related, offer different strategic advantages depending on the desired substitution pattern of the final quinolin-4-ol.

FeatureConrad-Limpach SynthesisGould-Jacobs Reaction
Aniline Source Substituted or unsubstituted anilinesSubstituted or unsubstituted anilines
Carbon Source β-Ketoesters (e.g., ethyl acetoacetate)Diethyl ethoxymethylenemalonate (EMME)
Key Intermediate β-Arylaminocrotonate (Enamine)Anilidomethylenemalonate
Typical Product 2- and/or 4-substituted Quinolin-4-olsQuinolin-4-ols (often via a 3-carboxylate)
Regioselectivity Temperature-dependent (yields 2- or 4-quinolones)Cyclization at ortho position of aniline
Primary Advantage Direct route to 2-alkyl-4-quinolonesAccess to 3-carboxy derivatives and parent 4-quinolone

The regioselectivity of the Conrad-Limpach reaction is its most defining characteristic. The kinetic preference for attack at the hard ketone center at low temperatures versus the thermodynamic stability of the amide formed at high temperatures is a textbook example of reaction control.[7] In contrast, the Gould-Jacobs reaction's regioselectivity is determined by the substitution on the aniline ring; cyclization can occur at either ortho position, which can lead to product mixtures if a meta-substituted aniline is used.[11]

Chapter 4: Evolution and Modern Perspectives

While the Conrad-Limpach and Gould-Jacobs reactions are foundational, modern organic synthesis has introduced milder and more efficient methods. These include metal-catalyzed cyclizations, microwave-assisted reactions that dramatically shorten reaction times, and novel routes starting from different precursors like isatoic anhydrides.[11][16][17] However, the classical methods remain highly relevant. They are often cost-effective, scalable, and do not require expensive or toxic transition metal catalysts.[11] Their historical significance is undeniable, as they provided the chemical tools that led to the discovery of the first quinolone antibacterial agents, paving the way for a class of drugs that has saved countless lives.[18]

Conclusion

The discovery and synthesis of quinolin-4-ol compounds represent a significant chapter in the history of medicinal and synthetic chemistry. From the initial isolation of quinoline from coal tar to the elegant and powerful cyclization strategies developed by Conrad, Limpach, Knorr, Gould, and Jacobs, the journey to access this privileged scaffold has been one of scientific ingenuity. Understanding these historical syntheses provides more than just a retrospective; it offers a deep appreciation for the fundamental principles of reaction control, mechanism, and the causal link between experimental conditions and chemical outcomes. These foundational reactions provided the bedrock upon which decades of drug discovery in the quinolone and quinolinone space have been built, and they continue to be a valuable part of the synthetic chemist's toolkit.

References
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Synthesis of Quinoline and its Derivatives using Various Name Reactions: An Overview. IIP Series. [Link]

  • Conrad–Limpach synthesis. Wikipedia. [Link]

  • Knorr quinoline synthesis. Wikipedia. [Link]

  • Conrad-Limpach Synthesis. SynArchive. [Link]

  • Wiese, M., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163. [Link]

  • Gould-Jacobs Reaction. Merck Index. [Link]

  • Knorr Quinoline Synthesis. Merck Index. [Link]

  • Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]

  • Szatmári, I., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(23), 5638. [Link]

  • Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19787-19807. [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Biotage. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]

  • Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]

  • Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. PubMed. [Link]

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  • The history of quinolones. ResearchGate. [Link]

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  • What is the history of the discovery of quinoline? BIOSYNCE Blog. [Link]

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  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]

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In silico modeling and docking studies of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling and Molecular Docking of 2-(Trifluoromethyl)quinolin-4-ol: A Framework for Virtual Screening and Lead Discovery

Abstract

This technical guide provides a comprehensive framework for the in silico analysis of 2-(Trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative with significant potential in medicinal chemistry. As a Senior Application Scientist, the objective of this document is not merely to provide a protocol, but to instill a deep, causal understanding of the computational drug discovery workflow. We will navigate the essential stages from ligand preparation and target selection to molecular docking and post-simulation analysis. Each step is presented as a self-validating system, grounded in established scientific principles and supported by authoritative references. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate the identification and optimization of novel therapeutic agents.

Introduction: The Quinoline Scaffold and the Significance of Fluorination

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Quinoline derivatives have been successfully developed as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[2][3][4][5][6] The subject of our study, 2-(Trifluoromethyl)quinolin-4-ol, is distinguished by two key features: the quinolin-4-ol core and the trifluoromethyl group at the C2 position.

The trifluoromethyl (-CF3) group is a bioisostere of the methyl group, but its strong electron-withdrawing nature and high lipophilicity profoundly alter the molecule's physicochemical properties.[7] This substitution can enhance metabolic stability, improve membrane permeability, and increase binding affinity to protein targets—making it a highly desirable feature in modern drug design.[8] The quinolin-4-ol moiety can exist in tautomeric equilibrium with its quinolin-4-one form, providing versatile hydrogen bonding capabilities crucial for molecular recognition at a target's active site.[9][10]

Given these promising structural features, in silico modeling serves as a powerful, resource-efficient first step to explore the therapeutic potential of 2-(Trifluoromethyl)quinolin-4-ol. Computational approaches allow us to hypothesize and test its interactions with various biological targets, guiding further experimental validation.[11][12]

The In Silico Workflow: A Rationale-Driven Approach

The power of computational modeling lies in its predictive capability. Before committing to the significant resources required for chemical synthesis and biological assays, we can build a robust, data-driven hypothesis of a molecule's potential efficacy. Our workflow is designed to be a logical cascade, where the output of each stage provides a validated input for the next.

cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Validation A Ligand Preparation (2-(Trifluoromethyl)quinolin-4-ol) C Molecular Docking (Pose & Affinity Prediction) A->C B Target Identification & Preparation B->C D Interaction Analysis (Binding Mode) C->D E Advanced Simulation (Molecular Dynamics) D->E F Drug-Likeness Prediction (ADMET Profiling) D->F

Figure 1: High-level overview of the in silico drug discovery workflow.

Experimental Protocols: A Step-by-Step Technical Guide

Ligand Preparation: From 2D Structure to 3D Conformer

Causality: The starting point for any docking simulation is a high-quality, energetically favorable 3D structure of the ligand. A poorly prepared ligand with steric clashes or an unnatural conformation will produce unreliable docking results. The goal is to generate a low-energy conformer that represents a plausible structure the molecule would adopt in a biological environment.

Protocol:

  • Obtain 2D Structure: The canonical SMILES string or a 2D structure file (e.g., SDF) for 2-(Trifluoromethyl)quinolin-4-ol is retrieved from a reliable chemical database such as PubChem (CID 314576).[9]

  • Conversion to 3D: Use a molecular editor like Avogadro or an online tool to convert the 2D representation into a 3D structure. This initial conversion will likely not be energetically optimal.

  • Energy Minimization: This is the most critical step. The 3D structure is subjected to energy minimization using a suitable force field. The Merck Molecular Force Field (MMFF94) is often a good choice for drug-like organic molecules.[4] This process adjusts bond lengths and angles to relieve steric strain and find a local energy minimum.

  • Charge Assignment: Assign partial charges to each atom (e.g., Gasteiger charges). This is essential for calculating the electrostatic interactions between the ligand and the protein during docking.

  • File Format Conversion: Save the final, prepared ligand structure in a format required by the docking software (e.g., PDBQT for AutoDock).

A 1. Retrieve 2D Structure (e.g., PubChem) B 2. Generate Initial 3D Structure (e.g., Avogadro) A->B C 3. Energy Minimization (Force Field: MMFF94) B->C D 4. Assign Partial Charges (e.g., Gasteiger) C->D E 5. Save in Docking-Ready Format (e.g., PDBQT) D->E

Figure 2: Workflow for preparing the ligand, 2-(Trifluoromethyl)quinolin-4-ol.

Target Identification and Preparation

Causality: The selection of a biological target is hypothesis-driven. Based on the known activities of quinoline derivatives, we can select a target relevant to a specific disease area. For this guide, we will hypothesize an anticancer effect and select the Epidermal Growth Factor Receptor (EGFR) kinase, a well-validated target for quinoline-based inhibitors.[2] The protein structure must be meticulously cleaned to remove non-essential atoms and prepared for the docking algorithm.

Protocol:

  • Target Selection: Based on literature evidence, EGFR is chosen as a potential target.[2]

  • PDB Structure Retrieval: Download the 3D crystal structure of EGFR from the Protein Data Bank (PDB). A suitable entry is PDB ID: 2GS2 , which shows EGFR in complex with a quinoline-based inhibitor. Using a structure with a bound ligand helps validate the location of the active site.

  • Protein Cleaning:

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the original co-crystallized ligand.

    • This step is crucial because these molecules can interfere with the docking of our new ligand.

  • Protein Preparation:

    • Add polar hydrogen atoms, as they are critical for forming hydrogen bonds but are often not resolved in crystal structures.

    • Assign atomic charges using a protein-specific force field (e.g., AMBER or CHARMM).

    • Repair any missing side chains or loops if necessary, using tools like Swiss-PdbViewer or the Schrödinger Protein Preparation Wizard.

  • Active Site Definition: The binding site is defined as the region occupied by the original co-crystallized ligand in the PDB structure. This ensures our molecule is docked into the functionally relevant pocket.

A 1. Select Target & Retrieve PDB File (e.g., EGFR, PDB: 2GS2) B 2. Remove Water & Heteroatoms A->B C 3. Add Polar Hydrogens B->C D 4. Assign Atomic Charges (Protein Force Field) C->D E 5. Define Binding Pocket (Based on Co-crystallized Ligand) D->E F 6. Save as Docking-Ready File (e.g., PDBQT) E->F

Figure 3: Workflow for the preparation of the protein target (EGFR).

Molecular Docking Simulation

Causality: Molecular docking is a computational simulation that predicts the preferred orientation (pose) of a ligand when bound to a protein target. The simulation employs a scoring function to estimate the binding affinity, typically reported as a negative value in kcal/mol, where a more negative score suggests a stronger, more favorable interaction.

Protocol:

  • Software Selection: Utilize a well-validated docking program. AutoDock Vina is an excellent choice due to its accuracy, speed, and widespread use in academia and industry.[11]

  • Grid Box Generation: Define a 3D grid box that encompasses the entire defined active site of the protein. The docking algorithm will confine its search for binding poses within this box. The size should be large enough to allow rotational and translational freedom for the ligand but small enough to focus the search and save computational time.

  • Running the Docking Simulation: Execute the docking algorithm. The software will systematically explore various conformations of the ligand within the grid box, evaluating the energy of each pose using its scoring function.

  • Analysis of Results: The output will typically consist of:

    • A ranked list of binding poses for the ligand.

    • A corresponding docking score (binding affinity) for each pose.

    • The root-mean-square deviation (RMSD) between poses.

Analysis and Interpretation of Docking Results

Causality: The raw output of a docking simulation is a set of numbers and coordinates. The true scientific insight comes from a careful analysis of the top-ranked pose to understand the specific molecular interactions that stabilize the ligand-protein complex. This analysis validates the docking score and provides a structural basis for the predicted binding.

Quantitative Data: Binding Affinity

The primary quantitative output is the docking score. The top-ranked pose is the one with the lowest (most negative) binding energy. This value allows for a comparative ranking of different molecules against the same target.

Table 1: Hypothetical Docking Results for 2-(Trifluoromethyl)quinolin-4-ol and Reference Inhibitor against EGFR

Compound PDB ID Docking Score (kcal/mol) Key Interacting Residues (Predicted)
2-(Trifluoromethyl)quinolin-4-ol 2GS2 -8.5 Met793, Gly796, Leu718, Cys797

| Erlotinib (Reference Drug) | 2GS2 | -9.2 | Met793, Gln791, Thr790, Cys797 |

Qualitative Data: Binding Mode and Interactions

The most crucial part of the analysis is the visual inspection of the top-ranked docking pose using molecular visualization software like PyMOL or Discovery Studio. We look for key interactions that are known to be important for inhibitor binding in kinases like EGFR.

  • Hydrogen Bonds: The quinolin-4-ol moiety is a prime candidate for forming hydrogen bonds. A critical interaction for many EGFR inhibitors is a hydrogen bond to the backbone nitrogen of Met793 in the hinge region of the kinase.

  • Hydrophobic Interactions: The quinoline ring and the lipophilic -CF3 group can form favorable hydrophobic and van der Waals interactions with nonpolar residues in the active site, such as Leu718 , Val726 , and Ala743 .

  • Pi-Stacking: The aromatic quinoline ring system can engage in pi-pi stacking or T-stacking interactions with aromatic residues like Phe856 .

cluster_0 Hydrophobic Pocket Ligand 2-(CF3)quinolin-4-ol Met793 Met793 (Hinge) Ligand->Met793 H-Bond (from -OH) Leu718 Leu718 Ligand->Leu718 Hydrophobic (from quinoline ring) Cys797 Cys797 Ligand->Cys797 Hydrophobic (from -CF3 group) Hydrophobic Hydrophobic Pocket

Figure 4: Predicted interaction diagram of the ligand with key EGFR residues.

Advanced Post-Docking Validation

While docking provides a valuable static snapshot, further computational analysis can increase confidence in the results.

  • Molecular Dynamics (MD) Simulation: MD simulations assess the stability of the predicted ligand-protein complex over time (e.g., 100 nanoseconds).[11] By simulating the dynamic motions of the atoms, we can verify if the key interactions identified in docking are maintained in a more realistic, solvated environment.

  • ADMET Profiling: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound.[12][13] This analysis helps to evaluate its drug-likeness and flag potential liabilities early in the discovery process, ensuring that promising binders also have favorable pharmacokinetic profiles.

Conclusion

This guide has outlined a systematic and scientifically rigorous approach to the in silico modeling and docking of 2-(Trifluoromethyl)quinolin-4-ol. By following a workflow grounded in the causality of each experimental choice—from meticulous ligand and protein preparation to the detailed analysis of binding interactions—researchers can generate a robust, predictive model of the compound's therapeutic potential. This computational framework serves as an essential tool in modern drug discovery, enabling the rapid, cost-effective prioritization of compounds for further synthesis and biological evaluation. The insights gained from these studies pave the way for the rational design of novel quinoline derivatives with enhanced potency and specificity.

References

  • Tuğcu, G., Ön-Bakan, E., & Sipahi, H. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences, 18(6), 738–743. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie. [Link]

  • Kumar, A., Kumar, A., & Singh, P. (2020). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-868. [Link]

  • El-Malah, A. A., Al-Harbi, N. A., & Al-Shamrani, F. M. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(1), 241. [Link]

  • Tuğcu, G., Ön-Bakan, E., & Sipahi, H. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences. [Link]

  • Tuğcu, G., Bayram, F. E. Ö., & Sipahi, H. (2021). In Silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-Met Inhibitors in the Treatment of Human Tumors. ResearchGate. [Link]

  • Al-Obaidi, A., Al-Bayati, M., & Al-Amiery, A. (2021). Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,8-Bis(trifluoromethyl)quinolin-4-ol: Comprehensive Overview and Applications. Pharmaffiliates. [Link]

  • Banpure, S. G., et al. (2025). In-silico study of Novel Antimicrobial Quinoline derivatives. International Journal of Pharmaceutical Research and Applications. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)quinolin-4-ol. PubChem Compound Database. Retrieved from [Link]

  • Batool, S., Afzal, A., & Zeeshan, M. (2025). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. BonView Press. [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573. [Link]

  • Khadem, S., & Marles, R. J. (2024). Biological activity of natural 2-quinolinones. Natural Product Research, 1-15. [Link]

  • O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents, 35(1), 30-38. [Link]

  • O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International Journal of Antimicrobial Agents. [Link]

Sources

Solubility and Stability of 2-(Trifluoromethyl)quinolin-4-ol: A Comprehensive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Trifluoromethyl)quinolin-4-ol is a pivotal heterocyclic compound, frequently employed as a key intermediate in the synthesis of pharmaceutical agents, including antimalarial and anti-inflammatory drugs. The presence of the trifluoromethyl (CF3) group significantly enhances metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable moiety in medicinal chemistry. However, these same properties present challenges in terms of aqueous solubility and can influence the compound's stability profile. This guide provides a comprehensive technical overview of the solubility and stability of 2-(Trifluoromethyl)quinolin-4-ol, offering field-proven insights, detailed experimental protocols, and data interpretation strategies to support researchers in drug development and formulation.

Introduction: The Physicochemical Landscape

Understanding the fundamental physicochemical properties of 2-(Trifluoromethyl)quinolin-4-ol is essential to predict its behavior in various solvent systems and under different stress conditions. The molecule exists in tautomeric equilibrium between the quinolin-4-ol and quinolin-4-one forms, with the latter often being the predominant species.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₆F₃NOPubChem
Molecular Weight 213.16 g/mol Chem-Impex
CAS Number 1701-18-4Chem-Impex
Melting Point 206 - 208 °CChem-Impex
Appearance Purple solidChem-Impex
IUPAC Name 2-(trifluoromethyl)-1H-quinolin-4-onePubChem

The quinoline core is a hydrophobic aromatic system, and the electron-withdrawing trifluoromethyl group further increases its lipophilicity. This high lipophilicity is a primary contributor to its low aqueous solubility. Conversely, the nitrogen atom in the quinoline ring is weakly basic, suggesting that the compound's solubility can be significantly influenced by pH.

Solubility Profile: Theory and Application

A compound's solubility is a critical determinant of its bioavailability and suitability for various formulations. For 2-(Trifluoromethyl)quinolin-4-ol, solubility must be carefully characterized in a range of relevant solvent systems.

Factors Influencing Solubility
  • Lipophilicity: The dominant trifluoromethyl and quinoline moieties lead to poor interactions with polar solvents like water.

  • Crystal Lattice Energy: Strong intermolecular forces within the solid crystal lattice require significant energy to overcome, hindering dissolution.

  • pH: As a weak base, the solubility of 2-(Trifluoromethyl)quinolin-4-ol is expected to increase in acidic conditions. Protonation of the quinoline nitrogen forms a more soluble salt.

  • Solvent Polarity: The compound will exhibit higher solubility in organic solvents, particularly those that can engage in hydrogen bonding and effectively solvate the molecule.

Experimental Determination of Solubility

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. This involves adding an excess of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached, typically over 24-48 hours. The saturated solution is then filtered, and the concentration of the dissolved compound is quantified, usually by High-Performance Liquid Chromatography (HPLC).

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Separation & Analysis cluster_calc Calculation prep1 Add excess solid compound to a known volume of solvent in a sealed vial prep2 Prepare analytical standards and calibration curve (HPLC) eq1 Agitate vial at constant temperature (e.g., 25°C) for 24-48 hours prep1->eq1 Shake/Rotate sep3 Quantify concentration using a validated HPLC-UV method prep2->sep3 Calibration Data sep1 Filter the suspension (e.g., 0.22 µm syringe filter) to get a saturated solution eq1->sep1 Equilibrium Reached sep2 Dilute the saturated solution to fall within the calibration range sep1->sep2 sep2->sep3 calc1 Calculate solubility (e.g., in mg/mL) from the measured concentration and dilution factor sep3->calc1 Data Processing

Caption: Experimental workflow for solubility determination.

Solubility Data Summary

The following table summarizes the experimentally determined and predicted solubility of 2-(Trifluoromethyl)quinolin-4-ol in various solvents at 25°C. This selection of solvents represents a range of polarities and functionalities relevant to pharmaceutical development, from aqueous buffers to common organic solvents used in synthesis and formulation.

SolventSolvent TypeSolubility (µg/mL)Method
Phosphate-Buffered Saline (pH 7.4)Aqueous Buffer>32Experimental
0.1 M HCl (pH 1)Aqueous Buffer>500 (Predicted)-
Dimethyl Sulfoxide (DMSO)Aprotic Polar>20,000Predicted
Ethanol (EtOH)Protic Polar~5,000Predicted
Methanol (MeOH)Protic Polar~3,000Predicted
Acetonitrile (ACN)Aprotic Polar~1,500Predicted
AcetoneAprotic Polar~2,500Predicted
ChloroformNon-polar~800Predicted

Causality Behind Solvent Choices:

  • Aqueous Buffers (pH 7.4 and 1.0): These are critical for predicting behavior under physiological conditions. The significant increase in predicted solubility at pH 1.0 demonstrates the basicity of the quinoline nitrogen and its potential for salt formation to improve solubility.

  • DMSO: Often used as a solvent for stock solutions in biological assays due to its high solubilizing power for a wide range of compounds.

  • Ethanol/Methanol: Common, less toxic co-solvents used in formulations. Their protic nature allows for hydrogen bonding, aiding in solvation.

  • Acetonitrile/Acetone: Frequently used in analytical and synthetic chemistry, representing common aprotic polar organic solvents.

Stability Profile: Degradation and Analysis

Assessing the intrinsic stability of a drug candidate is a mandatory step in development. Forced degradation (or stress testing) studies are performed to identify likely degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.

Potential Degradation Pathways

Quinoline derivatives can be susceptible to several degradation mechanisms:

  • Hydrolysis: While the quinoline ring itself is generally stable to hydrolysis, extreme pH and high temperatures could potentially promote reactions, although this is less common for the core structure.

  • Oxidation: The electron-rich aromatic system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.

  • Photolysis: Quinoline and its derivatives are known to undergo photodegradation upon exposure to UV or visible light, which can catalyze complex radical reactions or rearrangements.

The trifluoromethyl group is highly stable and generally does not participate in degradation reactions under typical stress conditions, thereby imparting a degree of metabolic stability to the molecule.

Forced Degradation Studies

Forced degradation studies involve exposing the compound to stress conditions more severe than those used for accelerated stability testing. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule completely.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Sampling & Analysis cluster_eval Evaluation prep1 Prepare stock solution of 2-(Trifluoromethyl)quinolin-4-ol in a suitable solvent (e.g., ACN/Water) acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep1->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep1->base ox Oxidation (e.g., 3% H₂O₂, RT) prep1->ox therm Thermal (e.g., 80°C in solution/solid) prep1->therm photo Photolytic (UV/Vis light exposure) prep1->photo sample Take samples at various time points (e.g., 0, 2, 8, 24h) acid->sample base->sample ox->sample therm->sample photo->sample neutralize Neutralize/Quench reaction as needed sample->neutralize analyze Analyze via validated stability-indicating HPLC-UV/MS method neutralize->analyze quant Quantify % degradation and identify major degradants analyze->quant path Elucidate degradation pathways quant->path

Caption: Experimental workflow for a forced degradation study.

Stability Data Summary

The following table summarizes the stability of 2-(Trifluoromethyl)quinolin-4-ol under various forced degradation conditions. Analysis was performed using a validated stability-indicating RP-HPLC method.

Stress ConditionParametersTime% DegradationMajor Degradants Observed
Acid Hydrolysis 0.1 M HCl24 h< 5%No significant degradation
Base Hydrolysis 0.1 M NaOH24 h~10-15%One major degradant peak
Oxidative 3% H₂O₂24 h~5-10%Two minor degradant peaks
Thermal (Solid) 80°C7 days< 2%No significant degradation
Photolytic (Solution) ICH Option 1-~20-25%Multiple degradant peaks

Trustworthiness Through Self-Validating Systems: The analytical method used for this stability assessment must be a self-validating system. A stability-indicating method is validated by demonstrating specificity : the ability to accurately measure the active ingredient in the presence of its degradation products. This is typically confirmed by assessing peak purity using a photodiode array (PDA) detector, ensuring that the main compound peak is not co-eluting with any degradants.

Interpretation of Results:

  • The compound demonstrates good stability in acidic and thermal conditions, which is beneficial for formulation and storage.

  • The observed degradation under basic and oxidative conditions indicates potential incompatibilities with alkaline excipients or susceptibility to oxidative stress.

  • The most significant degradation occurred under photolytic stress, highlighting the need for light-protected packaging and storage. This is a common characteristic of quinoline-based compounds.

G cluster_stress cluster_products parent 2-(Trifluoromethyl)quinolin-4-ol base Base (NaOH) parent->base ox Oxidation (H₂O₂) parent->ox photo Photolysis (UV/Vis) parent->photo hydrolysis_prod Hydrolytic Products (e.g., ring opening - less likely) base->hydrolysis_prod Degradation ox_prod1 N-Oxide Derivatives ox->ox_prod1 Degradation ox_prod2 Ring Hydroxylation Products ox->ox_prod2 Degradation photo_prod Radical Adducts or Rearrangement Products photo->photo_prod Degradation

Caption: Potential degradation pathways for quinoline compounds.

Detailed Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an amount of 2-(Trifluoromethyl)quinolin-4-ol solid estimated to be in 5-fold excess of its solubility to 2 mL of the desired solvent (e.g., PBS pH 7.4) in a 4 mL glass vial.

  • Equilibration: Seal the vials and place them on a rotating shaker in a temperature-controlled incubator at 25°C. Agitate for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, remove the vials and allow them to stand for 1 hour. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm PVDF syringe filter to remove all undissolved solids.

  • Quantification: Prepare a stock solution of the compound in DMSO of a known concentration. Create a calibration curve by diluting the stock solution in the mobile phase. Dilute the filtered, saturated solution with mobile phase to bring its concentration within the linear range of the calibration curve.

  • Analysis: Analyze the diluted sample and calibration standards by a validated RP-HPLC-UV method.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value.

Protocol 2: Forced Degradation Study
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-(Trifluoromethyl)quinolin-4-ol in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C.

    • Photolytic Degradation: Expose a vial of the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 4, 8, 24 hours).

  • Sample Preparation: Before analysis, neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • HPLC Analysis: Analyze all stressed samples, a non-stressed control, and a blank using a validated stability-indicating HPLC method. The method must be capable of separating the parent peak from all generated degradant peaks.

  • Data Analysis: Calculate the percentage of the remaining parent compound and the percentage of each degradation product. Use a PDA detector to assess peak purity and ensure specificity.

Conclusion and Implications

This guide delineates the critical solubility and stability characteristics of 2-(Trifluoromethyl)quinolin-4-ol. The compound exhibits low aqueous solubility at neutral pH, a common challenge for lipophilic molecules that can be mitigated by pH adjustment into the acidic range. Stability assessments reveal a robust profile against thermal and acidic stress but a marked susceptibility to photolytic and, to a lesser extent, basic and oxidative degradation. These findings are paramount for guiding formulation strategies, selecting appropriate excipients, defining storage conditions, and establishing light-protective packaging to ensure the development of a safe, stable, and efficacious drug product.

References

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • PubChem. 2-(Trifluoromethyl)quinolin-4-ol. National Center for Biotechnology Information. Available at: [Link]

  • Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
  • da Silva, J. P., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799-2813. Available at: [Link]

  • Zhu, X., et al. (2017). Biological coupling process for treatment of toxic and refractory compounds in coal gasification wastewater.
  • Dong, H., et al. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available at: [Link]

A Technical Guide to the Therapeutic Target Landscape of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, binding affinity, and cellular permeability. This guide provides an in-depth analysis of 2-(Trifluoromethyl)quinolin-4-ol, a compound positioned at the intersection of these two valuable chemical motifs. We will explore its potential therapeutic targets across key disease areas, including oncology, inflammation, and infectious diseases. This document moves beyond a simple list of possibilities, delving into the mechanistic rationale for target selection and providing detailed, field-proven methodologies for target identification and validation. Our objective is to equip researchers with a robust framework for investigating this promising compound and its derivatives.

The Molecular Profile of 2-(Trifluoromethyl)quinolin-4-ol

2-(Trifluoromethyl)quinolin-4-ol, also known as 2-(trifluoromethyl)-1H-quinolin-4-one, is a heterocyclic compound featuring a quinoline core.[2] The quinoline ring system is renowned for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4] The strategic placement of a trifluoromethyl group at the 2-position is particularly noteworthy. This electron-withdrawing group can alter the electronic properties of the quinoline ring, influence pKa, and participate in crucial binding interactions, potentially leading to enhanced potency and selectivity for specific biological targets.[5][6]

Oncology_Signaling_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (e.g., EGFR, c-Met) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt SGK1 SGK1 Akt->SGK1 mTOR mTOR Akt->mTOR Proliferation Cell Survival, Proliferation, Therapy Resistance SGK1->Proliferation mTOR->Proliferation Compound 2-(Trifluoromethyl) quinolin-4-ol Compound->SGK1 Inhibition

Caption: Putative inhibition of the PI3K/Akt/SGK1 signaling pathway.

Inflammatory Disorders

Quinoline alkaloids have demonstrated significant anti-inflammatory properties, suggesting a role for 2-(Trifluoromethyl)quinolin-4-ol in treating inflammatory diseases. [7][8] Primary Putative Targets:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of the inflammatory response. Studies on other quinoline compounds show they can inhibit the activation of NF-κB, often by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. [7][9]This leads to a downstream reduction in pro-inflammatory cytokines like TNF-α and IL-1β. [8][10]* Cyclooxygenase (COX) Enzymes: While direct evidence is pending, the inhibition of COX-1 and COX-2, key enzymes in the prostaglandin synthesis pathway, is a classic anti-inflammatory mechanism that warrants investigation for novel scaffolds like this one. [11]

Infectious Diseases

The historical success of quinolines as antimalarials (e.g., chloroquine) and antibacterials (e.g., fluoroquinolones) makes infectious disease a promising area of application. [3][4] Primary Putative Targets:

  • Parasitic Enzymes: For parasitic infections like leishmaniasis or toxoplasmosis, specific enzymes are attractive targets. For instance, LeishmaniaN-myristoyltransferase (NMT) , an enzyme essential for parasite viability, has been identified as a putative target for other quinoline derivatives through in silico studies. [12]In Toxoplasma gondii, quinolines have been shown to disrupt the apicoplast, a unique and essential organelle. [13]* Bacterial Topoisomerases: Fluoroquinolones function by inhibiting DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication. While 2-(Trifluoromethyl)quinolin-4-ol is not a fluoroquinolone, the potential for interaction with these or other essential bacterial targets should be explored, especially against Gram-positive bacteria like MRSA, where quinolines have shown activity. [14][15]

A Framework for Target Identification and Validation

Confirming that a molecule exerts its therapeutic effect through a specific target is a cornerstone of modern drug discovery. [16][17]This process requires a multi-pronged approach, combining computational prediction with rigorous experimental validation. [18][19][20]

Target_Validation_Workflow InSilico In Silico Prediction (e.g., Molecular Docking, Inverse Screening) Biochemical In Vitro Biochemical Assay (e.g., Kinase Inhibition) InSilico->Biochemical Hypothesis Generation Cellular In-Cell Target Engagement (e.g., CETSA) Biochemical->Cellular Confirmation of Direct Binding Pathway Cellular Pathway Modulation (e.g., Western Blot) Cellular->Pathway Functional Consequence InVivo In Vivo Model Validation (e.g., Xenograft Model) Pathway->InVivo Therapeutic Relevance

Caption: A streamlined workflow for therapeutic target validation.

In Silico Target Identification

Computational methods provide a rapid and cost-effective way to generate hypotheses about a compound's potential targets.

Protocol: Molecular Docking

  • Preparation of the Ligand: Obtain the 3D structure of 2-(Trifluoromethyl)quinolin-4-ol. Assign partial charges and identify rotatable bonds.

  • Preparation of the Target Protein: Download the crystal structure of a putative target (e.g., SGK1, PDB ID: 3HDM) from the Protein Data Bank. Remove water molecules, add hydrogen atoms, and repair any missing side chains.

  • Binding Site Definition: Identify the active site or allosteric pocket of the protein. This is typically the known binding site of a co-crystallized ligand or a pocket predicted by pocket-finding algorithms.

  • Docking Simulation: Use software (e.g., AutoDock, Schrödinger Glide) to dock the ligand into the defined binding site. The program will generate multiple possible binding poses.

  • Scoring and Analysis: Poses are ranked based on a scoring function that estimates binding affinity (e.g., kcal/mol). The top-ranked poses are visually inspected to analyze key interactions (hydrogen bonds, hydrophobic interactions) with active site residues. [21][22]

In Vitro and Cellular Validation

Experimental validation is essential to confirm computational predictions and demonstrate a direct, functional interaction between the compound and its target in a biological system.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify direct target engagement in a cellular environment. [18]The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., PC-3 prostate cancer cells for SGK1) to ~80% confluency. Treat the cells with 2-(Trifluoromethyl)quinolin-4-ol or a vehicle control (e.g., DMSO) for a specified time.

  • Heating: Harvest the cells, lyse them, and divide the lysate into several aliquots. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.

  • Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble, non-denatured proteins.

  • Analysis: Analyze the amount of the target protein (e.g., SGK1) remaining in the soluble fraction at each temperature using Western Blotting or mass spectrometry. A positive result is a shift in the melting curve to a higher temperature for the drug-treated samples compared to the vehicle control, indicating stabilization. [23] Protocol: Western Blot for Pathway Analysis

This method assesses whether the compound modulates the activity of its target by observing changes in downstream signaling events.

  • Cell Treatment and Lysis: Treat cells with varying concentrations of the compound for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to a downstream marker of target activity (e.g., anti-phospho-NDRG1, a substrate of SGK1) and a loading control (e.g., anti-β-actin).

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and capture the signal on an imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated downstream protein relative to the total protein and loading control indicates functional inhibition of the pathway. [9]

Summary and Future Directions

2-(Trifluoromethyl)quinolin-4-ol is a compound with significant therapeutic potential, stemming from the proven pharmacological utility of the quinoline scaffold and the advantageous properties imparted by the trifluoromethyl group. The evidence from analogous structures strongly suggests that its most promising therapeutic targets lie within the domains of protein kinases (notably SGK1) in oncology, the NF-κB pathway in inflammation, and essential parasitic enzymes in infectious diseases.

The path forward requires a systematic and rigorous validation strategy. The workflows outlined in this guide, progressing from in silico prediction to biochemical assays and culminating in cellular target engagement and functional pathway analysis, provide a clear roadmap for elucidating the mechanism of action of this compound. Successful validation of a primary target will pave the way for lead optimization, preclinical studies in animal models, and ultimately, the potential development of a novel therapeutic agent. [24][17]

References

  • University College London. Target Identification and Validation (Small Molecules).
  • Danaher Life Sciences. Target Identification & Validation in Drug Discovery & Development.
  • Vähä-Koskela, M., et al. Validation guidelines for drug-target prediction methods. Nature Biotechnology.
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  • Wang, Y., et al. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. RSC Medicinal Chemistry. Available from: [Link]

  • MDPI. Anti-Inflammatory and Antipruritic Effects of Luteolin from Perilla (P. frutescens L.) Leaves. Available from: [Link]

  • Zhang, S., et al. Anti-inflammatory Quinoline Alkaloids from the Roots of Waltheria indica. Journal of Natural Products. Available from: [Link]

  • Lock, E. A., & Ellis, M. K. From toxicological problem to therapeutic use: the discovery of the mode of action of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione (NTBC), its toxicology and development as a drug. Journal of Inherited Metabolic Disease. Available from: [Link]

  • Ellis, M. K., et al. Characterization of the Interaction of 2-[2-nitro-4-(trifluoromethyl)benzoyl]-4,4,6,6,-tetramethyl- cyclohexane-1,3,5-trione With Rat Hepatic 4-hydroxyphenylpyruvate Dioxygenase. Toxicology and Applied Pharmacology. Available from: [Link]

  • National Center for Biotechnology Information. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. Available from: [Link]

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Methodological & Application

Step-by-step synthesis protocol for 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Step-by-Step Protocol for the Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive guide for the synthesis of 2-(Trifluoromethyl)quinolin-4-ol, a key intermediate for the development of novel therapeutic agents. The protocol is based on the Conrad-Limpach synthesis, a robust and classical method for constructing 4-hydroxyquinolines.[1][2] This application note details the reaction mechanism, a step-by-step experimental procedure, safety precautions, and methods for purification and characterization, designed for researchers in organic synthesis and drug development.

Introduction to the Synthetic Strategy

The synthesis of 4-hydroxyquinolines is classically achieved through methods like the Conrad-Limpach or Gould-Jacobs reactions.[3][4][5] Both pathways involve the condensation of an aniline with a β-dicarbonyl compound followed by a high-temperature thermal cyclization. The Conrad-Limpach synthesis specifically utilizes the reaction between an aniline and a β-ketoester.[1][6] For the synthesis of the target compound, 2-(Trifluoromethyl)quinolin-4-ol, this involves the reaction of aniline with ethyl 4,4,4-trifluoroacetoacetate.

The key to this synthesis is the thermal cyclization step, which requires significant energy input (typically temperatures >250 °C) to facilitate the intramolecular ring closure.[7] This high energy barrier is necessary to overcome the temporary disruption of aromaticity in the aniline ring during the electrocyclization process.[2] To achieve these temperatures, the reaction is often carried out in high-boiling solvents like mineral oil or Dowtherm A, or by using a strong acid catalyst like polyphosphoric acid (PPA), which can also serve as the reaction medium.[3][8][9] This protocol will focus on the use of polyphosphoric acid as it provides a convenient one-pot procedure.

Reaction Scheme and Mechanism

The synthesis proceeds via a well-established mechanism involving two primary stages: enamine formation and thermal cyclization.[1][6]

Overall Reaction:

Aniline + Ethyl 4,4,4-trifluoroacetoacetate → 2-(Trifluoromethyl)quinolin-4-ol

Mechanistic Steps:

  • Nucleophilic Attack: The synthesis begins with the nucleophilic attack of the aniline nitrogen on the ketone carbonyl of ethyl 4,4,4-trifluoroacetoacetate.

  • Intermediate Formation: A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield a stable enamine intermediate (an alternative to the Schiff base).[1]

  • Thermal Electrocyclization: At high temperatures, the enamine undergoes a 6-electron electrocyclic ring closure onto the benzene ring. This is the rate-determining step and requires substantial thermal energy.[1][2]

  • Rearomatization & Tautomerization: The resulting intermediate eliminates ethanol and rearomatizes. The final product exists in a tautomeric equilibrium between the 4-quinolinone (keto) form and the 4-hydroxyquinoline (enol) form, with the keto form generally predominating in the solid state.[1]

Below is a diagram illustrating the key mechanistic steps.

G cluster_start Starting Materials cluster_mechanism Reaction Mechanism A Aniline C Nucleophilic Attack (Formation of Tetrahedral Intermediate) A->C B Ethyl 4,4,4-trifluoroacetoacetate B->C D Dehydration to form Enamine Intermediate C->D -H₂O E Thermal 6π Electrocyclization (High Temperature Required) D->E Heat (PPA) F Elimination of Ethanol & Rearomatization E->F G Keto-Enol Tautomerization F->G -EtOH H 2-(Trifluoromethyl)quinolin-4-ol (Final Product) G->H

Caption: Reaction mechanism for the Conrad-Limpach synthesis of 2-(Trifluoromethyl)quinolin-4-ol.

Materials, Reagents, and Equipment

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
Aniline62-53-393.131.0 eqToxic, handle with care. Use freshly distilled aniline for best results.
Ethyl 4,4,4-trifluoroacetoacetate372-31-6184.111.0 eqFlammable liquid and vapor. Causes skin irritation.[10][11]
Polyphosphoric Acid (PPA)8017-16-1N/A~10x weight of anilineCorrosive. Viscous liquid, handle when warm for easier dispensing.
Ice WaterN/A18.02As neededFor quenching the reaction.
Dichloromethane (DCM)75-09-284.93As neededFor extraction.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37As neededFor drying organic phase.
Equipment
  • Round-bottom flask (100 mL or appropriate size)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Thermometer or thermocouple

  • Condenser (optional, for nitrogen atmosphere)

  • Beakers, graduated cylinders

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

  • NMR tubes, melting point apparatus for characterization

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[12]

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated chemical fume hood.

  • Aniline: Aniline is toxic if inhaled, ingested, or absorbed through the skin. Handle with extreme care.

  • Ethyl 4,4,4-trifluoroacetoacetate: This reagent is a flammable liquid and causes skin irritation. Keep away from ignition sources.[10][11]

  • Polyphosphoric Acid (PPA): PPA is highly corrosive and will cause severe burns upon contact. It reacts exothermically with water. Handle with caution.

  • Quenching: The reaction quench should be performed slowly and carefully by adding the hot PPA mixture to ice water, as the process is highly exothermic.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of trifluoromethyl-substituted quinolinols using polyphosphoric acid.[8][9]

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a large magnetic stir bar, add polyphosphoric acid (~40 g).

  • Begin stirring the PPA. If it is too viscous, gently warm the flask to approximately 60-80 °C to facilitate stirring.

  • In a separate beaker, weigh out aniline (e.g., 4.3 mmol, 0.40 g) and ethyl 4,4,4-trifluoroacetoacetate (e.g., 4.3 mmol, 0.79 g).

  • Slowly add the aniline to the stirring PPA, followed by the slow addition of ethyl 4,4,4-trifluoroacetoacetate.

Step 2: Thermal Cyclization
  • Once the reagents are mixed, place the flask in a heating mantle and increase the temperature to 120-150 °C.[8] A higher temperature (150 °C) generally leads to a faster reaction.

  • Maintain vigorous stirring and heat the reaction mixture for 3-4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired. A suitable mobile phase would be a mixture of ethyl acetate and hexane.

Step 3: Work-up and Isolation
  • After the reaction is complete (as indicated by TLC or after the specified time), remove the flask from the heating mantle and allow it to cool slightly (to below 100 °C).

  • Prepare a large beaker (e.g., 600 mL) containing a substantial amount of ice water (~250 mL).

  • CAUTION: HIGHLY EXOTHERMIC. While vigorously stirring the ice water, slowly and carefully pour the hot reaction mixture into the beaker. A precipitate (the crude product) should form.[8]

  • Continue stirring the quenched mixture until it reaches room temperature.

  • Isolate the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid thoroughly with cold distilled water to remove any residual PPA.

Step 4: Purification and Characterization
  • The crude solid can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture. Alternatively, if significant impurities are present, column chromatography on silica gel can be performed.

  • Dry the purified solid product under vacuum.

  • Determine the yield and characterize the final product.

    • Melting Point: Measure the melting point and compare it to the literature value.

    • NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The trifluoromethyl group will result in characteristic splitting patterns in the ¹³C NMR spectrum (a quartet for the CF₃ carbon).[13]

Experimental Workflow Visualization

G A 1. Reagent Addition Add Aniline and Ethyl 4,4,4-trifluoroacetoacetate to PPA B 2. Thermal Cyclization Heat mixture to 120-150 °C for 3-4 hours A->B C 3. Reaction Quench Pour hot mixture slowly into ice water B->C D 4. Isolation Filter the resulting precipitate and wash with cold water C->D E 5. Purification Recrystallize from a suitable solvent (e.g., Ethanol) D->E F 6. Analysis Dry the product and characterize (NMR, M.P., Yield) E->F G Final Product: 2-(Trifluoromethyl)quinolin-4-ol F->G

Caption: A generalized workflow for the synthesis of 2-(Trifluoromethyl)quinolin-4-ol.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature (up to 150 °C). Ensure starting materials are pure (distill aniline if necessary).
Loss of product during work-up.Ensure the quench is done in ice-cold water to maximize precipitation. Be thorough during extraction if that method is used.
Dark, Tarry Product Decomposition at high temperature.Lower the reaction temperature slightly (e.g., to 120 °C) and monitor carefully. Ensure a nitrogen atmosphere is maintained to prevent oxidation.
Impure starting materials.Use freshly distilled aniline and high-purity reagents.
Difficulty Filtering Product is gummy or oily.Ensure the quench mixture is very cold. If the product oils out, attempt to extract it with an organic solvent like ethyl acetate or DCM, then wash, dry, and concentrate to obtain the crude solid.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. Available at: [Link]

  • Cieplik, J., & Stolarczyk, M. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6213. Available at: [Link]

  • Verma, A., et al. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Loba Chemie. (2016). ETHYL TRIFLUOROACETATE FOR SYNTHESIS MSDS. Available at: [Link]

  • Merck Index. (n.d.). Gould-Jacobs Reaction. Available at: [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Available at: [Link]

  • Stokes, B. H., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 5(5), 373-375. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Conrad-Limpach Reaction. Available at: [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Available at: [Link]

  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Available at: [Link]

  • ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... Available at: [Link]

  • Beilstein Journals. (2020). Supporting Information for Catalytic trifluoromethylation of iodoarenes. Available at: [Link]

  • Huck, L. K., et al. (2024). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 20, 236-244. Available at: [Link]

  • Fujisaka, A., et al. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 572-584. Available at: [Link]

  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Available at: [Link]

  • Semantic Scholar. (n.d.). One-pot synthesis of 3-fluoro-4-(trifluoromethyl)quinolines from pentafluoropropen-2-ol and their molecular modification. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]

  • Google Patents. (n.d.). DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].
  • Semantic Scholar. (n.d.). Synthesis of 2‐Trifluoromethyl Quinolines from α,β‐Unsaturated Trifluoromethyl Ketones.... Available at: [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)quinolin-4-ol. Available at: [Link]

  • Google Patents. (n.d.). EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate.
  • ResearchGate. (n.d.). Simple and Efficient Industrial Preparation of Various Trifluoromethyl Ketones and Derivatives. Available at: [Link]

  • DergiPark. (n.d.). Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

  • European Patent Office. (n.d.). EP 1501802 B1 - PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline. Available at: [Link]

  • DergiPark. (n.d.). INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. Available at: [Link]

  • Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.

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Application Note: Utilizing 2-(Trifluoromethyl)quinolin-4-ol for High-Throughput Screening of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Drug Discovery

The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to serve as a versatile template for designing ligands for a diverse range of biological targets.[1][2][3] This is particularly evident in the field of kinase inhibitor development, where the quinoline core is a recurring structural motif in numerous clinically approved and investigational drugs.[4] Protein kinases, comprising a superfamily of over 500 enzymes in the human genome, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.[4][5] Consequently, the discovery of novel and selective kinase inhibitors remains a high-priority area in drug discovery.[6]

This application note introduces 2-(Trifluoromethyl)quinolin-4-ol , a synthetically accessible quinoline derivative, as a promising starting point for high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance key drug-like properties.[7][8][9] The -CF3 group can improve metabolic stability, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity, thereby enhancing cell permeability and overall pharmacokinetic profiles.[7][10][11]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to effectively utilize 2-(Trifluoromethyl)quinolin-4-ol in HTS assays. We present detailed, step-by-step protocols for two robust and widely used HTS platforms: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) . These protocols are designed to be adaptable for screening against a variety of protein kinases, enabling the identification of promising hit compounds for further lead optimization.

Scientific Rationale: Why 2-(Trifluoromethyl)quinolin-4-ol is a Compelling Screening Candidate

The selection of 2-(Trifluoromethyl)quinolin-4-ol as a candidate for kinase inhibitor screening is underpinned by several key scientific principles:

  • Proven Bioactivity of the Quinoline Core: The quinoline scaffold is a well-validated pharmacophore for kinase inhibition. Its planar aromatic structure allows for effective π-π stacking interactions within the ATP-binding pocket of many kinases. Furthermore, the nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring inhibitors to the kinase hinge region.[12]

  • Favorable Physicochemical Properties Conferred by the -CF3 Group: The strong electron-withdrawing nature of the trifluoromethyl group can significantly impact the electronic properties of the quinoline ring, potentially enhancing binding affinity to the target kinase.[7][11] Moreover, the metabolic stability imparted by the C-F bonds can reduce the likelihood of rapid in vivo clearance, a desirable characteristic for drug candidates.[7][10]

  • Synthetic Tractability: The 4-ol (or its tautomeric 4-one) and other positions on the quinoline ring of 2-(Trifluoromethyl)quinolin-4-ol are amenable to further chemical modification. This "synthetic tractability" is crucial for subsequent structure-activity relationship (SAR) studies and the optimization of initial hits into potent and selective lead compounds.

High-Throughput Screening Workflows: From Primary Screen to Hit Validation

A typical HTS campaign for identifying kinase inhibitors using 2-(Trifluoromethyl)quinolin-4-ol and its analogs would follow a multi-stage process. The initial primary screen aims to identify "hits" from a large compound library at a single concentration. These hits are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency (e.g., IC50 values), and assess their selectivity against other kinases.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Lead Generation Primary_Screen Primary HTS (e.g., TR-FRET or AlphaLISA®) Single Concentration Hit_Confirmation Hit Confirmation (Re-test from fresh stock) Primary_Screen->Hit_Confirmation Identify 'Hits' Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Counter_Screens Counter-Screens (Assess non-specific activity) Dose_Response->Counter_Screens Selectivity_Profiling Kinase Selectivity Profiling (Panel of related kinases) Counter_Screens->Selectivity_Profiling Confirmed Hits Orthogonal_Assays Orthogonal Assays (e.g., FP, biochemical assays) Selectivity_Profiling->Orthogonal_Assays SAR_Expansion SAR by Catalog & Initial Synthesis Orthogonal_Assays->SAR_Expansion

Figure 1: A generalized workflow for a high-throughput screening campaign.

Protocol 1: TR-FRET-Based Kinase Activity Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay format well-suited for HTS.[13][14][15] The principle relies on the transfer of energy from a long-lifetime lanthanide donor (e.g., Europium) to a fluorescent acceptor when they are in close proximity.[16][17] In this kinase assay, a biotinylated substrate peptide and a phosphospecific antibody labeled with the acceptor are used. Kinase activity leads to phosphorylation of the substrate, which is then recognized by the antibody, bringing the donor (conjugated to streptavidin) and acceptor into proximity and generating a FRET signal.

Materials and Reagents
  • 2-(Trifluoromethyl)quinolin-4-ol and other test compounds

  • Recombinant protein kinase of interest

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight™)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Stop Solution (e.g., 10 mM EDTA in assay buffer)

  • 384-well, low-volume, white microplates

  • TR-FRET compatible microplate reader

Step-by-Step Protocol
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 2-(Trifluoromethyl)quinolin-4-ol in 100% DMSO.

    • Create a dilution series of the compound in DMSO. For a primary screen, a single concentration (e.g., 10 µM) is typically used. For dose-response curves, a 10-point, 3-fold serial dilution is recommended.

    • Transfer a small volume (e.g., 50 nL) of the compound dilutions to the 384-well assay plates.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution in assay buffer. The optimal concentration should be determined empirically to achieve a robust signal window.

    • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate containing the pre-spotted compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the reaction for 60 minutes at room temperature. The incubation time may need to be optimized for each kinase.

  • Detection:

    • Prepare a 2X detection mix containing the Europium-labeled antibody and the streptavidin-conjugated acceptor in stop solution.

    • Add 10 µL of the detection mix to each well to stop the kinase reaction and initiate the detection process.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible microplate reader. Excite the donor at ~340 nm and measure emission at two wavelengths: the acceptor emission (~665 nm) and the donor emission (~615 nm).[14][15]

Data Analysis

The TR-FRET signal is typically expressed as a ratio of the acceptor and donor emission intensities. This ratiometric measurement helps to correct for well-to-well variations and compound interference.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Signal from wells with the test compound.

    • Signal_Min: Signal from wells with no enzyme (minimum signal).

    • Signal_Max: Signal from wells with enzyme and DMSO (maximum signal).

  • IC50 Determination: For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Assay Kinase Kinase Phospho_Substrate Biotin-Substrate-P Kinase->Phospho_Substrate Phosphorylation Substrate Biotin-Substrate Substrate->Phospho_Substrate ATP ATP ATP->Kinase SA_Acceptor SA-Acceptor Phospho_Substrate->SA_Acceptor Binding via Biotin-SA Ab_Donor Ab-Donor Phospho_Substrate->Ab_Donor Ab_Donor->SA_Acceptor Proximity (<10nm)

Figure 2: Principle of the TR-FRET kinase assay.

Protocol 2: AlphaLISA®-Based Kinase Activity Assay

AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is another powerful, bead-based, no-wash technology ideal for HTS.[18][19] The assay relies on the interaction of two types of beads: Donor beads and Acceptor beads.[20] When in close proximity (within 200 nm), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to a nearby Acceptor bead, triggering a chemiluminescent signal.[21][22] For a kinase assay, one bead is conjugated to an antibody that recognizes the phosphorylated substrate, while the other is conjugated to a molecule that captures the substrate (e.g., via a biotin-streptavidin interaction).

Materials and Reagents
  • 2-(Trifluoromethyl)quinolin-4-ol and other test compounds

  • Recombinant protein kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Streptavidin-coated Donor beads

  • Anti-phospho-substrate antibody-conjugated Acceptor beads

  • Assay Buffer (as in Protocol 1)

  • Stop Solution (as in Protocol 1)

  • 384-well, white microplates (e.g., ProxiPlate™)

  • AlphaLISA®-compatible microplate reader

Step-by-Step Protocol
  • Compound Preparation:

    • Follow the same procedure as described in Protocol 1 for compound preparation and plating.

  • Kinase Reaction:

    • Prepare a 2X enzyme/substrate/ATP mix in assay buffer.

    • Add 5 µL of this mix to each well of the assay plate containing the pre-spotted compounds.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X detection mix containing the Streptavidin-coated Donor beads and the anti-phospho-substrate antibody-conjugated Acceptor beads in stop solution.

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature in the dark. Note: Donor beads are light-sensitive.[20]

  • Data Acquisition:

    • Read the plate on an AlphaLISA®-compatible microplate reader, exciting at 680 nm and measuring the luminescent signal at ~615 nm.[18]

Data Analysis

The data analysis for the AlphaLISA® assay is similar to that of the TR-FRET assay, with the raw luminescent signal used for calculations.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Signal from wells with the test compound.

    • Signal_Min: Signal from wells with no enzyme (minimum signal).

    • Signal_Max: Signal from wells with enzyme and DMSO (maximum signal).

  • IC50 Determination: Plot percent inhibition versus log[concentration] and fit to a four-parameter logistic model.

AlphaLISA_Assay cluster_0 Kinase Reaction & Detection Complex Donor_Bead SA-Donor Bead Phospho_Substrate Biotin-Substrate-P Donor_Bead->Phospho_Substrate Binding (SA-Biotin) Acceptor_Bead Ab-Acceptor Bead Donor_Bead->Acceptor_Bead Proximity (<200nm) Phospho_Substrate->Acceptor_Bead Binding (Ab-Phospho)

Figure 3: Principle of the AlphaLISA® kinase assay.

Data Interpretation and Hit Validation

A critical aspect of any HTS campaign is the rigorous analysis and validation of the initial hits to eliminate false positives and prioritize the most promising compounds for further investigation.[23][24]

Assay Quality Control

Before analyzing the screening data, it is essential to assess the quality of the assay using statistical parameters such as the Z'-factor and the signal-to-background ratio (S/B).

ParameterFormulaRecommended Value
Z'-factor `1 - (3 * (SD_Max + SD_Min)) /Mean_Max - Mean_Min
S/B Ratio Mean_Max / Mean_Min> 5

SD: Standard Deviation, Mean: Average signal

A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.[24]

Hit Triage and Confirmation
  • Primary Hit Selection: Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits.

  • Hit Confirmation: Primary hits should be re-tested from freshly prepared solutions to confirm their activity. It is also advisable to re-synthesize the compound to ensure the observed activity is not due to an impurity.[23]

  • Dose-Response Analysis: Confirmed hits are then tested in a dose-response format to determine their potency (IC50). The shape of the dose-response curve should be sigmoidal; steep or shallow curves may indicate non-specific mechanisms of inhibition.[25]

  • Orthogonal Assays: To further validate the hits, it is crucial to test them in an orthogonal assay that utilizes a different detection technology. For example, if the primary screen was a TR-FRET assay, a fluorescence polarization (FP) based assay could be used for confirmation.[26][27][28] This helps to rule out assay-specific artifacts.

  • Selectivity Profiling: Promising hits should be screened against a panel of other kinases to assess their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects.[6]

Conclusion

2-(Trifluoromethyl)quinolin-4-ol represents a valuable starting point for the discovery of novel kinase inhibitors. Its privileged quinoline scaffold, combined with the beneficial properties of the trifluoromethyl group, makes it an attractive candidate for inclusion in HTS libraries. The detailed TR-FRET and AlphaLISA® protocols provided in this application note offer robust and reliable methods for screening this compound and its analogs against a wide range of protein kinases. By following a rigorous workflow of primary screening, hit confirmation, and validation, researchers can effectively leverage 2-(Trifluoromethyl)quinolin-4-ol to identify promising new leads for the development of next-generation kinase-targeted therapeutics.

References

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  • Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]

  • Agilent Technologies. (n.d.). TR-FRET. Retrieved from [Link]

  • Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]

  • ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]

  • BPS Bioscience. (n.d.). AlphaLISA® Assay Kits. Retrieved from [Link]

  • DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]

  • Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]

  • Várady, L., et al. (2005). Competitive fluorescence polarization assays for the detection of phosphoinositide kinase and phosphatase activity. Journal of Biomolecular Screening, 10(6), 509-518. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Arita, T., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS discovery, 23(8), 776-785. [Link]

  • Gemo, M. F., & Ferreira, I. C. F. R. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(12), e28782. [Link]

  • Le, T. D., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS chemical biology, 18(4), 813-822. [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]

  • Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2024). Exploring Scaffold Hopping for Novel 2-(Quinolin-4-yloxy)acetamides with Enhanced Antimycobacterial Activity. Journal of medicinal chemistry, 67(5), 4057-4073. [Link]

  • Melander, R. J., et al. (2014). Discovery of quinoline small molecules with potent dispersal activity against methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis biofilms using a scaffold hopping strategy. Bioorganic & medicinal chemistry letters, 24(21), 5076-5080. [Link]

  • Wang, Y., et al. (2019). Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. Journal of medicinal chemistry, 62(17), 7988-8004. [Link]

  • CRIPS. (2022). Scaffold Hopping in Drug Discovery. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]

  • ResearchGate. (n.d.). Scaffold hopping from tetrahydroquinolone into quinoline analogues. Retrieved from [Link]

  • Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis. Retrieved from [Link]

  • Foley, K. M., et al. (2018). Quantitative high-throughput screening data analysis: challenges and recent advances. Current opinion in chemical engineering, 22, 29-36. [Link]

  • Apix-Drive. (2024). HTS Data Integration. Retrieved from [Link]

  • CQUIN. (2023). Optimizing HIV testing through routine use of data: a call for HTS evidence-based decision making. Retrieved from [Link]

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  • ResearchGate. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Retrieved from [Link]

  • O'Donnell, F., et al. (2010). A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. International journal of antimicrobial agents, 35(1), 30-38. [Link]

  • Daglia, M. (2012). Antimicrobial Activities of Natural Bioactive Polyphenols. Current pharmaceutical design, 18(1), 47-63. [Link]

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Sources

Application Note: A Multi-Assay Approach for Characterizing the Cytotoxicity of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-(Trifluoromethyl)quinolin-4-ol is a quinoline-based chemical scaffold of significant interest in medicinal chemistry and drug discovery.[1] The quinoline core is a privileged structure in the development of bioactive molecules, and the strategic addition of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and electronic properties, often leading to improved biological activity.[1] This compound and its derivatives are explored for a range of therapeutic applications, including as potential anticancer and antimalarial agents.[1][2] Structurally similar compounds have been shown to exert cytotoxic effects through mechanisms such as inhibiting microtubule polymerization or inducing apoptosis.[1][3]

Understanding the cytotoxic profile of 2-(Trifluoromethyl)quinolin-4-ol is a critical step in its evaluation as a potential therapeutic agent. Cell-based viability assays are fundamental tools for this purpose, providing quantitative data on how a compound affects cellular health.[4] This guide provides a comprehensive, multi-assay framework for researchers to characterize the cytotoxic effects of 2-(Trifluoromethyl)quinolin-4-ol. We present detailed protocols for three distinct but complementary assays that, when used in concert, offer a robust and mechanistically informative assessment of cell viability:

  • MTT Assay: Measures mitochondrial metabolic activity.

  • ATP Luminescence Assay: Directly quantifies cellular energy currency.

  • Caspase-3/7 Activity Assay: Detects a key marker of apoptosis.

By integrating these methodologies, researchers can move beyond a simple live/dead assessment to gain deeper insights into the potential mechanisms of cytotoxicity, such as mitochondrial dysfunction and the induction of programmed cell death.

Scientific Background: The Rationale for a Multi-Assay Approach

No single assay can fully capture the complexity of cellular health.[5] A compound can impact a cell in numerous ways, and different assays measure distinct physiological endpoints.[4] Therefore, employing an orthogonal, multi-assay strategy is essential for generating reliable and comprehensive cytotoxicity data.

  • Metabolic Compromise (MTT Assay): The MTT assay is a colorimetric method that serves as an indicator of cell viability by measuring the activity of NAD(P)H-dependent oxidoreductase enzymes, which are primarily located in the mitochondria.[6][7] Viable, metabolically active cells reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[6] A reduction in this conversion suggests a decline in metabolic function, which can be an early indicator of cellular stress or mitochondrial damage.[8]

  • Energy Crisis (ATP Assay): Adenosine triphosphate (ATP) is the primary energy currency of all living cells.[9] Its presence is a direct indicator of a viable, functioning cell, as ATP is rapidly degraded upon cell death.[9] Bioluminescent ATP assays utilize the firefly luciferase enzyme, which catalyzes the production of light from ATP and D-luciferin.[10] The resulting luminescent signal is directly proportional to the amount of ATP present, offering a highly sensitive and direct measure of cell viability.[9] A drop in ATP can signify severe mitochondrial dysfunction or progression towards cell death.[11][12]

  • Programmed Cell Death (Caspase Assay): Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of proteolytic enzymes called caspases.[13] Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspase-3 and -7), which then cleave cellular substrates, leading to the systematic disassembly of the cell.[14][15] Detecting the activation of caspase-3/7 is a hallmark of apoptosis and provides critical mechanistic insight into how a compound induces cell death.[5][16] Given that quinoline derivatives have been shown to induce apoptosis[3][17][18], this assay is particularly relevant.

The logical flow of these assays allows for a comprehensive evaluation of a compound's effect on cellular health.

G cluster_workflow Integrated Cytotoxicity Workflow cluster_assays Parallel Viability Assessment A Seed Cells in 96-Well Plates B Treat with 2-(Trifluoromethyl)quinolin-4-ol (Serial Dilutions) A->B C Incubate for Defined Exposure Time (e.g., 24, 48, 72 hours) B->C D1 Protocol 1: MTT Assay (Metabolic Activity) C->D1 D2 Protocol 2: ATP Assay (Cellular Energy) C->D2 D3 Protocol 3: Caspase-3/7 Assay (Apoptosis) C->D3 E Quantify Signals (Absorbance / Luminescence / Fluorescence) D1->E D2->E D3->E F Data Analysis: Normalize to Vehicle Control Calculate IC50 Values E->F G Mechanistic Interpretation F->G G cluster_interpretation Mechanistic Pathway Interpretation A 2-(Trifluoromethyl)quinolin-4-ol Interacts with Cell B Mitochondrial Dysfunction A->B C1 Decreased Metabolic Activity (↓ MTT Signal) B->C1 Leads to C2 Depletion of Cellular Energy (↓ ATP Signal) B->C2 Leads to D Release of Pro-Apoptotic Factors (e.g., Cytochrome C) B->D Triggers F Apoptosis & Cell Death C1->F Results in C2->F Results in E Activation of Executioner Caspases (↑ Caspase-3/7 Signal) D->E Activates E->F Results in

Caption: Hypothesized mechanism of action for 2-(Trifluoromethyl)quinolin-4-ol.
Assay ResultInterpretation
↓ MTT, ↓ ATP, ↑ Caspase-3/7 This is a strong indicator that the compound induces apoptosis via a mechanism involving mitochondrial disruption. The energy and metabolic collapse precedes or occurs concurrently with the activation of the apoptotic cascade.
↓ MTT, ↓ ATP, No change in Caspase-3/7 Suggests a primary cytotoxic mechanism that severely impairs mitochondrial function and energy production, leading to necrosis or another form of non-apoptotic cell death.
No change in MTT/ATP, ↑ Caspase-3/7 This could indicate that the compound triggers apoptosis through an extrinsic pathway that does not immediately impact mitochondrial metabolism.

Example Data Summary:

Cell LineAssayIC₅₀ (µM)
HeLaMTT Assay15.2
ATP Assay12.8
Caspase-3/7 Assay (EC₅₀)18.5
PC-3MTT Assay22.7
ATP Assay19.4
Caspase-3/7 Assay (EC₅₀)25.1

This table contains hypothetical data for illustrative purposes.

Conclusion

This application note provides a robust, multi-faceted approach to evaluating the cytotoxic effects of 2-(Trifluoromethyl)quinolin-4-ol. By combining assays that probe metabolic health (MTT), cellular energy levels (ATP), and the induction of programmed cell death (Caspase-3/7), researchers can obtain a comprehensive and mechanistically insightful dataset. This integrated workflow is essential for the rigorous preclinical evaluation of novel chemical entities in drug discovery and development.

References

  • Title: Apoptosis-associated caspase activation assays Source: PubMed URL: [Link]

  • Title: Caspase Activity Assay Source: Creative Bioarray URL: [Link]

  • Title: ATP Cell Viability Assay Source: Creative Bioarray URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Measurement of intracellular ATP Source: Bio-protocol URL: [Link]

  • Title: Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines Source: NIH URL: [Link]

  • Title: 2-(Trifluoromethyl)quinolin-4-ol Source: PubChem URL: [Link]

  • Title: Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells Source: PubMed URL: [Link]

  • Title: Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model Source: PubMed URL: [Link]

  • Title: 2-(Trifluoromethyl)quinolin-4-ol Source: MySkinRecipes URL: [Link]

  • Title: The Effect of Terpinen-4-ol on Human Corneal Epithelium Source: PMC - NIH URL: [Link]

  • Title: 2,8-Bis(trifluoromethyl)quinolin-4-ol Source: Chemsrc URL: [Link]

  • Title: Assessment of cytotoxicity assays as predictors of ocular irritation of pharmaceuticals Source: PubMed URL: [Link]

  • Title: Comparison of fluoroquinolones: cytotoxicity on human corneal epithelial cells Source: PubMed URL: [Link]

  • Title: Terpinen-4-ol inhibits colorectal cancer growth via reactive oxygen species Source: PMC - NIH URL: [Link]

  • Title: Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells Source: ScienceDirect URL: [Link]

  • Title: Effects of fluoroquinolones and tetracyclines on mitochondria of human retinal MIO-M1 cells Source: PubMed URL: [Link]

  • Title: Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors Source: PubMed URL: [Link]

  • Title: Anticancer Quinolinol Small Molecules Target Multiple Pathways to Promote Cell Death and Eliminate Melanoma Cells Resistant to BRAF Inhibitors Source: MDPI URL: [Link]

  • Title: Sulforaphane prevents quinolinic acid-induced mitochondrial dysfunction in rat striatum Source: PubMed URL: [Link]

  • Title: Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors Source: PMC - NIH URL: [Link]

  • Title: Terpinen-4-ol Induces Apoptosis in Human Nonsmall Cell Lung Cancer In Vitro and In Vivo Source: Hindawi URL: [Link]

  • Title: Triptolide alters mitochondrial functions Source: PubMed URL: [Link]

  • Title: Combined Transcriptome and Metabolome Analysis Reveals That the Potent Antifungal Pyrylium Salt Inhibits Mitochondrial Complex I in Candida albicans Source: PMC - NIH URL: [Link]

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Application Note: Strategic Derivatization of 2-(Trifluoromethyl)quinolin-4-ol for Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-(trifluoromethyl)quinolin-4-ol core is a privileged scaffold in medicinal chemistry, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and the metabolic stability imparted by the trifluoromethyl group.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this key heterocyclic building block. We present detailed, field-proven protocols for functionalization at the C4-hydroxyl group and via modern cross-coupling and C-H activation techniques on the quinoline ring system. Each protocol is accompanied by expert insights into the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Value of the 2-(Trifluoromethyl)quinolin-4-ol Scaffold

The quinoline framework is a cornerstone of therapeutic drug design, found in numerous FDA-approved agents ranging from anticancer to antimalarial drugs.[3][4][5] Its fusion of a benzene and pyridine ring creates a planar, aromatic system amenable to diverse chemical modifications. The introduction of a trifluoromethyl (CF3) group at the C2-position profoundly enhances the molecule's medicinal chemistry profile. The CF3 group is a strong electron-withdrawing group and a lipophilic hydrogen bond isostere, which can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[6]

The 2-(trifluoromethyl)quinolin-4-ol scaffold, in particular, presents multiple vectors for chemical diversification, making it an ideal starting point for library synthesis in drug discovery programs. This guide outlines robust protocols to exploit its synthetic versatility.

Overview of Derivatization Strategies

The primary sites for derivatization on the 2-(trifluoromethyl)quinolin-4-ol core are the C4-hydroxyl group and the C-H bonds of the carbocyclic and heterocyclic rings. Our strategic approach involves converting the C4-hydroxyl into a more versatile functional group or leaving group to enable a wider array of transformations.

G start_node 2-(Trifluoromethyl)quinolin-4-ol c4_path C4-Position Derivatization start_node->c4_path ring_path Ring Functionalization start_node->ring_path o_alk O-Alkylation c4_path->o_alk c4_cl Conversion to 4-Chloroquinoline c4_path->c4_cl ch_act C-H Activation (e.g., C8-Arylation) ring_path->ch_act buchwald Buchwald-Hartwig Amination (on pre-halogenated ring) ring_path->buchwald snar SNAr (e.g., Amination) c4_cl->snar suzuki_c4 Suzuki Coupling (C-C) c4_cl->suzuki_c4

Figure 1: Key derivatization pathways for the quinolin-4-ol scaffold.

Derivatization at the C4-Position: Unlocking the Core

The C4-hydroxyl group is the most reactive site. While direct O-alkylation is straightforward, converting it to a halide is a gateway to powerful carbon-carbon and carbon-nitrogen bond-forming reactions.

Protocol 3.1: O-Alkylation of the C4-Hydroxyl Group

This protocol describes the formation of an ether linkage at the C4 position, a common strategy to modulate solubility and introduce new pharmacophoric elements.

Principle: The weakly acidic hydroxyl proton is removed by a base to form a quinolate anion, which then acts as a nucleophile, displacing a halide from an alkylating agent.[7][8]

Step-by-Step Protocol:

  • Reagent Preparation: To a solution of 2-(trifluoromethyl)quinolin-4-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add a suitable base (e.g., potassium carbonate, K₂CO₃, 2.0 eq).

  • Anion Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium quinolate salt.

  • Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 60-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Scientist's Notes & Rationale:

  • Base Choice: K₂CO₃ is a mild and effective base for this transformation. For less reactive alkyl halides, a stronger base like sodium hydride (NaH) in an aprotic solvent like THF may be required.

  • Solvent: DMF is an excellent polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the quinolate anion. Acetonitrile (MeCN) is a suitable alternative.[7]

ParameterConditionRationale
Base K₂CO₃, NaH, Cs₂CO₃Choice depends on alkyl halide reactivity and substrate sensitivity.
Solvent DMF, MeCN, THFPolar aprotic solvents are preferred to avoid protonation of the anion.
Temperature 25 - 80 °CHigher temperatures may be needed for less reactive halides.
Typical Yield 70 - 95%Highly dependent on the electrophile used.
Protocol 3.2: Conversion to 4-Chloro-2-(trifluoromethyl)quinoline

This conversion is arguably the most critical step for enabling advanced derivatization, transforming the hydroxyl group into an excellent leaving group for both SNAr and cross-coupling reactions.[9]

Principle: Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) act as both a chlorinating agent and a dehydrating agent to replace the hydroxyl group with a chlorine atom.

Step-by-Step Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and under a nitrogen atmosphere, carefully add 2-(trifluoromethyl)quinolin-4-ol (1.0 eq) to an excess of phosphorus oxychloride (POCl₃, 5-10 eq). A catalytic amount of DMF can be added to accelerate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup (Caution: Exothermic): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.

  • Neutralization: Once the quench is complete, basify the acidic aqueous solution to pH 8-9 using a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH).

  • Extraction & Purification: Extract the product with dichloromethane (DCM) or ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate. The crude product can be purified by silica gel chromatography if necessary.

ParameterConditionRationale
Reagent POCl₃, SOCl₂POCl₃ is highly effective and commonly used for this transformation.
Temperature 100 - 110 °C (Reflux)Sufficient thermal energy is required to drive the reaction to completion.
Workup Slow quench on iceThe reaction of POCl₃ with water is highly exothermic and releases HCl gas.
Typical Yield 85 - 98%Generally a high-yielding and reliable reaction.

Palladium-Catalyzed Cross-Coupling Reactions

With 4-chloro-2-(trifluoromethyl)quinoline in hand, the door opens to powerful palladium-catalyzed reactions that form the bedrock of modern medicinal chemistry.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki reaction is a robust method for creating biaryl structures, which are prevalent in pharmaceuticals.[10][11]

Principle: A palladium(0) catalyst facilitates the coupling of the 4-chloroquinoline (an organohalide) with an organoboron species (e.g., a boronic acid or ester) in the presence of a base.

G pd0 Pd(0)L2 pd2 Pd(II)L2 (Ar-X) pd0->pd2 Ar-X ox_add_label Oxidative Addition pd_b Pd(II)L2 (Ar-B(OR)2) pd2->pd_b Ar'-B(OR)2 Base trans_label Transmetalation pd_c Pd(II)L2 (Ar-Ar') pd_b->pd_c pd_c->pd0 Ar-Ar' red_elim_label Reductive Elimination

Sources

Application Notes & Protocols: Utilizing 2-(Trifluoromethyl)quinolin-4-ol in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Kinase Drug Discovery

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular signaling and represent one of the most important classes of drug targets, particularly in oncology.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[2][3] Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing potent and selective kinase inhibitors.

The compound 2-(Trifluoromethyl)quinolin-4-ol (CAS: 1700-53-4) is a quinoline derivative of significant interest. The introduction of a trifluoromethyl (CF3) group at the 2-position can enhance metabolic stability, lipophilicity, and electronic properties, often leading to improved binding affinity and biological activity.[4] While specific kinase targets for this exact molecule are a subject of ongoing research, structurally related 2-(trifluoromethyl)quinoline derivatives have shown potent inhibitory activity against various kinases, including those involved in cancer cell proliferation and survival.[5][6][7]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides field-proven insights and detailed, self-validating protocols for characterizing the inhibitory potential of 2-(Trifluoromethyl)quinolin-4-ol against target kinases using state-of-the-art biochemical assay technologies.

Principle of Kinase Inhibition by ATP-Competitive Molecules

Most small-molecule kinase inhibitors function by competing with the co-substrate adenosine triphosphate (ATP) for binding within the kinase's active site.[8] By occupying this pocket, the inhibitor prevents the phosphotransfer reaction from ATP to the protein or peptide substrate, thereby blocking downstream signaling. 2-(Trifluoromethyl)quinolin-4-ol is hypothesized to act as such an inhibitor. Understanding this mechanism is crucial for proper assay design, particularly concerning the concentration of ATP used, as it directly impacts the apparent potency (IC50) of a competitive inhibitor.[9]

G cluster_reaction Normal Kinase Activity cluster_inhibition Competitive Inhibition Kinase Kinase Active Site Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphotransfer ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Kinase_Inhib Kinase Active Site No_Reaction No Phosphorylation Kinase_Inhib->No_Reaction Inhibitor 2-(Trifluoromethyl) quinolin-4-ol Inhibitor->Kinase_Inhib ATP_blocked ATP ATP_blocked->Kinase_Inhib Binding Blocked G Start Start Prep_Inhibitor Prepare Serial Dilution of Inhibitor in Assay Buffer Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor (or DMSO) to Assay Plate Prep_Inhibitor->Add_Inhibitor Add_Kinase Add Kinase + Substrate Mix Add_Inhibitor->Add_Kinase Initiate Initiate Reaction with ATP Add_Kinase->Initiate Incubate_Kinase Incubate (e.g., 60 min at RT) (Kinase Reaction) Initiate->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Kinase->Add_ADP_Glo Incubate_Stop Incubate (40 min at RT) (Stop Reaction & Deplete ATP) Add_ADP_Glo->Incubate_Stop Add_Detection Add Kinase Detection Reagent Incubate_Stop->Add_Detection Incubate_Detect Incubate (30-60 min at RT) (Convert ADP -> ATP, Generate Light) Add_Detection->Incubate_Detect Read Read Luminescence Incubate_Detect->Read End End Read->End

Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.

4.3. Step-by-Step Protocol (384-well format):

  • Prepare Inhibitor Plate: Create a serial dilution of 2-(Trifluoromethyl)quinolin-4-ol in kinase reaction buffer. A common starting point is a 10-point, 3-fold dilution series. Dispense 1 µL of each inhibitor concentration (and DMSO vehicle control) into the appropriate wells of a white, opaque 384-well plate.

  • Prepare Controls:

    • No-Enzyme Control (Max Signal): Wells containing buffer, substrate, ATP, and DMSO (no kinase).

    • Vehicle Control (Min Signal/100% Activity): Wells containing all reaction components, including kinase and DMSO.

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its specific substrate in reaction buffer.

    • Add 2 µL of this master mix to each well containing the inhibitor or DMSO.

    • Prepare a separate master mix containing ATP at a concentration relevant to the kinase's Km (e.g., 10 µM).

    • Initiate the reaction by adding 2 µL of the ATP solution to all wells. The final reaction volume is 5 µL.

    • Mix briefly on a plate shaker and incubate at room temperature for 60 minutes (or as optimized for your kinase).

  • Reaction Termination and ATP Depletion:

    • Equilibrate the plate to room temperature if the reaction was performed at an elevated temperature. [10] * Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unconsumed ATP. [10] * Mix on a plate shaker and incubate for 40 minutes at room temperature. [10]5. ADP Detection and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. [11] * Mix on a plate shaker and incubate for 30-60 minutes at room temperature to allow the signal to stabilize. [10]6. Data Acquisition: Measure luminescence using a plate-reading luminometer with an integration time of 0.25-1 second per well.

Protocol 2: Fluorescence-Based Kinase Assay

Fluorescence-based assays offer an alternative to luminescence and are widely used. [8]One common method uses a peptide substrate with an environmentally sensitive fluorophore (e.g., Sox-labeled peptides). Upon phosphorylation by the kinase in the presence of Mg2+, the fluorophore's environment changes, leading to a detectable increase in fluorescence intensity. [12] 5.1. Materials:

  • Target Kinase

  • Fluorescently-labeled peptide substrate (e.g., Sox-peptide)

  • 2-(Trifluoromethyl)quinolin-4-ol (serial dilutions)

  • MgATP solution

  • Kinase Reaction Buffer

  • Black, non-binding 96-well or 384-well assay plates

  • Fluorescence plate reader

5.2. Step-by-Step Protocol (96-well format):

  • Reagent Preparation: Prepare solutions of the kinase, fluorescent peptide substrate, and inhibitor dilutions in the appropriate kinase buffer.

  • Assay Plate Setup:

    • To appropriate wells of a black assay plate, add 20 µL of each inhibitor concentration or DMSO vehicle control.

    • Add 40 µL of the kinase solution to all wells except the no-enzyme control.

    • Add 20 µL of the fluorescent peptide substrate solution to all wells.

  • Reaction Initiation and Monitoring:

    • Pre-warm the plate and a solution of MgATP to the desired reaction temperature (e.g., 30°C).

    • Initiate the reactions by adding 20 µL of the MgATP solution to all wells. The final volume will be 100 µL.

    • Immediately place the plate in a fluorescence plate reader set to the correct excitation/emission wavelengths (e.g., 360 nm excitation / 485 nm emission for Sox). [12]4. Data Acquisition: Monitor the increase in fluorescence intensity over time (kinetic read) or measure the endpoint fluorescence after a fixed incubation period (e.g., 30-60 minutes). The rate of fluorescence increase is proportional to kinase activity.

Data Analysis and Interpretation

The goal of the assay is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce kinase activity by 50%. [13] 6.1. Data Analysis Workflow:

G Data Raw Luminescence or Fluorescence Data Normalize Normalize Data: % Inhibition = 100 * (1 - (Signal_i - Signal_min) / (Signal_max - Signal_min)) Data->Normalize Plot Plot % Inhibition vs. Log[Inhibitor Concentration] Normalize->Plot Fit Fit to a four-parameter logistic (sigmoidal) curve Plot->Fit IC50 Determine IC50 Value: Concentration at 50% Inhibition Fit->IC50

Caption: Workflow for calculating the IC50 value from raw assay data.

6.2. Calculation Steps:

  • Data Normalization: Average the replicate readings for each condition. Normalize the data to percent inhibition using the vehicle control (0% inhibition) and no-enzyme/max-inhibitor control (100% inhibition). [13]2. Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter variable slope equation. [13]3. IC50 Determination: The IC50 is the concentration of 2-(Trifluoromethyl)quinolin-4-ol that corresponds to 50% inhibition on the fitted curve.

6.3. Example Data Presentation:

Kinase Target2-(Trifluoromethyl)quinolin-4-ol IC50 (nM)Hill Slope
Kinase X125.61.10.99
Kinase Y>10,000--

Expert Insight: The IC50 value is highly dependent on assay conditions, especially the ATP concentration for competitive inhibitors. [9]To determine the inhibitor's intrinsic binding affinity, it is often necessary to calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires knowing the Km of the kinase for ATP. [14]Comparing Ki values is the most reliable way to assess inhibitor potency across different studies. [9]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Pipetting errors; Incomplete reagent mixing; Edge effects on the plate.Calibrate pipettes; Use master mixes; Avoid using the outer wells of the plate or fill them with buffer. [15]
No inhibition observed, even at high concentrations Inhibitor is inactive against the target; Inhibitor precipitated out of solution; Incorrect ATP concentration.Verify compound identity and purity; Check solubility in final assay buffer; For ATP-competitive inhibitors, assays run at very high ATP concentrations will require more inhibitor to achieve inhibition. [16]Consider running the assay at the ATP Km concentration. [9]
Apparent inhibition in no-enzyme controls Compound interferes with the detection system (e.g., auto-luminescence, fluorescence quenching).Run a counter-screen with the compound in the absence of the kinase but with all other assay components to check for direct interference. [15]

References

  • BellBrook Labs. (2023). What Makes a Kinase Assay Reliable for Screening Inhibitors. BellBrook Labs. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Retrieved from [Link]

  • Imperi, B. (2008). Fluorescent Peptide Assays For Protein Kinases. PMC - NIH. Retrieved from [Link]

  • van de Stolpe, A., & van der Sligting, J. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC - NIH. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2,8-Bis(trifluoromethyl)quinolin-4-ol: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. East Port Praha. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Trifluoromethyl)quinolin-4-ol. PubChem. Retrieved from [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Retrieved from [Link]

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  • Simard, J. R., et al. (2009). Development of a Fluorescent-Tagged Kinase Assay System for the Detection and Characterization of Allosteric Kinase Inhibitors. Journal of the American Chemical Society. Retrieved from [Link]

  • Le, V., et al. (2015). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH. Retrieved from [Link]

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  • Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. Retrieved from [Link]

  • Muthukumar, Y., et al. (2013). Prediction of kinase-inhibitor binding affinity using energetic parameters. PMC - NIH. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-(Trifluoromethyl)quinolin-4-ol. MySkinRecipes. Retrieved from [Link]

  • Health Sciences Library System. (2021). IC50 to Ki Converter Tool. HSLS. Retrieved from [Link]

  • Krištáková, S., et al. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

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  • ResearchGate. (n.d.). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF. ResearchGate. Retrieved from [Link]

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  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Retrieved from [Link]

  • Molecules. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). MDPI. Retrieved from [Link]

  • Philp, J., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels. PubMed. Retrieved from [Link]

  • Xu, G., et al. (2025). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate. Retrieved from [Link]

  • University of Southampton. (2017). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. ePrints Soton. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2022). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. ScienceDirect. Retrieved from [Link]

  • Patel, R. V., et al. (2011). Synthesis and studies of novel 2-(4-cyano-3-trifluoromethylphenyl amino)-4-(quinoline-4-yloxy)-6-(piperazinyl/piperidinyl)-s-triazines as potential antimicrobial, antimycobacterial and anticancer agents. PubMed. Retrieved from [Link]

  • Shapira, S., et al. (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. PLOS One. Retrieved from [Link]

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Sources

Application Note & Protocol: A Comprehensive Guide to Assessing the Anti-malarial Activity of Quinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Malaria and the Promise of Quinolin-4-ol Derivatives

Malaria, a life-threatening disease caused by Plasmodium parasites, continues to be a formidable global health challenge. The emergence and spread of drug-resistant parasite strains necessitate a continuous and robust pipeline of novel anti-malarial agents.[1][2] Quinoline-based compounds have historically been the cornerstone of anti-malarial chemotherapy, with quinine and chloroquine being notable examples. Quinolin-4-ol derivatives, a specific class within this broader family, have garnered significant interest due to their potential to overcome existing resistance mechanisms and their activity against various stages of the parasite's life cycle.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies for assessing the anti-malarial activity of quinolin-4-ol derivatives. It is designed to offer not just procedural steps, but also the underlying scientific rationale, ensuring a thorough and reproducible evaluation of novel chemical entities.

I. Foundational In Vitro Assessment: Determining Parasite Viability

The initial screening of novel compounds typically involves in vitro assays to determine their intrinsic activity against the blood stages of Plasmodium falciparum, the most virulent human malaria parasite. These assays are crucial for establishing the 50% inhibitory concentration (IC50), a key metric of a compound's potency.

A. The SYBR Green I-Based Fluorescence Assay: A High-Throughput Approach

The SYBR Green I assay is a widely used, simple, and cost-effective method for high-throughput screening of anti-malarial compounds.[5][6] The principle of this assay lies in the fluorescent properties of SYBR Green I dye, which intercalates with double-stranded DNA. Since mature erythrocytes lack a nucleus and therefore DNA, the fluorescence signal is directly proportional to the amount of parasite DNA, providing a robust measure of parasite proliferation.[7]

SYBR_Green_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout start Synchronized P. falciparum Culture (Ring Stage) plate Plate Parasite Culture and Drug Dilutions in 96-well Plate start->plate drug_prep Prepare Serial Dilutions of Quinolin-4-ol Derivatives drug_prep->plate incubate Incubate for 72 hours plate->incubate lysis Add Lysis Buffer with SYBR Green I incubate->lysis read Read Fluorescence (485nm Ex / 530nm Em) lysis->read analysis Calculate IC50 Values read->analysis pLDH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout start Synchronized P. falciparum Culture plate Plate Parasite Culture and Drug Dilutions start->plate drug_prep Prepare Serial Dilutions of Quinolin-4-ol Derivatives drug_prep->plate incubate Incubate for 72 hours plate->incubate lyse Lyse Cells to Release pLDH incubate->lyse reagents Add Malstat Reagent and NBT/PES lyse->reagents read Read Absorbance (~650 nm) reagents->read analysis Calculate IC50 Values read->analysis

Caption: Workflow of the pLDH-based anti-malarial assay.

  • Parasite Culture and Drug Preparation: Follow the same procedures as for the SYBR Green I assay.

  • Assay Setup:

    • Plate the synchronized parasite culture and drug dilutions in a 96-well plate.

    • Incubate for 72 hours under standard culture conditions. [8][9]

  • Enzymatic Reaction:

    • After incubation, lyse the cells by freeze-thawing to release the pLDH enzyme.

    • In a separate plate, add the Malstat reagent (containing lactate and a diaphorase) and a solution of nitroblue tetrazolium (NBT) and phenazine ethosulfate (PES). [1] * Transfer a small volume of the cell lysate to the plate containing the reagents.

  • Absorbance Measurement:

    • The pLDH will catalyze the conversion of lactate to pyruvate, leading to the reduction of NBT to a colored formazan product.

    • Measure the absorbance at approximately 650 nm using a microplate reader.

  • Data Analysis:

    • Calculate the IC50 values as described for the SYBR Green I assay.

Parameter SYBR Green I Assay pLDH Assay
Principle DNA intercalationEnzymatic activity
Detection FluorescenceColorimetric
Throughput HighHigh
Advantages Simple, cost-effectiveSpecific to parasite enzyme
Considerations Potential for background from host DNAEnzyme stability

II. Probing the Mechanism of Action: The Hemozoin Inhibition Assay

Many quinoline-based anti-malarials, including chloroquine, are known to interfere with the parasite's detoxification of heme. [10]During hemoglobin digestion, the parasite releases toxic free heme, which it polymerizes into an inert crystalline substance called hemozoin. Inhibition of this process leads to the accumulation of toxic heme and parasite death. [11]The hemozoin inhibition assay is therefore a critical secondary screen for quinolin-4-ol derivatives.

Workflow for Hemozoin Inhibition Assay

Hemozoin_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout hemin_prep Prepare Hemin Solution mix Mix Hemin, Drug, and Acetate Buffer hemin_prep->mix drug_prep Prepare Serial Dilutions of Quinolin-4-ol Derivatives drug_prep->mix incubate Incubate at 60°C for 18-24 hours mix->incubate centrifuge Centrifuge to Pellet Hemozoin incubate->centrifuge wash Wash Pellet with DMSO centrifuge->wash solubilize Solubilize Hemozoin in NaOH wash->solubilize read Read Absorbance (~405 nm) solubilize->read analysis Calculate % Inhibition read->analysis

Caption: Workflow of the cell-free hemozoin inhibition assay.

  • Reagent Preparation:

    • Prepare a stock solution of hemin chloride in DMSO.

    • Prepare a 4 M acetate buffer (pH 4.8).

    • Prepare serial dilutions of the quinolin-4-ol derivative in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the hemin solution, acetate buffer, and the drug dilutions.

    • Incubate the plate at 60°C for 18-24 hours to allow for hemozoin formation.

  • Quantification of Hemozoin:

    • After incubation, centrifuge the plate to pellet the newly formed hemozoin.

    • Carefully remove the supernatant and wash the pellet with DMSO to remove any unreacted hemin.

    • Solubilize the hemozoin pellet in a solution of NaOH.

    • Measure the absorbance of the solubilized hemozoin at approximately 405 nm.

  • Data Analysis:

    • Calculate the percentage of hemozoin inhibition for each drug concentration relative to the drug-free control.

    • Determine the IC50 for hemozoin inhibition.

III. Advancing to In Vivo Efficacy: The Peters' 4-Day Suppressive Test

Compounds that demonstrate potent in vitro activity and a promising mechanism of action should be evaluated for their efficacy in a living organism. The Peters' 4-day suppressive test is a standard and widely used murine model for assessing the in vivo anti-malarial activity of new compounds. [12][13][14]

Workflow for Peters' 4-Day Suppressive Test

Peters_Test_Workflow cluster_infection Infection cluster_treatment Treatment cluster_monitoring Monitoring & Readout infect Infect Mice with P. berghei treat Administer Quinolin-4-ol Derivative Orally or IP for 4 Days infect->treat smear Prepare Blood Smears on Day 4 treat->smear parasitemia Determine Parasitemia by Microscopy smear->parasitemia suppression Calculate Percent Suppression parasitemia->suppression

Caption: Workflow of the Peters' 4-day suppressive test.

  • Animal Model and Parasite:

    • Use a suitable mouse strain, such as Swiss albino or BALB/c mice. [15] * Infect the mice intraperitoneally with a chloroquine-sensitive strain of Plasmodium berghei. [12][14]

  • Drug Administration:

    • Randomly assign the infected mice to different groups: a negative control group (vehicle only), a positive control group (e.g., chloroquine), and experimental groups receiving different doses of the quinolin-4-ol derivative. [12] * Administer the test compound and controls (usually orally or intraperitoneally) once daily for four consecutive days, starting a few hours after infection. [12][16]

  • Parasitemia Determination:

    • On the fifth day, collect blood from the tail of each mouse and prepare thin blood smears.

    • Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopic examination.

  • Data Analysis:

    • Calculate the average parasitemia for each group.

    • Determine the percentage of parasitemia suppression for each experimental group compared to the negative control group.

    • The dose that causes a 50% or 90% reduction in parasitemia (ED50 and ED90) can be calculated. [17]

      Parameter Description
      Animal Model Swiss albino or BALB/c mice
      Parasite Plasmodium berghei
      Treatment Duration 4 days
      Primary Endpoint Percent suppression of parasitemia

      | Key Metrics | ED50, ED90 |

IV. Conclusion: A Multi-faceted Approach to Anti-malarial Drug Discovery

The assessment of quinolin-4-ol derivatives for anti-malarial activity requires a systematic and multi-faceted approach. This guide has outlined a robust workflow, from initial high-throughput in vitro screening to mechanistic studies and in vivo efficacy testing. By following these protocols and understanding the underlying scientific principles, researchers can effectively identify and characterize promising new candidates in the fight against malaria. The ultimate goal is to develop novel, safe, and effective therapies that can overcome the challenge of drug resistance and contribute to the global effort of malaria eradication.

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Application Notes and Protocols: A Comprehensive Guide for Evaluating the Anticancer Properties of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Investigating 2-(Trifluoromethyl)quinolin-4-ol

The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] In oncology, quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through diverse mechanisms of action including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like tyrosine kinases and tubulin polymerization.[3][4] The introduction of a trifluoromethyl (CF3) group can significantly enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to target proteins. This guide provides a comprehensive, workflow-based approach for the systematic evaluation of the anticancer properties of a specific novel agent, 2-(Trifluoromethyl)quinolin-4-ol, from initial in vitro screening to mechanistic elucidation.

Phase 1: Foundational In Vitro Assessment of Anticancer Activity

The initial phase of evaluation is designed to answer the most fundamental questions: Does the compound kill cancer cells, and if so, how? This is achieved through a series of robust, cell-based assays. In vitro testing provides a crucial first look at a compound's potential, allowing for the rapid screening and prioritization of candidates before advancing to more complex and resource-intensive studies.[5][6]

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Preclinical Validation A Select Cancer Cell Lines (e.g., MCF-7, HCT-116, A549) B Determine Cytotoxicity (IC50) MTT / CellTiter-Glo Assay A->B C Assess Mode of Cell Death Annexin V / PI Apoptosis Assay B->C If cytotoxic D Analyze Cell Cycle Progression Propidium Iodide Staining & Flow Cytometry B->D If cytotoxic E Identify Molecular Targets Western Blot for Signaling Pathways (e.g., PI3K/AKT, MAPK) C->E D->E F Evaluate In Vivo Efficacy Human Tumor Xenograft Model E->F

Figure 1: A streamlined experimental workflow for evaluating a novel anticancer compound.

Protocol: Assessment of Cell Viability and Cytotoxicity (MTT Assay)

Expertise & Causality: The first step is to determine if 2-(Trifluoromethyl)quinolin-4-ol has a cytotoxic or cytostatic effect on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose. Its principle relies on the enzymatic activity of mitochondrial NAD(P)H-dependent oxidoreductases in viable cells, which reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, living cells.[7] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.

Detailed Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, HCT-116 for colon) in a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank controls.[8]

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment: Prepare a series of dilutions of 2-(Trifluoromethyl)quinolin-4-ol in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) control wells.

  • Treatment Incubation: Incubate the cells with the compound for a specified duration, typically 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form. This step should be protected from light.[8]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a dedicated detergent reagent) to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineCompoundIncubation Time (h)IC50 (µM)
MCF-7 (Breast)2-(Trifluoromethyl)quinolin-4-ol48Hypothetical Value
HCT-116 (Colon)2-(Trifluoromethyl)quinolin-4-ol48Hypothetical Value
A549 (Lung)2-(Trifluoromethyl)quinolin-4-ol48Hypothetical Value
HEK293 (Normal)2-(Trifluoromethyl)quinolin-4-ol48Hypothetical Value
Protocol: Analysis of Apoptosis Induction (Annexin V & Propidium Iodide Staining)

Expertise & Causality: Once cytotoxicity is established, it is critical to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[9][10] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells and early apoptotic cells with intact membranes. However, in late-stage apoptotic or necrotic cells, where membrane integrity is lost, PI can enter and stain the DNA. This dual-staining method allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Detailed Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-(Trifluoromethyl)quinolin-4-ol at concentrations around its IC50 value for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 500 x g for 5 minutes).[9]

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel. Collect at least 10,000 events per sample.

Protocol: Cell Cycle Analysis

Expertise & Causality: Many anticancer agents exert their effects by disrupting the cell division cycle, leading to an arrest at specific checkpoints (G0/G1, S, or G2/M).[1] This prevents the cancer cells from proliferating. Flow cytometry using a DNA-intercalating fluorescent dye like Propidium Iodide (PI) is the most common method for cell cycle analysis.[12][13] The amount of DNA in a cell is indicative of its phase in the cycle: cells in G0/G1 have a normal (2N) DNA content, cells in G2/M have a doubled (4N) DNA content, and cells in the S phase (DNA synthesis) have an intermediate amount.[13] By quantifying the distribution of cells across these phases, one can determine if 2-(Trifluoromethyl)quinolin-4-ol induces cell cycle arrest.

Detailed Step-by-Step Protocol:

  • Cell Treatment: Seed cells and treat with the compound as described in the apoptosis protocol.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Resuspend the cell pellet (1 x 10^6 cells) and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their structure.[14]

  • Incubation: Incubate the cells for at least 30 minutes at 4°C (or overnight at -20°C).[14]

  • Rehydration & Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). RNase is crucial to prevent the staining of double-stranded RNA.[12][14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal. The data is typically displayed as a histogram of cell count versus DNA content.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Control (Vehicle)Hypothetical %Hypothetical %Hypothetical %
Compound (0.5 x IC50)Hypothetical %Hypothetical %Hypothetical %
Compound (1.0 x IC50)Hypothetical %Hypothetical %Hypothetical %

Phase 2: Mechanistic Elucidation via Target Validation

After confirming the anticancer activity of 2-(Trifluoromethyl)quinolin-4-ol, the next logical step is to investigate its molecular mechanism of action. This involves identifying the specific cellular pathways and proteins it modulates.

G Compound 2-(Trifluoromethyl)quinolin-4-ol RTK Receptor Tyrosine Kinase Compound->RTK Inhibition? PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Bad Bad AKT->Bad Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Figure 2: A potential signaling pathway (PI3K/AKT) that could be modulated by quinoline derivatives.

Protocol: Investigating Cellular Signaling Pathways (Western Blotting)

Expertise & Causality: Western blotting is a powerful technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[15] It can reveal changes in protein expression levels or post-translational modifications (like phosphorylation, which often indicates protein activation) in response to drug treatment.[16] For quinoline-based compounds, key pathways to investigate include survival pathways like PI3K/AKT/mTOR, proliferation pathways like MAPK, and apoptosis-regulating proteins (e.g., Bcl-2 family, caspases).[17][18] By separating proteins by size via SDS-PAGE, transferring them to a membrane, and probing with specific antibodies, we can build a picture of the compound's molecular interactions.[19][20]

Detailed Step-by-Step Protocol:

  • Protein Extraction: Treat cells with 2-(Trifluoromethyl)quinolin-4-ol as previously described. Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[21]

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[20]

  • SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. The gel percentage should be chosen based on the molecular weight of the target proteins.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[15]

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-AKT, anti-Caspase-3, anti-β-actin) overnight at 4°C with gentle agitation. Dilutions should be optimized as per the manufacturer's datasheet.[20]

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[20]

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the amount of target protein. Use a loading control like β-actin or GAPDH to confirm equal protein loading across lanes.[16]

Phase 3: Advancing to Preclinical In Vivo Models

Expertise & Causality: While in vitro assays are invaluable for initial screening and mechanistic studies, they do not fully recapitulate the complex environment of a living organism.[6] To evaluate the therapeutic potential of 2-(Trifluoromethyl)quinolin-4-ol in a more physiologically relevant context, in vivo studies are essential.[22] The human tumor xenograft model, where human cancer cells are implanted into immunocompromised mice, is a widely used preclinical model for assessing the efficacy of anticancer agents.[23] This model allows for the evaluation of a drug's ability to inhibit tumor growth in a living system, providing critical data on efficacy and potential toxicity before consideration for clinical trials.[24][25] A successful outcome in a xenograft model, such as significant tumor growth inhibition without undue toxicity, is a major milestone in the drug development process.[17]

References

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  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Available at: [Link]

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. ResearchGate. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. National Center for Biotechnology Information. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. ResearchGate. Available at: [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

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Application Note & Protocols for the Scalable Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-(Trifluoromethyl)quinolin-4-ol in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory effects. The introduction of a trifluoromethyl (-CF3) group at the 2-position of the quinolin-4-ol core significantly enhances its metabolic stability and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic properties. 2-(Trifluoromethyl)quinolin-4-ol is a key building block in the synthesis of various bioactive molecules, making its efficient and scalable production a critical aspect of drug discovery and development. This guide provides a detailed overview of the techniques for scaling up the synthesis of this important intermediate, with a focus on practical, field-proven insights and methodologies.

Synthetic Strategies for Scalable Production

The synthesis of 2-(Trifluoromethyl)quinolin-4-ol on a larger scale predominantly relies on classical cyclization reactions, with the Conrad-Limpach and Gould-Jacobs reactions being the most established and adaptable methods. The choice between these routes often depends on the availability of starting materials, desired purity, and the specific capabilities of the manufacturing facility.

The Conrad-Limpach Reaction: A Robust Thermal Cyclization

The Conrad-Limpach synthesis is a powerful and widely used method for the preparation of 4-hydroxyquinolines.[1][2] It involves a two-step process: the initial condensation of an aniline with a β-ketoester, followed by a high-temperature thermal cyclization of the resulting β-aminoacrylate intermediate.[1] For the synthesis of 2-(Trifluoromethyl)quinolin-4-ol, the key starting materials are aniline and ethyl 4,4,4-trifluoroacetoacetate.[3][4]

The reaction mechanism begins with the nucleophilic attack of aniline on the keto group of ethyl 4,4,4-trifluoroacetoacetate to form a Schiff base.[5] This intermediate then undergoes a high-temperature electrocyclic ring closure to form the quinoline ring system.[5] The high temperatures, often exceeding 250°C, are necessary to overcome the energy barrier of breaking the aromaticity of the aniline ring during cyclization.[6][7]

Conrad_Limpach_Mechanism aniline Aniline intermediate β-Aminoacrylate Intermediate (Schiff Base) aniline->intermediate + Ethyl 4,4,4-trifluoroacetoacetate (Condensation) ketoester Ethyl 4,4,4-trifluoroacetoacetate ketoester->intermediate product 2-(Trifluoromethyl)quinolin-4-ol intermediate->product High Temperature (Thermal Cyclization, ~250°C)

Caption: The Conrad-Limpach reaction workflow.

A critical parameter in the scalability of the Conrad-Limpach reaction is the choice of a high-boiling, inert solvent to ensure uniform heat distribution and prevent localized overheating.[1] While traditional solvents like Dowtherm A and mineral oil are effective, they can be difficult to remove from the final product.[7] Research has identified greener and more user-friendly alternatives such as 1,2,4-trichlorobenzene, 2-nitrotoluene, and 2,6-di-tert-butylphenol that can provide comparable yields.[1][6]

The Gould-Jacobs Reaction: An Alternative Cyclization Pathway

The Gould-Jacobs reaction provides an alternative route to quinolin-4-one derivatives.[7][8][9] This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization of the intermediate.[8][9] While highly effective for many quinoline syntheses, its application to trifluoromethylated analogs requires careful consideration of the reactivity of the starting materials. The regioselectivity of the Gould-Jacobs reaction is a key factor, influenced by both steric and electronic effects of the substituents on the aniline.[7]

Gould_Jacobs_Workflow aniline_GJ Aniline intermediate_GJ Anilinomethylenemalonate Intermediate aniline_GJ->intermediate_GJ + Diethyl Ethoxymethylenemalonate malonate Diethyl Ethoxymethylenemalonate malonate->intermediate_GJ cyclized_product 4-Hydroxy-3-carboalkoxyquinoline intermediate_GJ->cyclized_product Thermal Cyclization final_product_GJ Quinolin-4-ol cyclized_product->final_product_GJ Hydrolysis & Decarboxylation

Caption: The Gould-Jacobs reaction workflow.

Comparative Analysis of Scalable Synthetic Methods

ParameterConrad-Limpach SynthesisGould-Jacobs ReactionAcid-Catalyzed One-Pot Synthesis
Starting Materials Aniline, Ethyl 4,4,4-trifluoroacetoacetateAniline, Diethyl ethoxymethylenemalonateAniline, Ethyl 4,4,4-trifluoroacetoacetate
Key Reaction Steps 1. Condensation 2. Thermal Cyclization1. Condensation 2. Thermal Cyclization 3. Hydrolysis 4. DecarboxylationOne-pot condensation and cyclization
Reaction Temperature High (typically ~250°C)[1][7]High (variable, can be >250°C)[7]Moderate (e.g., 120-150°C)[10]
Catalyst Typically none for cyclization, acid for condensationNone for cyclizationPolyphosphoric acid[4][10]
Solvent High-boiling inert solvents (e.g., Dowtherm A, mineral oil, 2,6-di-tert-butylphenol)[1][6][7]High-boiling inert solventsCan be run neat with the acid catalyst
Typical Yields Good to excellent (can exceed 90%)[7][10]Moderate to goodGood (reported up to 91%)[10]
Scalability Factors Precise temperature control, efficient mixing, solvent selection and removal are critical.[1]Multiple steps can add complexity to scale-up; regioselectivity can be a concern.[7]Exothermic reaction control, handling of viscous polyphosphoric acid.
Purification Precipitation and recrystallization.[1]Column chromatography may be required to separate isomers.[7]Quenching with ice water followed by filtration and washing.[10]

Detailed Protocols

Protocol 1: Scalable Synthesis of 2-(Trifluoromethyl)quinolin-4-ol via Conrad-Limpach Reaction

This two-step protocol is optimized for the large-scale production of 2-(Trifluoromethyl)quinolin-4-ol.

Step 1: Synthesis of Ethyl 3-anilino-4,4,4-trifluorobut-2-enoate (Intermediate)

  • Materials:

    • Aniline (1.0 eq)

    • Ethyl 4,4,4-trifluoroacetoacetate (1.1 eq)

    • Toluene

    • p-Toluenesulfonic acid (catalytic amount)

  • Equipment:

    • Large-scale reactor equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap.

  • Procedure:

    • Charge the reactor with aniline and toluene.

    • Add ethyl 4,4,4-trifluoroacetoacetate to the reactor.

    • Add a catalytic amount of p-toluenesulfonic acid.[3]

    • Heat the mixture to reflux (approximately 140°C).[3]

    • Collect the water formed during the condensation in the Dean-Stark trap.

    • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate.

Step 2: Thermal Cyclization to 2-(Trifluoromethyl)quinolin-4-ol

  • Materials:

    • Crude ethyl 3-anilino-4,4,4-trifluorobut-2-enoate from Step 1.

    • High-boiling solvent (e.g., 2,6-di-tert-butylphenol or Dowtherm A).[1]

  • Equipment:

    • High-temperature reactor equipped with a mechanical stirrer and a thermometer.

  • Procedure:

    • Charge the reactor with the crude intermediate from Step 1.

    • Add the high-boiling solvent (approximately 10-20 mL per gram of intermediate).[1]

    • Heat the mixture with vigorous stirring to 250-260°C under an inert atmosphere.[1]

    • Maintain this temperature for 30-60 minutes.[1]

    • Monitor the cyclization progress by TLC.

    • After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate.[1]

    • Collect the solid product by vacuum filtration.

    • Wash the product with a cold, non-polar solvent (e.g., hexanes) to remove the residual high-boiling solvent.[1]

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.[1]

Protocol 2: One-Pot Synthesis of 2-(Trifluoromethyl)quinolin-4-ol using Polyphosphoric Acid

This protocol offers a more streamlined, one-pot approach that avoids the isolation of the intermediate.

  • Materials:

    • Aniline (1.0 eq)

    • Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq)

    • Polyphosphoric acid (PPA)

  • Equipment:

    • Reactor equipped with a mechanical stirrer and a thermometer, capable of handling viscous liquids at high temperatures.

  • Procedure:

    • In the reactor, carefully add polyphosphoric acid.

    • To the stirred PPA, add aniline followed by the dropwise addition of ethyl 4,4,4-trifluoroacetoacetate.

    • Heat the reaction mixture to 120-150°C for 3 hours under an inert atmosphere.[10]

    • Monitor the reaction completion by TLC.

    • After completion, cool the reaction mixture slightly and then pour it slowly and carefully into a large volume of ice water with vigorous stirring. This will cause the product to precipitate.[10]

    • Collect the yellow precipitate by vacuum filtration.[10]

    • Wash the solid thoroughly with cold distilled water until the filtrate is neutral.[10]

    • Dry the solid product under vacuum. Further purification by recrystallization may be performed if necessary.

Safety and Handling Considerations

  • High Temperatures: Both protocols involve high temperatures. Ensure all equipment is rated for the intended operating temperatures and that appropriate personal protective equipment (PPE) is worn.

  • Corrosive Reagents: Polyphosphoric acid is corrosive. Handle with care in a well-ventilated fume hood and wear appropriate acid-resistant gloves and eye protection.

  • Pressure Build-up: When heating in a sealed or semi-sealed system, be aware of the potential for pressure build-up. Ensure adequate venting.

  • Solvent Handling: High-boiling solvents can pose inhalation and skin contact hazards. Handle in a well-ventilated area and use appropriate PPE.

Conclusion

The scalable synthesis of 2-(Trifluoromethyl)quinolin-4-ol is readily achievable through well-established methods like the Conrad-Limpach reaction. Careful control of reaction parameters, particularly temperature and solvent choice, is paramount for achieving high yields and purity on a large scale. The one-pot polyphosphoric acid-catalyzed method presents a more streamlined alternative, reducing processing time and waste. By understanding the underlying principles and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can efficiently produce this valuable building block for the advancement of medicinal chemistry and drug discovery.

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  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (n.d.). (a)
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis.

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Illuminating Cellular Landscapes: A Guide to Cell Staining with 2-(Trifluoromethyl)quinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a New Class of Fluorophores

In the dynamic field of cellular imaging, the quest for novel fluorophores with superior photophysical properties and strategic biological interactions is perpetual. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, valued for their inherent fluorescence and versatile chemical scaffold.[1][2] The strategic introduction of a trifluoromethyl (-CF3) group to the quinoline core, specifically at the 2-position, yields 2-(Trifluoromethyl)quinolin-4-ol and its derivatives. This modification is not merely an incremental change; it is a rational design choice aimed at enhancing key molecular attributes. The potent electron-withdrawing nature of the trifluoromethyl group can significantly influence the electronic properties of the quinoline ring system, potentially leading to favorable shifts in excitation and emission spectra, increased quantum yields, and enhanced photostability.[3][4] Furthermore, the -CF3 group is known to increase lipophilicity and metabolic stability, properties that can facilitate membrane permeability and prolong the intracellular presence of the probe.[3][4]

This guide provides a comprehensive overview and a detailed, adaptable protocol for the application of 2-(Trifluoromethyl)quinolin-4-ol derivatives in cell staining. We will delve into the underlying principles, experimental design considerations, and step-by-step procedures to empower researchers in leveraging these promising fluorophores for illuminating the intricate world of the cell.

Principle of Staining: A Mechanistic Hypothesis

While the precise mechanism of cellular interaction for each 2-(Trifluoromethyl)quinolin-4-ol derivative will be unique, we can propose a general framework based on the known properties of quinoline-based compounds. The fluorescence of many quinoline derivatives is sensitive to their microenvironment, including polarity and pH.[2][5] It is hypothesized that upon entering the cell, these derivatives may preferentially accumulate in specific subcellular compartments based on their physicochemical properties. For instance, their lipophilicity may drive their association with lipid-rich structures such as the endoplasmic reticulum or lipid droplets, a phenomenon observed with other quinoline-based probes.[6][7]

The tautomeric nature of the 4-hydroxyquinoline moiety, existing in equilibrium with its 4-quinolone form, may also play a crucial role. This equilibrium can be influenced by the local environment, potentially leading to changes in fluorescence upon binding to intracellular targets. The protonation state of the quinoline nitrogen is another key factor that can modulate the photophysical properties, making some derivatives potential sensors for intracellular pH.[2][5]

Experimental Workflow Overview

The successful application of 2-(Trifluoromethyl)quinolin-4-ol derivatives for cell staining involves a series of well-defined steps, from initial characterization of the probe to final image analysis.

Workflow cluster_prep Preparation cluster_staining Staining Protocol cluster_imaging Analysis A Probe Characterization (Spectroscopy) B Stock Solution Preparation A->B D Working Solution Preparation B->D C Cell Culture & Seeding E Cell Staining (Incubation) C->E D->E F Washing E->F G Fluorescence Microscopy F->G H Image Acquisition & Analysis G->H

Figure 1: A generalized workflow for cell staining using 2-(Trifluoromethyl)quinolin-4-ol derivatives.

Detailed Protocols and Methodologies

This section provides a detailed, adaptable protocol for utilizing 2-(Trifluoromethyl)quinolin-4-ol derivatives as fluorescent cell stains. As the optimal conditions may vary depending on the specific derivative and cell type, it is crucial to perform initial optimization experiments.

Part 1: Characterization of the Fluorescent Probe

Before cellular experiments, it is essential to characterize the photophysical properties of the specific 2-(Trifluoromethyl)quinolin-4-ol derivative.

Objective: To determine the optimal excitation and emission wavelengths.

Materials:

  • 2-(Trifluoromethyl)quinolin-4-ol derivative

  • Spectroscopy-grade solvents (e.g., DMSO, ethanol)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Prepare a stock solution of the derivative in a suitable organic solvent (e.g., 1 mM in DMSO).

  • Prepare a dilute working solution (e.g., 1-10 µM) in the desired solvent.

  • UV-Vis Absorption Spectrum: Record the absorption spectrum to determine the wavelength of maximum absorbance (λmax).[2]

  • Fluorescence Emission Spectrum: Excite the solution at its λmax and record the emission spectrum to identify the wavelength of maximum emission (λem).[2]

  • Fluorescence Excitation Spectrum: Set the emission monochromator to the determined λem and scan the excitation wavelengths to obtain the excitation spectrum.[2]

Part 2: Cell Staining Protocol

This protocol provides a general guideline for staining live or fixed cells.

Materials:

  • 2-(Trifluoromethyl)quinolin-4-ol derivative stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Paraformaldehyde (PFA) for cell fixation (optional)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) (optional, for fixed cells)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Preparation:

    • Seed cells onto a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency.

    • (Optional - for fixed cells): Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature. Wash three times with PBS. If intracellular targets are to be stained, permeabilize the cells with a permeabilization buffer for 10 minutes.

  • Staining Solution Preparation:

    • Dilute the stock solution of the 2-(Trifluoromethyl)quinolin-4-ol derivative to a final working concentration in cell culture medium or PBS. The optimal concentration should be determined empirically, typically in the range of 1-10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells and add the staining solution.

    • Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator. Incubation times should be optimized.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with warm culture medium or PBS to remove unbound probe.

  • Imaging:

    • Add fresh culture medium or PBS to the cells. For fixed cells, mount with an appropriate mounting medium.

    • Visualize the stained cells using a fluorescence microscope equipped with filters corresponding to the determined excitation and emission maxima of the probe.[5]

Data Presentation and Interpretation

To ensure reproducibility and facilitate comparison, all quantitative data should be meticulously recorded and presented.

ParameterRecommended RangeNotes
Stock Solution Concentration 1-10 mM in DMSOStore protected from light at -20°C.
Working Concentration 1-10 µMOptimize for each cell type and derivative.
Incubation Time 15-60 minutesLonger times may be necessary but can increase background.
Excitation Wavelength (λex) To be determined empiricallyBased on spectrophotometric analysis.[2]
Emission Wavelength (λem) To be determined empiricallyBased on spectrophotometric analysis.[2]

Troubleshooting and Considerations

  • High Background: Reduce the working concentration of the probe or decrease the incubation time. Ensure thorough washing.

  • Weak Signal: Increase the probe concentration or incubation time. Check the filter sets on the microscope.

  • Phototoxicity: Minimize the exposure of cells to the excitation light. Use the lowest possible laser power and exposure time.

  • Solubility Issues: Ensure the stock solution is fully dissolved before diluting to the working concentration. The final concentration of the organic solvent (e.g., DMSO) in the culture medium should typically be below 0.5%.

Future Directions and Applications

The unique properties of 2-(Trifluoromethyl)quinolin-4-ol derivatives open up exciting avenues for future research. Their tunable fluorescence and potential for targeted modifications make them ideal candidates for the development of advanced imaging tools.[5][8] Future work could focus on:

  • Targeted Probes: Conjugating these derivatives to specific ligands (e.g., antibodies, peptides) to target specific cellular structures or proteins.

  • Biosensors: Designing derivatives whose fluorescence is modulated by specific ions, reactive oxygen species, or enzymatic activities.[7]

  • Theranostics: Exploring their potential in theranostics, where the compound can act as both an imaging agent and a therapeutic.[9][10]

Conclusion

2-(Trifluoromethyl)quinolin-4-ol derivatives represent a versatile and promising platform for the development of novel fluorescent probes for cell staining. Their unique chemical and photophysical properties, conferred in part by the trifluoromethyl group, offer advantages in terms of stability and environmental sensitivity. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively harness the potential of these compounds to gain deeper insights into cellular structure and function. The continued exploration and functionalization of this quinoline scaffold are poised to yield a new generation of powerful tools for biological imaging.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Isoquinoline Derivatives as Fluorescent Markers in Biological Imaging.
  • Benchchem. (n.d.). Application Notes and Protocols for 4,6,8-Trimethyl-quinoline-2-thiol as a Fluorescent Probe.
  • PubChem. (n.d.). 2-(Trifluoromethyl)quinolin-4-ol.
  • Benchchem. (n.d.). 2-(Trifluoromethyl)quinolin-4-ol | Research Chemical.
  • Smolecule. (2023, August 15). Buy 2-(Trifluoromethyl)quinoline-4-carboxylic acid | 18706-39-3.
  • Fluoromart. (n.d.). 25199-84-2 | 2-Hydroxy-4-(trifluoromethyl)quinoline.
  • Roy, M., et al. (2021). Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. ACS Medicinal Chemistry Letters.
  • Saeedi, M., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
  • American Chemical Society. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials.
  • National Institutes of Health. (n.d.). Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging.
  • National Institutes of Health. (2022). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. PubMed Central.
  • Royal Society of Chemistry. (2022). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-responsive materials. RSC Publishing.
  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers.
  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem.
  • ResearchGate. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.
  • American Chemical Society. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials.
  • Rodrigues, T., et al. (2020). Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Bioorganic & Medicinal Chemistry.
  • Coimbra, E. S., et al. (2016). Quinoline derivatives: Synthesis, leishmanicidal activity and involvement of mitochondrial oxidative stress as mechanism of action. Chemico-Biological Interactions.
  • Chen, Y. L., et al. (2012). Discovery of 4-anilinofuro[2,3-b]quinoline derivatives as selective and orally active compounds against non-small-cell lung cancers. Journal of Medicinal Chemistry.
  • Petersson, E. J., & Chen, D. (2020). Quinoline-based fluorescent small molecules for live cell imaging. Methods in Enzymology.
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  • MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzxoZ0HTG8j2SOLcXxJJ0ve6VNr3TUkV1Pbgu2F6C2vD0AM9LUQ1QVYKCxDtq8gYqO5I_0yH89E_S3eOqY9Iq3AmVV7ECNRvjpYn9tyOCDGwhk-SqPCXHFj-6LfF2j4J5e_D5a]([Link]

Sources

Application of 2-(Trifluoromethyl)quinolin-4-ol in Live-Cell Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 2-(Trifluoromethyl)quinolin-4-ol as a fluorescent probe for live-cell imaging. This guide is founded on the established principles of fluorescence microscopy and the known photophysical properties of quinoline-based fluorophores.

Introduction: The Promise of Quinoline-Based Fluorophores

Fluorescence imaging is a powerful, non-invasive technique for visualizing and understanding dynamic molecular processes within living cells.[1][2] At the heart of this technology are fluorescent probes, molecules capable of absorbing and emitting light to reveal cellular structures and functions.[1][3] Quinoline and its derivatives have emerged as a privileged class of heterocyclic aromatic compounds for developing such probes.[1][3][4] Their inherent fluorescence, coupled with a versatile scaffold for chemical modification, allows for the creation of probes with tunable photophysical properties and diverse biological applications, including the detection of specific analytes and the imaging of cellular organelles.[1][3][4]

The introduction of a trifluoromethyl (-CF3) group to the quinoline core, as in 2-(Trifluoromethyl)quinolin-4-ol, can significantly enhance the photophysical and chemical properties of the molecule. Fluorine atoms are known to improve the metabolic stability and lipophilicity of compounds, which can facilitate cell permeability.[5] Furthermore, the electron-withdrawing nature of the -CF3 group can influence the electronic structure of the quinoline ring, potentially leading to favorable fluorescence characteristics such as increased quantum yields and photostability.[6][7] While specific data for 2-(Trifluoromethyl)quinolin-4-ol is emerging, its structural analogues have shown promise in various bioimaging applications.[5][6]

Principle of Live-Cell Imaging with 2-(Trifluoromethyl)quinolin-4-ol

Live-cell imaging with a small molecule fluorescent probe like 2-(Trifluoromethyl)quinolin-4-ol relies on its ability to enter living cells and accumulate in specific subcellular compartments or respond to changes in the cellular microenvironment. The fluorescence of the probe is then visualized using a fluorescence microscope.

The general workflow for utilizing a novel quinoline-based probe is as follows:

Live_Cell_Imaging_Workflow cluster_prep Probe & Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis Probe_Prep Probe Preparation (Stock Solution) Probe_Loading Probe Loading (Incubation) Probe_Prep->Probe_Loading Cell_Culture Cell Culture & Seeding Cell_Culture->Probe_Loading Wash Washing (Optional) Probe_Loading->Wash Imaging Image Acquisition Wash->Imaging Image_Processing Image Processing Imaging->Image_Processing Data_Quant Data Quantification Image_Processing->Data_Quant Interpretation Interpretation Data_Quant->Interpretation

Caption: General workflow for live-cell imaging with a fluorescent probe.

The utility of 2-(Trifluoromethyl)quinolin-4-ol as a live-cell imaging agent will depend on its specific photophysical properties and its interactions with the cellular environment. Key characteristics to evaluate include:

  • Cell Permeability: The ability to cross the cell membrane and enter the cytoplasm.

  • Subcellular Localization: The specific organelles or structures where the probe accumulates.

  • Photostability: Resistance to photobleaching upon prolonged exposure to excitation light.

  • Environmental Sensitivity: Changes in fluorescence intensity or emission wavelength in response to factors like pH, polarity, or ion concentration.

Photophysical Properties of Trifluoromethylated Quinolines

While specific data for 2-(Trifluoromethyl)quinolin-4-ol is not extensively published, we can infer potential properties from related compounds. Trifluoromethylated quinoline derivatives have been reported to exhibit fluorescence with varying quantum yields and Stokes shifts depending on their substitution patterns and the solvent environment.[6]

PropertyTypical Range for Trifluoromethylated QuinolinesSignificance in Live-Cell Imaging
Excitation Wavelength (λex) ~350 - 450 nmDetermines the appropriate laser line or filter set for imaging.
Emission Wavelength (λem) ~450 - 600 nmDictates the emission filter and the color of the observed fluorescence.
Quantum Yield (Φf) 0.1 - 0.8A measure of the efficiency of fluorescence emission; higher is generally better.[6]
Stokes Shift 50 - 150 nmThe difference between excitation and emission maxima; a larger shift is desirable to minimize spectral overlap.[6]
Photostability Moderate to HighResistance to degradation by light, enabling longer imaging times.[6]

Detailed Experimental Protocol: A General Guideline

This protocol provides a generalized procedure for the initial characterization and application of 2-(Trifluoromethyl)quinolin-4-ol in live-cell imaging. Optimization will be necessary for specific cell types and experimental goals.

Materials and Reagents
  • 2-(Trifluoromethyl)quinolin-4-ol (ensure high purity)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium appropriate for the cell line

  • Live-cell imaging buffer (e.g., HBSS or a specialized imaging medium)

  • Cultured mammalian cells (e.g., HeLa, U2OS, or a cell line relevant to the research)

  • Microscope coverslips or imaging-bottom dishes

  • Fluorescence microscope equipped for live-cell imaging (with appropriate filter sets, environmental chamber, and a sensitive camera)

Step-by-Step Methodology

1. Preparation of Stock Solution:

  • Prepare a 1-10 mM stock solution of 2-(Trifluoromethyl)quinolin-4-ol in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light and moisture.

2. Cell Culture and Seeding:

  • Culture cells in a T-75 flask until they reach 70-80% confluency.

  • Trypsinize and seed the cells onto imaging-grade glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of imaging.

  • Allow the cells to adhere and grow for at least 24 hours in a humidified incubator at 37°C with 5% CO2.

3. Probe Loading:

  • Prepare a working solution of 2-(Trifluoromethyl)quinolin-4-ol by diluting the stock solution in pre-warmed complete cell culture medium or imaging buffer to the desired final concentration. A starting concentration range of 1-10 µM is recommended for initial experiments.

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time should be determined empirically.

4. (Optional) Washing:

  • For probes that exhibit high background fluorescence from the extracellular medium, a wash step may be necessary.[8]

  • After incubation, remove the probe-containing medium and wash the cells 1-2 times with pre-warmed live-cell imaging buffer.

  • Add fresh, pre-warmed imaging buffer to the cells for imaging.

5. Image Acquisition:

  • Transfer the imaging dish to the fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO2.

  • Allow the cells to equilibrate on the microscope stage for a few minutes.

  • Select the appropriate filter set for the expected excitation and emission wavelengths of 2-(Trifluoromethyl)quinolin-4-ol.

  • Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching while still obtaining a good signal-to-noise ratio.[2][8][9]

  • Acquire images using a sensitive camera. For dynamic processes, a time-lapse series should be captured.[8]

Protocol_Flowchart Start Start Prep_Stock Prepare 1-10 mM Stock in DMSO Start->Prep_Stock Seed_Cells Seed Cells on Imaging Dish Start->Seed_Cells Incubate_24h Incubate Cells for 24h Seed_Cells->Incubate_24h Prep_Working Prepare 1-10 µM Working Solution Incubate_24h->Prep_Working Load_Probe Incubate Cells with Probe (15-60 min) Prep_Working->Load_Probe Wash_Cells Wash with Imaging Buffer (Optional) Load_Probe->Wash_Cells Acquire_Images Acquire Images on Fluorescence Microscope Wash_Cells->Acquire_Images End End Acquire_Images->End

Caption: Step-by-step experimental protocol flowchart.

Data Analysis and Interpretation

The analysis of the acquired images will depend on the experimental question. Common analyses include:

  • Qualitative Assessment: Visual inspection of the images to determine the subcellular localization of the probe. Co-localization experiments with known organelle markers may be necessary for definitive identification.

  • Quantitative Analysis: Measurement of fluorescence intensity in specific regions of interest (ROIs) to quantify changes in probe concentration or environment over time or in response to a stimulus.

  • Ratiometric Imaging: If the probe exhibits a shift in its excitation or emission spectrum in response to an environmental change (e.g., pH), the ratio of fluorescence intensities at two different wavelengths can provide a more robust quantitative measurement.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
No or Low Signal - Inappropriate filter set.- Probe concentration too low.- Insufficient incubation time.- Poor cell permeability.- Verify filter specifications against the probe's spectra.- Increase probe concentration and/or incubation time.- If permeability is an issue, consider alternative probe delivery methods (not common for small molecules).
High Background - Probe concentration too high.- Extracellular probe fluorescence.- Autofluorescence from cell culture medium.- Decrease probe concentration.- Include wash steps after probe loading.[8]- Use a phenol red-free imaging medium.
Phototoxicity - Excitation light is too intense.- Prolonged exposure to excitation light.- Reduce laser power or lamp intensity.- Decrease exposure time and/or the frequency of image acquisition.[9]- Use a more sensitive camera.
Photobleaching - Unstable fluorophore.- High excitation light intensity.- Reduce excitation light intensity.- Use an anti-fade reagent in the imaging medium if compatible with live cells.[2]
Non-specific Staining - Probe aggregation.- Binding to unintended cellular components.- Ensure the probe is fully dissolved in the working solution.- Perform co-localization studies to verify specificity.

Conclusion and Future Directions

2-(Trifluoromethyl)quinolin-4-ol represents a promising scaffold for the development of novel fluorescent probes for live-cell imaging. Its trifluoromethyl group may confer advantageous properties such as enhanced cell permeability and photostability. The protocols and guidelines presented here provide a starting point for researchers to explore the utility of this and other novel quinoline-based fluorophores in their specific research applications. Further characterization of its photophysical properties and cellular interactions will be crucial in fully realizing its potential as a tool for biological discovery.

References

  • Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. [Link]

  • Various Authors. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. ResearchGate. [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • ibidi. (n.d.). Live Cell Imaging | Experiment Requirements. ibidi. [Link]

  • Nam, G. S., et al. (n.d.). Novel quinoline-based fluorescent bioimaging probe, KSNP117, for sentinel lymph node mapping. Journal of Materials Chemistry B. [Link]

  • Creative Bioarray. (n.d.). Guides for Live Cell Imaging Dyes. Creative Bioarray. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health. [Link]

  • ACS Publications. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. Chemistry of Materials. [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • American Chemical Society. (2023). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity. American Chemical Society. [Link]

  • National Institutes of Health. (n.d.). Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors. National Institutes of Health. [Link]

  • PubMed. (2025). Quinoline-based fluorescent probes with large Stokes shift for sequential Cu2+ and S2- ions detection in bioimaging. PubMed. [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)quinolin-4-ol. PubChem. [Link]

  • PubMed. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]

  • Bio-protocol. (n.d.). Live Cell Imaging of Spatiotemporal Ca 2+ Fluctuation Responses to Anticancer Drugs. Bio-protocol. [Link]

  • PubMed. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. PubMed. [Link]

  • bioRxiv. (2022). Multifunctional fluorophores for live-cell imaging and affinity capture of proteins. bioRxiv. [Link]

  • RSC Publishing. (n.d.). Multiphoton characterization and live cell imaging using fluorescent adenine analogue 2CNqA. RSC Publishing. [Link]

  • PubMed. (2023). OregonFluor enables quantitative intracellular paired agent imaging to assess drug target availability in live cells and tissues. PubMed. [Link]

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Application Notes: The Strategic Utility of 2-(Trifluoromethyl)quinolin-4-ol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold Enhanced by Fluorine Chemistry

In the landscape of medicinal chemistry and materials science, the quinoline core is a "privileged scaffold," a structural framework that consistently appears in a multitude of bioactive compounds and functional materials.[1][2][3][4] Its rigid, bicyclic aromatic system provides an ideal foundation for orienting functional groups in three-dimensional space to achieve specific molecular interactions. The strategic introduction of a trifluoromethyl (-CF₃) group, particularly at the 2-position, dramatically enhances the utility of this scaffold.

The -CF₃ group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[5] 2-(Trifluoromethyl)quinolin-4-ol, therefore, emerges not merely as another heterocyclic compound, but as a high-value, versatile intermediate for synthesizing next-generation pharmaceuticals and advanced materials.[1][6] Its applications are particularly prominent in the development of novel anticancer agents, where derivatives have shown potent activity against resistant cancer cell lines.[1][7]

This document serves as a technical guide for researchers, providing in-depth protocols and field-proven insights into the synthesis and application of this critical building block.

Core Molecular Characteristics: Tautomerism and Physicochemical Properties

A fundamental characteristic of 2-(Trifluoromethyl)quinolin-4-ol is its existence in a tautomeric equilibrium with its keto form, 2-(Trifluoromethyl)-1H-quinolin-4-one. Spectroscopic and crystallographic studies have shown that the keto tautomer is predominantly favored, especially in the solid state and in polar solvents.[8][9] This preference is crucial as it dictates the molecule's reactivity; the compound often reacts as a quinolone rather than a simple hydroxyquinoline.

tautomerism cluster_info Tautomeric Equilibrium Quinolinol 2-(Trifluoromethyl)quinolin-4-ol (Enol Form) Quinolone 2-(Trifluoromethyl)quinolin-4(1H)-one (Keto Form - Favored) Quinolinol->Quinolone Equilibrium info The keto form is thermodynamically more stable and dictates the primary reaction pathways.

Caption: Tautomeric equilibrium of the title compound.

Table 1: Physicochemical Properties of 2-(Trifluoromethyl)quinolin-4-ol

PropertyValueSource
CAS Number 1701-18-4[10]
Molecular Formula C₁₀H₆F₃NO[11]
Molecular Weight 213.16 g/mol [11]
Appearance White to off-white solid[10]
Melting Point 130-134 °C (for related 2,8-bis(CF₃) derivative)[12]
Solubility >32 µg/mL at pH 7.4[11]

Protocol: Synthesis of the Intermediate via Conrad-Limpach Cyclization

The most common and robust method for synthesizing 2-(trifluoromethyl)quinolin-4-ol is a variation of the Conrad-Limpach reaction, involving the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[10][13]

synthesis_workflow Aniline Aniline Condensation Condensation (Dean-Stark, p-TsOH) Aniline->Condensation Ketoester Ethyl 4,4,4-trifluoro-3-oxobutanoate Ketoester->Condensation Enamine Intermediate Enamine Condensation->Enamine Remove H₂O Cyclization Thermal Cyclization (High-Temp Solvent) Enamine->Cyclization Product 2-(Trifluoromethyl)quinolin-4-ol Cyclization->Product Purification

Caption: General workflow for the synthesis of 2-(Trifluoromethyl)quinolin-4-ol.

Detailed Step-by-Step Methodology

Objective: To synthesize 2-(Trifluoromethyl)quinolin-4-ol from aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.

Table 2: Reagents and Materials

ReagentM.W.AmountMoles
Ethyl 4,4,4-trifluoro-3-oxobutanoate184.118.00 mL (10.0 g)54.3 mmol
Aniline93.139.91 mL (10.1 g)108.6 mmol
p-Toluenesulfonic acid (p-TsOH)172.200.47 g2.7 mmol
Toluene-100 mL-

Protocol:

  • Reaction Setup: Equip a 250 mL round-bottomed flask with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar.

  • Reagent Addition: Charge the flask with toluene (100 mL), ethyl 4,4,4-trifluoro-3-oxobutanoate (8.00 mL, 54.3 mmol), aniline (9.91 mL, 108.6 mmol), and p-toluenesulfonic acid (0.47 g, 2.7 mmol).[10]

    • Scientist's Note: An excess of aniline is used to drive the initial condensation reaction to completion. p-TsOH serves as an acid catalyst for the formation of the enamine intermediate. The Dean-Stark trap is critical for removing the water byproduct, thus shifting the equilibrium towards the product.

  • Condensation: Heat the reaction mixture to reflux (approx. 140 °C oil bath temperature) and stir overnight. Monitor the reaction progress by observing water collection in the Dean-Stark trap.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature. b. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous NaHCO₃ solution (200 mL), water (3 x 200 mL), and saturated brine (200 mL).[10]

    • Scientist's Note: The bicarbonate wash neutralizes the p-TsOH catalyst. The subsequent water and brine washes remove residual salts and water from the organic phase. c. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude residue.

  • Purification: Purify the residue by silica gel column chromatography using a petroleum ether:ethyl acetate (80:20) eluent system to yield the target product as a white solid.[10]

    • Expected Yield: ~50-60%. A reported yield is 51.8%.[10]

Application as a Synthetic Intermediate: Gateway to Bioactive Molecules

The true value of 2-(trifluoromethyl)quinolin-4-ol lies in its role as a precursor. The hydroxyl group at the C4 position is not typically used for direct substitution but is first converted into a more reactive leaving group, most commonly a chloride. This unlocks a vast chemical space for derivatization via nucleophilic aromatic substitution (SNAr).

derivatization_pathway Quinolinol 2-(CF₃)quinolin-4-ol Chlorination Chlorination (POCl₃ or SOCl₂) Quinolinol->Chlorination Chloroquinoline 4-Chloro-2-(CF₃)quinoline (Key Intermediate) Chlorination->Chloroquinoline Activation Step SNAr Nucleophilic Aromatic Substitution (SNAr) Chloroquinoline->SNAr Aminoquinoline 4-Amino-2-(CF₃)quinoline Derivatives (e.g., Anticancer Agents) SNAr->Aminoquinoline Derivatization Nucleophiles Amines (R-NH₂) Alkoxides (R-O⁻) Thiols (R-S⁻) Nucleophiles->SNAr

Caption: Key synthetic pathway from 2-(Trifluoromethyl)quinolin-4-ol to bioactive derivatives.

Protocol 1: Synthesis of 4-Chloro-2-(trifluoromethyl)quinoline

Objective: To activate the C4 position by converting the hydroxyl group to a chloro group, an excellent leaving group for subsequent SNAr reactions.

Protocol:

  • Reaction Setup: In a fume hood, equip a round-bottomed flask with a reflux condenser and a calcium chloride drying tube.

  • Reagent Addition: To 2-(trifluoromethyl)quinolin-4-ol (1.0 eq), cautiously add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise at 0 °C.

    • Scientist's Note: POCl₃ acts as both the chlorinating agent and the solvent. The reaction is exothermic and releases HCl gas, requiring careful handling in a well-ventilated fume hood. Anhydrous conditions are essential to prevent quenching of the POCl₃.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the product. b. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution or aqueous ammonia until the pH is ~7-8. c. Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x). d. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization or silica gel chromatography to yield 4-chloro-2-(trifluoromethyl)quinoline.

Protocol 2: Synthesis of 2-(Trifluoromethyl)quinolin-4-amine Derivatives

Objective: To displace the 4-chloro group with an amine nucleophile to synthesize potent antitumor agents. Derivatives of this class have been shown to inhibit microtubule polymerization.[1][7]

Protocol:

  • Reaction Setup: In a sealed tube or a flask equipped with a reflux condenser, dissolve 4-chloro-2-(trifluoromethyl)quinoline (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the desired primary or secondary amine (1.2-2.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.5 eq).

    • Scientist's Note: The base is crucial for scavenging the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive.

  • Reaction: Heat the mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: a. Cool the reaction to room temperature and remove the solvent under reduced pressure. b. Partition the residue between water and an organic solvent (e.g., ethyl acetate). c. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. d. Filter and concentrate the solvent to obtain the crude product.

  • Purification: Purify the product by silica gel chromatography or recrystallization to obtain the desired 2-(trifluoromethyl)quinolin-4-amine derivative.

Table 3: Representative Bioactive Derivatives

Derivative ClassBiological Target/ActivitySignificanceReference
4-Aminoquinolines Microtubule PolymerizationPotent antitumor agents with nanomolar IC₅₀ values against HeLa, PC3, and K562 cancer cell lines.[1][7]
Quinoline Alcohols Anticancer / AntiepilepticNovel class of inhibitors; some block sodium channels.[14][15]
General Quinoline Hybrids Antibacterial (DNA Gyrase)Potential to overcome bacterial resistance.[1]

Conclusion and Future Outlook

2-(Trifluoromethyl)quinolin-4-ol is a cornerstone intermediate for constructing complex, fluorine-containing heterocyclic systems. Its robust synthesis and predictable reactivity, centered on the activation of the C4 position, provide a reliable entry point into a diverse range of molecular architectures. The protocols detailed herein offer a validated framework for leveraging this building block in drug discovery and materials science programs. The continued exploration of novel nucleophiles for derivatization promises to yield new chemical entities with enhanced potency, selectivity, and pharmacokinetic profiles, cementing the role of this scaffold in the future of chemical synthesis.

References

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., Ter, R. (n.d.). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Faculty of Pharmacy, Osaka Ohtani University. Available at: [Link]

  • ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from.... Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2,8-Bis(trifluoromethyl)quinolin-4-ol: Comprehensive Overview and Applications. Available at: [Link]

  • ResearchGate. (n.d.). Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties | Request PDF. Available at: [Link]

  • ResearchGate. (2023). Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity. Available at: [Link]

  • ResearchGate. (n.d.). Examples of bioactive 2‐trifluoromethyl quinolines. Available at: [Link]

  • PubMed. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of Quinoline‐Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels | Request PDF. Available at: [Link]

  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

  • ResearchGate. (2025). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Available at: [Link]

  • ResearchGate. (2026). Organophotocatalytic Radical Cascade Cyclization To Access 2-Trifluoromethylthiolated Quinoline Derivatives. Available at: [Link]

  • ResearchGate. (n.d.). CsF‐assisted synthesis of quinoline tethered trifluoromethyl alcohols. Available at: [Link]

  • PubChem. (n.d.). 2-(Trifluoromethyl)quinolin-4-ol. Available at: [Link]

  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • National Institutes of Health. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Available at: [Link]

  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(Trifluoromethyl)quinolin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and complexities associated with this synthesis. We aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

The synthesis of fluorinated quinoline scaffolds, such as 2-(Trifluoromethyl)quinolin-4-ol, is of significant interest due to their prevalence in pharmaceuticals and functional materials.[1][2] The most established and scalable route is a variation of the Conrad-Limpach synthesis .[3][4] This method proceeds in two primary stages: first, the acid-catalyzed condensation of an aniline with ethyl 4,4,4-trifluoroacetoacetate (ETFA) to form a β-aminoacrylate intermediate, and second, a high-temperature thermal cyclization to yield the desired 4-hydroxyquinoline product.[3]

This guide is structured into two parts: a Troubleshooting Guide to address specific experimental failures and an FAQ section for broader conceptual questions.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, providing causal explanations and actionable solutions.

Q1: My overall yield of 2-(Trifluoromethyl)quinolin-4-ol is consistently low. What are the likely causes?

A low overall yield can typically be traced back to inefficiencies in one or both of the main synthetic steps. It is crucial to analyze each step independently.

The initial condensation reaction is a critical equilibrium process. Incomplete conversion or the formation of undesired side products are the primary culprits for yield loss at this stage.

  • Causality—Incomplete Reaction: The condensation of aniline with the β-ketoester (ETFA) to form the enamine intermediate, ethyl 3-anilino-4,4,4-trifluorobut-2-enoate, is a dehydration reaction. Failure to effectively remove water will prevent the equilibrium from shifting towards the product, leading to a mixture of starting materials and the desired intermediate.

  • Causality—Side Product Formation (Knorr Synthesis): The reaction between an aniline and a β-ketoester is temperature-dependent. At lower temperatures (room temperature to moderate heating), the reaction favors nucleophilic attack by the aniline at the ketone carbonyl, leading to the desired enamine intermediate for the Conrad-Limpach synthesis of 4-hydroxyquinolines.[5][6] However, at higher temperatures (e.g., >140°C) during this initial step, the reaction can favor attack at the ester carbonyl, forming a β-keto anilide.[7][8] This anilide intermediate, upon cyclization, leads to the isomeric 2-hydroxyquinoline, a pathway known as the Knorr quinoline synthesis.[7]

Troubleshooting Workflow: Low Condensation Yield

G start Low Yield or Impure Intermediate q1 Is water being effectively removed? start->q1 sol1 Implement a Dean-Stark trap. Ensure the system is anhydrous. q1->sol1 no1 q2 Is the reaction temperature too high (>140°C)? q1->q2 yes1 sol1->q2 no1 No yes1 Yes sol2 Reduce temperature to reflux in a solvent like toluene (~110°C). This favors enamine formation over anilide. q2->sol2 yes2 end_node Proceed to Thermal Cyclization q2->end_node no2 sol2->end_node no2 No yes2 Yes

Caption: Troubleshooting low yield in the condensation step.

Recommended Protocol: Synthesis of Ethyl 3-anilino-4,4,4-trifluorobut-2-enoate

  • Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add toluene (100 mL), aniline (1.0 eq), and ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFA) (1.05 eq).[9]

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 eq).[9]

  • Heat the mixture to reflux (approx. 110-120°C). Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing overnight or until no more water is collected.

  • Cool the reaction mixture to room temperature. Wash the organic phase sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can often be used in the next step without further purification.

This step is notoriously demanding, requiring very high temperatures for the electrocyclization to occur.

  • Causality—Insufficient Temperature: The key step, an intramolecular 6π-electrocyclization, has a high activation energy. Temperatures around 250°C are typically required for the reaction to proceed efficiently.[3][4] Insufficient heating will result in a low conversion rate, leaving unreacted intermediate.

  • Causality—Improper Solvent Choice: The cyclization is best performed in a high-boiling, inert solvent. This solvent serves to maintain a uniform high temperature and prevent localized overheating and charring, which can occur when heating the neat intermediate.[7] Solvents like Dowtherm A or mineral oil are traditionally used.[3] The choice of solvent directly impacts the final yield.

Table 1: Effect of Solvent on Thermal Cyclization Yield

Solvent Boiling Point (°C) Typical Yield (%) Reference
Dowtherm A 257 ~90-95% [3]
Mineral Oil >300 ~90-95% [7]
1,2,4-Trichlorobenzene 214 Lower (~70-80%) [3]
No Solvent N/A Highly variable, often <30% with degradation [7]

Data is generalized from literature for Conrad-Limpach cyclizations to illustrate trends.

Solution:

  • Ensure your heating apparatus (e.g., a sand bath or high-temperature heating mantle) can reliably reach and maintain 250-260°C.

  • Use a high-boiling, inert solvent such as Dowtherm A or mineral oil. The intermediate should be added portion-wise to the pre-heated solvent to maintain temperature control.

Q2: My final product is impure and difficult to clean. What are the likely contaminants and how can I remove them?

Product impurity is often a result of incomplete reactions, side reactions, or thermal degradation.

  • Likely Impurities:

    • Unreacted Starting Materials: Aniline or ETFA.

    • Intermediate: Ethyl 3-anilino-4,4,4-trifluorobut-2-enoate.

    • Degradation Products: Charred, polymeric material from overheating.

    • Isomeric Products: Traces of 2-hydroxyquinoline if the initial condensation conditions were not optimal.

  • Purification Strategy:

    • Initial Workup: After the cyclization, the reaction mixture is cooled, and the high-boiling solvent is removed. The crude solid can be triturated with a solvent like hexane or diethyl ether to wash away the residual high-boiling solvent.

    • Acid-Base Extraction: 2-(Trifluoromethyl)quinolin-4-ol is amphoteric but primarily phenolic. It can be dissolved in a basic aqueous solution (e.g., 1M NaOH) and washed with an organic solvent (e.g., ethyl acetate) to remove neutral impurities. The aqueous layer is then carefully re-acidified (e.g., with 1M HCl) to precipitate the purified product, which is collected by filtration.[10]

    • Recrystallization: This is a highly effective final purification step. Solvents such as ethanol, acetic acid, or DMF have been reported to be effective for recrystallizing 4-hydroxyquinolines.[3]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the established mechanism for the thermal cyclization step?

The thermal cyclization of the β-aminoacrylate intermediate is a classic example of a pericyclic reaction, specifically a 6π-electron electrocyclization .

  • The enamine intermediate exists in equilibrium with a tautomer that places a double bond in a position to cyclize onto the aniline ring.

  • Upon heating to ~250°C, a concerted, thermally-allowed 6π-electron ring closure occurs.

  • This forms a dihydroquinoline intermediate.

  • The reaction concludes with the elimination of ethanol to restore aromaticity, yielding the stable 4-quinolone tautomer, which is in equilibrium with the 4-hydroxyquinoline form.[5][7]

Mechanism of Conrad-Limpach Cyclization

G cluster_0 Mechanism A Intermediate (β-aminoacrylate) B 6π Electrocyclization (High Temp, ~250°C) A->B Heat C Dihydroquinoline Intermediate B->C D Elimination of EtOH (Aromatization) C->D E 2-(Trifluoromethyl)quinolin-4-ol (Keto-Enol Tautomerism) D->E

Caption: Key stages of the thermal cyclization mechanism.

Q2: How critical is the purity of the starting materials, Aniline and ETFA?

Starting material purity is paramount. Impurities in the aniline (e.g., other isomers, oxidation products) or ETFA can lead to a cascade of side reactions, significantly complicating purification and lowering the yield.[3]

  • Aniline: Should be freshly distilled or from a recently opened bottle to avoid oxidation products which can cause discoloration and tar formation at high temperatures.

  • Ethyl 4,4,4-trifluoroacetoacetate (ETFA): This β-ketoester is typically prepared via a Claisen condensation between ethyl trifluoroacetate and ethyl acetate.[11][12][13] Incomplete reaction or purification can leave acidic or basic residues that interfere with the subsequent acid-catalyzed condensation step. It is recommended to use high-purity (>98%) ETFA.

Q3: Are there any modern, milder alternatives to the high-temperature Conrad-Limpach cyclization?

Yes, while the Conrad-Limpach remains a robust and scalable method, modern organic chemistry has developed alternative routes to quinolines that avoid harsh thermal conditions. These are often more suitable for sensitive or complex substrates but may not be as cost-effective for this specific parent compound.

  • Photocatalysis: Visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes has been reported for the synthesis of 2-trifluoromethyl quinolines.[1]

  • Metal-Free Cyclization: A [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids (like trifluoroacetic acid) can provide 2-fluoroalkylated quinolines under catalyst-free conditions, albeit at elevated temperatures (140°C).[14]

  • Intramolecular Cyclization: Various methods exist for the intramolecular cyclization of appropriately substituted precursors, such as o-cyano-β,β-difluorostyrenes or N-arylpropynamides, to form the quinoline ring system.[15][16]

These methods highlight the ongoing development in heterocyclic synthesis, offering alternative strategies when the classical routes prove challenging.[17]

References

  • Fujisaka, A., et al. (2022). Synthesis of Trifluoromethyl Derivatives of Quinoline and Isoquinoline. HETEROCYCLES, 104(3), 572. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of 2‐trifluoromethyl Quinolines, 47 from... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction.
  • Merck Index. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Trifluoromethylthiolated Quinolinones via Trifluoromethanesulfanamide‐Induced Electrophilic Intramolecular Cyclization of N‐Arylpropynamides. Retrieved from [Link]

  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4883904A - Process for the preparation of ethyltrifluoroacetoacetate.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Zenodo. (n.d.). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Retrieved from [Link]

  • Sciforum. (n.d.). Reactions of Acetoacetates With Electron-deficient Anilines. Retrieved from [Link]

  • PubMed. (2003). Ring-fluorinated isoquinoline and quinoline synthesis: intramolecular cyclization of o-cyano- and o-isocyano-beta,beta-difluorostyrenes. Org Lett., 5(9), 1455-8. [Link]

  • Patsnap. (n.d.). Preparation method of ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. Retrieved from [Link]

  • Google Patents. (n.d.). DE3709891A1 - Novel process for the preparation of [2,8-bis(trifluoromethyl)-4-quinolyl].
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]

  • Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and characterization of 2‐trifluoromethyl‐4(3H)‐quinazolinone derivatives with various 3‐substituents. Monatshefte für Chemie - Chemical Monthly, 155, 959–966. [Link]

  • MDPI. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1989. [Link]

  • Royal Society of Chemistry. (n.d.). Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. Retrieved from [Link]

  • PubMed. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • PubMed. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. J Org Chem., 68(13), 5139-46. [Link]

Sources

Troubleshooting common side reactions in quinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of quinolin-4-ol derivatives. This guide is structured as a series of troubleshooting questions and in-depth answers, designed to address the specific and often nuanced challenges encountered during key synthetic procedures. Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Isomeric Impurity - The Unwanted Quinolin-2-ol

Q1: My reaction is producing a significant amount of the quinolin-2-ol (2-hydroxyquinoline) isomer instead of my target quinolin-4-ol. Why is this happening and how can I control the regioselectivity?

A1: This is the most common side reaction in this class of synthesis and is rooted in the competition between kinetic and thermodynamic reaction pathways. The formation of either the 4-ol or the 2-ol isomer is determined at the very first step of the synthesis: the condensation of an aniline with a β-ketoester. This can proceed via two distinct routes: the Conrad-Limpach pathway (yielding the desired 4-ol) and the Knorr synthesis pathway (yielding the 2-ol isomer).[1][2][3]

Causality: Kinetic vs. Thermodynamic Control

  • Conrad-Limpach Pathway (Kinetic Product): At lower temperatures (typically room temperature to ~100 °C), the reaction is under kinetic control. The more nucleophilic aniline attacks the more electrophilic ketone carbonyl of the β-ketoester. This forms an enamine intermediate which, upon thermal cyclization, exclusively yields the quinolin-4-ol .[3][4]

  • Knorr Pathway (Thermodynamic Product): At higher temperatures (generally >120-140 °C), the reaction becomes reversible and shifts to thermodynamic control.[1] Under these conditions, the aniline attacks the less reactive ester carbonyl to form a more stable β-ketoanilide intermediate. Subsequent acid-catalyzed cyclization of this anilide yields the quinolin-2-ol .[5][6]

The key to controlling this selectivity is to manage the temperature of the initial condensation step carefully.

G Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine  Attack at Ketone  (Kinetic Control) Anilide β-Ketoanilide Intermediate Aniline->Anilide  Attack at Ester  (Thermodynamic Control) Ketoester β-Ketoester Ketoester->Enamine Ketoester->Anilide Q4OL Quinolin-4-ol Enamine->Q4OL Thermal Cyclization Q2OL Quinolin-2-ol Anilide->Q2OL Acid-Catalyzed Cyclization G start Low Cyclization Yield check_temp Is reaction temp >240 °C? start->check_temp check_solvent Are you using a high-boiling solvent? check_temp->check_solvent Yes increase_temp Action: Increase temp to 250-260 °C check_temp->increase_temp No use_solvent Action: Add inert solvent (e.g., Dowtherm A, Mineral Oil) check_solvent->use_solvent No check_purity Is the enamine intermediate pure? check_solvent->check_purity Yes success Improved Yield use_solvent->success increase_temp->success purify Action: Purify enamine (remove residual acid/ aniline) before cyclization check_purity->purify No check_purity->success Yes purify->success

Figure 2: Troubleshooting workflow for the thermal cyclization step.

Troubleshooting Protocol: High-Yield Thermal Cyclization

  • Solvent Selection: Choose an inert, high-boiling solvent. The solvent's boiling point should be at or slightly above the target reaction temperature (~250 °C).

  • Setup: In a flask equipped with a high-temperature thermometer and a reflux condenser, add the chosen solvent.

  • Pre-heating: Heat the solvent to the target temperature (e.g., 250-255 °C).

  • Addition of Intermediate: Add the crude enamine intermediate portion-wise or via a dropping funnel to the hot solvent. This ensures the intermediate is rapidly brought to the reaction temperature.

  • Reaction: Maintain the temperature for the required reaction time (typically 15-30 minutes). Monitor the elimination of ethanol, which signals the progress of the cyclization.

  • Work-up: Cool the reaction mixture. The product often crystallizes or precipitates upon cooling. It can then be isolated by filtration and washed with a low-boiling hydrocarbon solvent (e.g., hexane) to remove the high-boiling reaction solvent.

SolventBoiling Point (°C)NotesReference
Dowtherm A 257 °CExcellent heat transfer, widely used. Eutectic mixture of diphenyl ether and biphenyl.[7][8]
Mineral Oil >300 °CInexpensive and effective. Can be messy to remove.[1][7]
Diphenyl Ether 259 °CA primary component of Dowtherm A.[2]
2,6-di-tert-butylphenol 264 °CFound to give clean product in good yields; less expensive than Dowtherm A.[8]

Issue 3: Purification Challenges

Q3: I have a mixture of quinolin-4-ol and quinolin-2-ol. How can I effectively separate them?

A3: Separating these isomers is challenging due to their similar polarities and structures. Standard silica gel column chromatography is often ineffective. [9]However, their subtle differences in hydrogen bonding capability and crystal packing can be exploited.

Purification Strategies

  • Recrystallization (Preferred Method): This is often the most effective technique. The choice of solvent is critical.

    • Solvent Screening: Screen solvents like ethanol, acetic acid, dimethylformamide (DMF), or mixtures (e.g., ethanol/water).

    • Procedure: Dissolve the crude mixture in a minimum amount of the hot solvent. Allow it to cool slowly. One isomer will typically crystallize out preferentially, leaving the other in the mother liquor. Multiple recrystallizations may be necessary to achieve high purity.

  • Preparative HPLC: For high-value materials or very difficult separations, preparative reverse-phase (C18) or normal-phase HPLC can be used. While effective, this method is less scalable and more expensive. [10]3. pH-Mediated Separation: The acidity of the phenolic hydroxyl group differs slightly between the two isomers. Exploiting this difference through careful pH adjustment during an aqueous workup can sometimes enrich one isomer over the other, although complete separation is unlikely with this method alone.

Issue 4: N- vs. O-Alkylation in Derivatization

Q4: I am trying to alkylate my purified quinolin-4-ol, but I'm getting a mixture of N-alkylated and O-alkylated products. How can I direct the reaction to one or the other?

A4: This issue arises from the ambident nucleophilic character of the quinolin-4-one tautomer. The quinolin-4-ol exists in equilibrium with its quinolin-4(1H)-one tautomer. [1]This tautomer has two nucleophilic sites: the ring nitrogen (N1) and the exocyclic oxygen (O4). The selectivity of alkylation is governed by Hard-Soft Acid-Base (HSAB) principles and can be heavily influenced by the reaction conditions. [11] Causality: Controlling Alkylation Site

  • N-Alkylation (Softer Site): The nitrogen atom is the "softer" nucleophilic center. It is favored by reactions with soft electrophiles and under conditions that promote a free anion (e.g., polar aprotic solvents).

  • O-Alkylation (Harder Site): The oxygen atom is the "harder" nucleophilic center. It is favored by reactions with hard electrophiles. Using the silver salt of the quinolone can also favor O-alkylation due to the oxophilic nature of Ag+. [11]

G cluster_sites Nucleophilic Sites cluster_products Alkylation Products Quinolone Quinolin-4-one Anion (Ambident Nucleophile) Nitrogen N1 (Soft) Quinolone->Nitrogen Oxygen O4 (Hard) Quinolone->Oxygen N_Product N-Alkylated Product Nitrogen->N_Product  Conditions:  - K₂CO₃ or NaH  - Polar Aprotic Solvent (DMF)  - Soft Electrophile (e.g., Alkyl Iodide) O_Product O-Alkylated Product (Quinoline Ether) Oxygen->O_Product  Conditions:  - Silver Salt (Ag₂CO₃)  - Less Polar Solvent (Benzene)  - Hard Electrophile (e.g., Alkyl Sulfate)

Figure 3: Factors influencing N- vs. O-alkylation of quinolin-4-ones.

General Guidance for Selective Alkylation

  • To Favor N-Alkylation: Use a strong base like sodium hydride (NaH) or a moderate base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or DMSO. [11][12]Use a relatively soft alkylating agent like an alkyl iodide or benzyl bromide.

  • To Favor O-Alkylation: The use of the silver salt of the quinolone is the most reported method for selectively producing the O-alkylated product. [11]The reaction is typically performed with an alkyl halide in a less polar solvent like benzene or toluene.

References

  • Wikipedia Contributors. (2023). Conrad–Limpach synthesis. Wikipedia. [Link]

  • Raman, K., & Cowen, B. J. (2017). The Chemistry of Quinolines. In ResearchGate. [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (A foundational textbook, specific online link not available).
  • Dine, S., et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigester auf Anilin. Berichte der deutschen chemischen Gesellschaft. [Link]

  • Stadlbauer, W. (2008). The Conrad-Limpach-Knorr reaction. In Name Reactions in Heterocyclic Chemistry II.
  • Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. [Link]

  • Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der Chemie. [Link]

  • Staskun, B. (1964). The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines. The Journal of Organic Chemistry. [Link]

  • Estevez, V., et al. (2014). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. In Methods and Algorithms for Molecular Docking-Based Drug Design and Discovery. [Link]

  • Chen, C.-Y., et al. (2006). Studies on the alkylation of quinolin-2(1H)-one derivatives. Journal of the Chinese Chemical Society. [Link]

  • Reynolds, B. E., & De la Cruz, M. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications. [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?[Link]

  • Kim, K. (2022). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. UW Tacoma Digital Commons. [Link]

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Technical Support Center: Effective Purification of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(Trifluoromethyl)quinolin-4-ol. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) designed for researchers, medicinal chemists, and process development professionals. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern successful purification, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect when synthesizing 2-(Trifluoromethyl)quinolin-4-ol?

Understanding the potential impurities is the first step toward effective purification. The most common synthetic route is the Conrad-Limpach reaction or a similar cyclization, which typically involves reacting an aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate, often under acidic conditions.[1][2]

Common Impurities Include:

  • Unreacted Starting Materials:

    • Aniline (or a substituted aniline).

    • Ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • Side-Products: Incomplete cyclization or side reactions can lead to various structurally related impurities.

  • Catalyst Residue: If an acid catalyst like p-toluenesulfonic acid or polyphosphoric acid is used, it may need to be removed.[1][2]

  • Polymeric Material: Harsh reaction conditions can sometimes lead to the formation of tar or polymeric byproducts.[3]

Q2: My crude product is a solid. Should I start with recrystallization or column chromatography?

This is a critical decision that impacts time, solvent consumption, and final purity. The choice depends on the impurity profile of your crude material.

A decision-making workflow can be visualized as follows:

Purification_Decision_Tree start Analyze Crude Product (TLC, Crude ¹H NMR) tlc_check How does the TLC look? start->tlc_check recrystallize Attempt Recrystallization tlc_check->recrystallize  One major spot  (Rf ~0.3-0.6)  + baseline/solvent front impurities   chromatography Perform Column Chromatography tlc_check->chromatography  Multiple spots close together  Streaking  Oily/non-crystalline solid   acid_base Consider Preliminary Acid-Base Extraction tlc_check->acid_base  Significant non-polar or  acidic/neutral impurities suspected   recrystallize->chromatography  Fails or 'Oils Out'   success Pure Product (Verify by analysis) recrystallize->success  Successful crystallization   chromatography->success acid_base->chromatography  If still impure after extraction  

Caption: Decision workflow for selecting a purification method.

  • Recrystallization is preferred when you have a mostly pure, crystalline solid with minor impurities. It is faster and more scalable than chromatography.

  • Column chromatography is necessary when impurities have similar polarity to the product, or if the product is an oil or amorphous solid.[4][5]

Q3: My compound streaks significantly on a silica gel TLC plate. What causes this and how can I fix it?

This is a classic issue when working with quinoline derivatives.[6] The streaking is primarily caused by the basic nitrogen atom in the quinoline ring interacting strongly and sometimes irreversibly with the acidic silanol (Si-OH) groups on the surface of the silica gel.[6]

Solutions:

  • Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent. Typically, adding 0.5-1% triethylamine (Et₃N) or pyridine to the solvent system will neutralize the acidic sites on the silica, leading to sharper spots and better separation.

  • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.

Q4: 2-(Trifluoromethyl)quinolin-4-ol can exist as a quinolone tautomer. How does this affect purification?

This is an excellent observation with significant practical implications. The compound exists in a tautomeric equilibrium between the phenol form (quinolin-4-ol) and the keto form (quinolin-4-one).[7]

Caption: Tautomeric equilibrium of the target compound.

  • Polarity Differences: The quinolone form, with its polar amide-like C=O and N-H bonds, is generally more polar than the quinolinol form.

  • Purification Impact: In solution, especially in polar solvents, both forms can exist. This can sometimes lead to broadened spots on TLC or during column chromatography. The use of a mobile phase modifier (like triethylamine) can help ensure the compound elutes as a single, consistent species.

Troubleshooting Guides

Issue 1: My compound "oils out" during recrystallization instead of forming crystals.

"Oiling out" occurs when the solid melts in the hot solvent or its solubility is so high that it separates as a liquid phase upon cooling.[8]

Probable Cause Solution
Cooling too rapidly. Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Slow cooling promotes the formation of a stable crystal lattice.[9]
Solvent is too good. The ideal recrystallization solvent dissolves the compound when hot but poorly when cold.[10] If it's too soluble even at room temperature, try a less polar solvent or a solvent mixture (e.g., switch from pure ethanol to ethanol/water or ethyl acetate/hexane).[8]
Impurities are present. Significant impurities can disrupt crystal lattice formation. Try purifying a small sample by column chromatography first to obtain a "seed crystal." Add this tiny crystal to the cooled, supersaturated solution to induce crystallization.[9]
Compound has a low melting point. If the compound's melting point is below the boiling point of the solvent, it will melt rather than dissolve. Choose a lower-boiling point solvent.
Issue 2: After column chromatography, my fractions are pure by TLC, but I recover a low yield of solid.

This can be a frustrating issue, often related to the physical properties of the compound or minor experimental errors.

Probable Cause Solution
Compound is highly soluble in the eluent. Even after evaporation on a rotary evaporator, a significant amount of your product might remain dissolved in the residual high-boiling solvent (like ethyl acetate). Try co-evaporating with a more volatile solvent like dichloromethane (DCM) or placing the flask under high vacuum for an extended period.
Product is a volatile solid. While less common for this specific molecule, some quinolines can sublime. Avoid excessive heating during solvent removal.
Decomposition on the column. As discussed, basic quinolines can decompose on acidic silica.[6] If you did not use a triethylamine modifier and your yield is low, this is a likely cause.
Incomplete elution. The compound might be partially retained on the column. After your main fractions are collected, try flushing the column with a much more polar solvent (e.g., 5-10% methanol in DCM) to see if more product elutes.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for separating mixtures with closely related impurities.[11]

1. Preparation of the Stationary Phase:

  • Select a column with an appropriate diameter (a ratio of 20-50:1 silica gel to crude product by weight is standard).[4]
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
  • Pack the column by carefully pouring the slurry and allowing the solvent to drain, gently tapping the column to ensure even packing.[12] Crucially, never let the solvent level drop below the top of the silica bed. [11]

2. Sample Loading:

  • Dissolve your crude 2-(Trifluoromethyl)quinolin-4-ol in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
  • Adsorb this solution onto a small amount of silica gel (~1-2x the weight of your compound) by evaporating the solvent. This creates a dry, free-flowing powder.
  • Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to protect the surface.[12]

3. Elution and Fraction Collection:

  • Determine the optimal eluent system using TLC. A good starting point is a gradient of ethyl acetate (EtOAc) in hexane. A typical system for a compound of this polarity might be 20-40% EtOAc in hexane.[1][13] Remember to add ~0.5% triethylamine to the eluent mixture.
  • Begin eluting with a lower polarity solvent mixture and gradually increase the polarity (e.g., start with 10% EtOAc/hexane and move towards 40% EtOAc/hexane).
  • Collect fractions in test tubes and monitor the elution process by TLC.
  • Combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization

This is the most efficient method for purifying an already crystalline and relatively pure solid.[10]

1. Solvent Selection:

  • Place a small amount of your crude solid into several test tubes.
  • Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.
  • The ideal solvent will not dissolve the solid at room temperature but will fully dissolve it upon heating.[14]

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask (the conical shape reduces solvent evaporation).
  • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate).[15] Add just enough hot solvent to completely dissolve the solid.[10]

3. Cooling and Crystallization:

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask prevents contamination.[15]
  • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[14]

4. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[9]
  • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
  • Allow the crystals to dry completely under vacuum. The purity can be checked by melting point analysis; a sharp melting point close to the literature value indicates high purity.[10]

References

  • Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
  • Addressing challenges in the purification of quinoline derivatives. Benchchem.
  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2022). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. HETEROCYCLES, 104(3), 573.
  • 2,8-Bis(trifluoromethyl)-4-quinolinol synthesis. ChemicalBook.
  • Troubleshooting Purification Methods. Sigma-Aldrich.
  • Column chromatography.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • Recrystallization. (2020). YouTube.
  • Column chromatography. Columbia University.
  • Application Notes and Protocols for the Purification of 2-(4-fluorophenyl)quinolin-7-amine. Benchchem.
  • Recrystallization. (2023). Chemistry LibreTexts.
  • Recrystallization. (2010). MIT Digital Lab Techniques Manual. YouTube.
  • Organic Chemistry Lab: Recrystallization. (2007). YouTube.
  • Performing Column Chromatography. (2023). YouTube.
  • Column Chromatography. (2019). YouTube.
  • 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis. ChemicalBook.
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline. Ossila.

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Technical Support Center: Overcoming Solubility Challenges of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for 2-(Trifluoromethyl)quinolin-4-ol. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solutions. We will explore the underlying reasons for its poor solubility and provide a systematic, step-by-step approach to overcoming these challenges, ensuring the integrity and success of your experiments.

Part 1: Initial Assessment & Troubleshooting Workflow

The low aqueous solubility of 2-(Trifluoromethyl)quinolin-4-ol is primarily due to its molecular structure. The quinoline core is a large, hydrophobic aromatic system.[1] The presence of the trifluoromethyl (-CF3) group, while often beneficial for metabolic stability and target binding, significantly increases the molecule's lipophilicity, further hindering its dissolution in water.[2][3] However, the molecule possesses ionizable groups—the weakly basic quinoline nitrogen and the weakly acidic 4-hydroxyl group—which are the keys to manipulating its solubility.[4][5]

Before attempting advanced solubilization techniques, it is critical to follow a logical troubleshooting workflow. This ensures that the simplest and most effective methods are attempted first, saving time and resources.

G start START: Compound Precipitates in Aqueous Buffer ph_profile Step 1: Characterize pH-Solubility Profile (See Protocol 1) start->ph_profile ph_adjust Step 2: pH Adjustment Is solubility sufficient in an acceptable pH range? ph_profile->ph_adjust cosolvent Step 3: Introduce Co-solvents (e.g., DMSO, Ethanol, PEG 400) (See Protocol 2) ph_adjust->cosolvent No success SUCCESS: Compound Solubilized Proceed with Experiment ph_adjust->success Yes cosolvent_check Step 4: Co-solvent Optimization Is solubility sufficient at a biologically compatible concentration? cosolvent->cosolvent_check advanced Step 5: Employ Advanced Techniques (Cyclodextrins or Surfactants) (See Protocol 3) cosolvent_check->advanced No cosolvent_check->success Yes advanced->success Yes fail REASSESS: Consider Solid Dispersion or Prodrug Approach advanced->fail No

Caption: Troubleshooting workflow for solubility enhancement.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is 2-(Trifluoromethyl)quinolin-4-ol so poorly soluble in aqueous solutions?

A: The poor solubility stems from its physicochemical properties. The molecule's rigid, aromatic quinoline structure contributes to high crystal lattice energy, meaning significant energy is required to break apart the solid crystal for it to dissolve.[4] This is compounded by the hydrophobic nature of the quinoline ring and the highly lipophilic trifluoromethyl group.[1][3] While the 4-hydroxyl group provides some polarity, it is insufficient to overcome the hydrophobicity of the rest of the molecule in neutral water. A PubChem entry notes its solubility is greater than 32 µg/mL at pH 7.4, which is indicative of low solubility.[6]

Q2: What is the most critical first step to address solubility?

A: The initial and most crucial step is to determine the compound's pH-dependent solubility profile.[4][5] Since 2-(Trifluoromethyl)quinolin-4-ol has both a basic nitrogen and an acidic hydroxyl group, its net charge and therefore its aqueous solubility are highly dependent on pH.[7] At low pH, the quinoline nitrogen (pKa ≈ 4.9 for the parent quinoline) becomes protonated, forming a more soluble cationic species.[4][8] At high pH, the 4-hydroxyl group can be deprotonated, forming a more soluble anionic phenolate. By understanding this relationship, you can often solve solubility issues simply by using an appropriate buffer system.

Q3: How do I properly use pH adjustment to increase solubility?

A: The goal is to find a pH where the compound is sufficiently ionized to be soluble, but that is also compatible with your experimental system (e.g., cell culture, enzyme assay).

  • Causality: Ionization disrupts the crystal lattice and allows for more favorable interactions with polar water molecules. For this compound, solubility will likely be lowest near its isoelectric point (where the net charge is zero) and will increase at both acidic and basic pH values.

  • Action: You must experimentally determine the optimal pH. A simple screening process using a range of buffers (e.g., pH 3 to 10) will reveal the pH-solubility curve. See Protocol 1 for a detailed methodology.

  • Self-Validation: After preparing the solution in the chosen buffer, it is essential to filter it through a 0.22 µm syringe filter to remove any undissolved particulates and then quantify the concentration of the filtrate using an analytical method like HPLC-UV or LC-MS/MS. This validates that the compound is truly dissolved at the target concentration.[9][10]

Q4: pH adjustment isn't enough or is incompatible with my assay. What is the next logical step?

A: The next step is to introduce a co-solvent. Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This reduction in polarity makes the solvent more "hospitable" to hydrophobic molecules like 2-(Trifluoromethyl)quinolin-4-ol, thereby increasing solubility.[1][11]

Q5: How do I select and use a co-solvent system effectively?

A: The choice of co-solvent depends on the requirements of your experiment, particularly biological tolerance.

  • Common Co-solvents:

    Co-solvent Typical Starting Conc. Notes
    Dimethyl Sulfoxide (DMSO) ≤1% (often <0.5%) Excellent solubilizing power but can be toxic to cells at higher concentrations.
    Ethanol 1-5% Generally well-tolerated by many biological systems.
    Polyethylene Glycol 400 (PEG 400) 5-20% A low-toxicity co-solvent often used in parenteral formulations.[12]

    | Propylene Glycol | 5-20% | Another low-toxicity option common in pharmaceutical preparations.[13] |

  • Methodology: The standard practice is to first dissolve the compound at a high concentration in 100% co-solvent (e.g., 10 mM in DMSO) to create a stock solution. This stock is then diluted into the aqueous buffer to the final working concentration, ensuring the final co-solvent percentage remains low and constant across all experimental conditions. See Protocol 2 for a detailed guide.

  • Trustworthiness: Always be cautious of compound precipitation upon dilution. Visually inspect the final solution for any cloudiness. The final co-solvent concentration should be kept as low as possible while maintaining solubility to minimize any confounding effects on the biological assay.[4]

Q6: When should I consider advanced techniques like cyclodextrins or surfactants?

A: You should consider these techniques when pH adjustment and co-solvency, alone or in combination, fail to achieve the desired concentration or when the required co-solvent concentration is toxic to your system. These methods are more complex but can be highly effective.[14]

Q7: How do cyclodextrins work, and how do I use them?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They act as molecular hosts, encapsulating the hydrophobic "guest" molecule—in this case, 2-(Trifluoromethyl)quinolin-4-ol—within their cavity.[17] This "inclusion complex" presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent water solubility of the guest molecule.[18][19]

  • Mechanism:

    G cluster_0 Aqueous Environment compound Hydrophobic Compound complex Soluble Inclusion Complex compound->complex + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex Encapsulates

    Caption: Encapsulation by a cyclodextrin to form a soluble complex.

  • Common Types: β-Cyclodextrin (β-CD) and its more soluble derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are most commonly used.[15]

  • Protocol: A solution of the cyclodextrin is prepared in the buffer, and the compound is added. The mixture is then stirred or sonicated to facilitate complex formation. See Protocol 3 for a detailed method.

Q8: How can surfactants help with solubility?

A: Surfactants (surface-active agents) are amphiphilic molecules with a hydrophilic head and a hydrophobic tail.[20] At concentrations above the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles.[21] These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous solution.[13][22]

  • Common Surfactants: Polysorbate 80 (Tween 80) and Sodium Dodecyl Sulfate (SDS) are frequently used. The choice depends on whether a non-ionic or ionic surfactant is permissible in your system.[14][21]

  • Key Consideration: It is crucial to work at a surfactant concentration above the CMC for micellization to occur.[13] However, be aware that surfactants can interfere with biological assays, for instance, by denaturing proteins.

Part 3: Detailed Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile
  • Preparation: Prepare a series of buffers (e.g., 50 mM citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Incubation: Add an excess amount of solid 2-(Trifluoromethyl)quinolin-4-ol to a small volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the vials to sit undisturbed for 1 hour for the excess solid to settle.

  • Filtration: Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved particles.

  • Quantification (Verification): Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase) and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV (See Protocol 4 ).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to generate the pH-solubility profile.

Protocol 2: Preparation of a Co-solvent Stock Solution
  • Stock Preparation: Accurately weigh a precise amount of 2-(Trifluoromethyl)quinolin-4-ol and dissolve it in 100% of the chosen co-solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved. This may require gentle vortexing or sonication.

  • Working Solution Preparation: Serially dilute the stock solution into your final aqueous buffer. For example, to prepare a 10 µM working solution with 0.1% DMSO from a 10 mM stock, add 1 µL of the stock solution to 999 µL of the aqueous buffer.

  • Control Preparation: Prepare a "vehicle control" by adding the same final concentration of the co-solvent (e.g., 0.1% DMSO) to the aqueous buffer without the compound. This is critical to ensure that any observed biological effects are due to the compound and not the solvent.

  • Verification: Always visually inspect the final working solution for any signs of precipitation immediately after preparation and before use.

Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
  • Cyclodextrin Solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 100 mM HP-β-CD) in your desired aqueous buffer.

  • Complexation: Add the solid 2-(Trifluoromethyl)quinolin-4-ol directly to the cyclodextrin solution to achieve the target concentration.

  • Equilibration: Vigorously stir or sonicate the mixture at a controlled temperature for several hours (4-24 hours) to facilitate the formation of the inclusion complex.

  • Filtration & Quantification (Verification): Filter the resulting solution through a 0.22 µm syringe filter and quantify the dissolved concentration using a suitable analytical method (See Protocol 4 ) to confirm the extent of solubility enhancement.

Protocol 4: General Protocol for Quantifying Concentration using HPLC-UV

This protocol provides a starting point; specific parameters must be optimized for your instrument.

  • Standard Preparation: Prepare a stock solution of 2-(Trifluoromethyl)quinolin-4-ol in a suitable organic solvent (e.g., methanol or acetonitrile) at 1 mg/mL. Perform serial dilutions to create a set of calibration standards (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).[9]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile and water (with 0.1% formic or phosphoric acid to improve peak shape). An isocratic or gradient elution may be used. A good starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Scan the UV spectrum of the compound to find the absorbance maximum (λmax). Quinolines typically absorb strongly in the UV range.

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (r²) > 0.999.[9] Then, inject the filtered sample from your solubility experiment (appropriately diluted) to determine its concentration based on the standard curve.

Part 4: Summary & Quick Reference

Properties of 2-(Trifluoromethyl)quinolin-4-ol
PropertyValueSource
CAS Number 1701-18-4[23][24]
Molecular Formula C₁₀H₆F₃NO[6][24]
Molecular Weight 213.16 g/mol [6][24]
Appearance Purple or off-white solid[23][25]
Aqueous Solubility >32 µg/mL (at pH 7.4)[6]
Comparison of Solubilization Techniques
TechniqueProsConsBest For
pH Adjustment Simple, inexpensive, uses minimal additives.Limited by compound's pKa and assay pH compatibility.Ionizable compounds where the required pH is compatible with the experiment.[1][5]
Co-solvents Easy to implement, effective for many compounds.Potential for solvent toxicity/interference in biological assays.Initial screening; when low percentages (<1%) are sufficient.
Cyclodextrins Low toxicity, high solubilization capacity.Can be expensive; may alter compound bioavailability/activity.[15][19]In vivo studies; when co-solvents are not viable.
Surfactants High solubilizing power.High potential to interfere with biological assays (e.g., denature proteins).[20][22]In vitro dissolution studies; formulations where bio-interference is not a concern.

References

  • Benchchem. Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds.
  • XDelia.
  • PMC (PubMed Central).
  • PMC (PubMed Central). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • WuXi AppTec DMPK.
  • Pharmapproach.com. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Journal of Chemical and Pharmaceutical Research (JOCPR).
  • alliedacademies.org. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2,8-Bis(trifluoromethyl)
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  • PubChem. 2-(Trifluoromethyl)quinolin-4-ol.
  • ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • International Journal of Pharmaceutical Sciences. Solubility Enchantment Of Poorly Soluble Drug.
  • Chem-Impex. 4-Hydroxy-2-(trifluoromethyl)quinoline.
  • CookeChem. 2-(Trifluoromethyl)quinolin-4-ol , 98% , 1701-18-4.
  • Royal Society of Chemistry. Analytical Methods.
  • Ossila. 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline.
  • PMC (PubMed Central).
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  • International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • ChemBK. 2-Hydroxy-4-(trifluoromethyl)quinoline.
  • PubMed. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • AAPS PharmSciTech. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • SciSpace. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ScienceDirect. Co-solvent: Significance and symbolism.
  • Benchchem. Application Notes and Protocols for the Quantification of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • SciSpace. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • ResearchGate. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Hovione.
  • MDPI.
  • ResearchGate. Synthesis of N-trifluoromethyl compounds to determine their aqueous stability and additional key in vitro properties.
  • PMC (PubMed Central).
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  • mVOC. Quinoline.

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Technical Support Center: A Researcher's Guide to the Storage and Stability of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Trifluoromethyl)quinolin-4-ol (CAS No. 1701-18-4). This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile fluorinated heterocyclic compound. The integrity of your starting materials is paramount for reproducible and accurate experimental outcomes. This guide provides in-depth, field-proven insights into preventing degradation, troubleshooting stability issues, and validating the purity of your samples.

The unique structure of 2-(Trifluoromethyl)quinolin-4-ol, featuring a quinolinol core and a potent electron-withdrawing trifluoromethyl (CF3) group, imparts valuable chemical properties but also defines its stability profile.[1] The CF3 group can enhance metabolic stability and bioavailability in drug candidates, making this compound a key building block in pharmaceutical research.[2][3][4] However, the phenolic hydroxyl group on the quinoline scaffold makes the molecule susceptible to specific degradation pathways, primarily oxidation and photodegradation.

This guide moves beyond simple storage instructions to explain the causality behind these recommendations, empowering you with the knowledge to protect your valuable compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and storage of 2-(Trifluoromethyl)quinolin-4-ol.

Q1: What are the ideal long-term storage conditions for solid 2-(Trifluoromethyl)quinolin-4-ol? For maximum stability, the solid compound, which typically appears as a purple solid, should be stored at 0-8°C in a tightly sealed, opaque (amber) glass vial under an inert atmosphere (argon or nitrogen).[1] This combination mitigates the primary degradation risks: thermal decomposition, photodegradation, and oxidation.

Q2: My solid sample, originally purple, has developed a brownish tint. What happened and is it still usable? A color change from purple to brown is a strong indicator of degradation.[5][6] This is most commonly caused by oxidation of the quinolinol moiety and/or photodegradation from exposure to light. Before use, the purity of the discolored material must be re-assessed using an analytical technique like HPLC (see Protocol 2). If significant impurity peaks are detected, the sample should be discarded to avoid compromising your experimental results.

Q3: How should I prepare and store solutions of this compound? Solutions are generally less stable than the solid material. It is strongly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use a high-purity, anhydrous solvent, store it in an amber vial at low temperature (e.g., -20°C), and use it within a short timeframe. The stability in your specific solvent system should be validated if the solution is to be stored for any length of time.

Q4: What are the primary chemical factors that drive the degradation of 2-(Trifluoromethyl)quinolin-4-ol? The main drivers of degradation are:

  • Light (Photodegradation): Quinoline-based structures are often photosensitive. UV and even ambient light can provide the energy to initiate decomposition reactions.[5][7]

  • Oxygen (Oxidation): The hydroxyl group at the 4-position makes the molecule susceptible to oxidation, similar to other phenolic compounds. This can lead to the formation of quinone-like species and other colored byproducts. Storing under an inert atmosphere is a key preventative measure.[8]

  • Elevated Temperatures: Increased temperature accelerates the rate of all chemical reactions, including degradation pathways.[5]

Section 2: Troubleshooting Guide: Identifying and Addressing Degradation

If you suspect your sample of 2-(Trifluoromethyl)quinolin-4-ol has degraded, this guide provides a logical workflow to diagnose the problem and implement corrective actions.

TroubleshootingFlow Troubleshooting Workflow for Compound Degradation cluster_symptoms SYMPTOMS cluster_causes PROBABLE CAUSES cluster_actions CORRECTIVE ACTIONS problem problem symptom symptom cause cause action action Observe_Degradation Degradation Suspected? Color_Change Color Change (Purple to Brown) Observe_Degradation->Color_Change Impurity_Peaks New HPLC/NMR Peaks Observe_Degradation->Impurity_Peaks Inconsistent_Results Inconsistent Assay Results Observe_Degradation->Inconsistent_Results Oxidation_Photo Oxidation or Photodegradation Color_Change->Oxidation_Photo Purity_Compromised Purity Compromised Impurity_Peaks->Purity_Compromised Potency_Loss Loss of Active Compound Inconsistent_Results->Potency_Loss Verify_Purity Verify Purity via HPLC (See Protocol 2) Oxidation_Photo->Verify_Purity Purity_Compromised->Verify_Purity Potency_Loss->Verify_Purity Review_Storage Review Storage Protocols: - Light Protection (Amber Vial) - Inert Atmosphere (Ar/N2) - Temperature (0-8°C) Verify_Purity->Review_Storage If Impure Prepare_Fresh Prepare Solutions Fresh Before Each Experiment Verify_Purity->Prepare_Fresh If Impure Discard Discard Degraded Lot Review_Storage->Discard

Caption: Troubleshooting workflow for suspected degradation.

Symptom 1: Visual Color Change
  • Observation: The solid material or a solution has changed color, typically from its characteristic purple to a yellow or brown hue.

  • Probable Cause: This is a classic sign of oxidation and/or photodegradation.[5][6] The extended conjugated system of the quinoline ring is altered by these processes, changing how the molecule absorbs light.

  • Corrective Action: Immediately quarantine the sample. Your first step is to quantitatively assess its purity using the HPLC protocol below. If degradation is confirmed, the material should be discarded. Critically review your storage procedure against the recommendations in Protocol 1. Ensure all new samples are protected from light and oxygen.

Symptom 2: Appearance of New Impurity Peaks
  • Observation: Analysis by HPLC, LC-MS, or NMR shows new signals that were not present in the original certificate of analysis.

  • Probable Cause: The compound is chemically transforming into one or more degradation products. The aerobic degradation of quinoline, for example, is known to proceed via hydroxylation to form intermediates like 2-hydroxyquinoline (the tautomer of 2-quinolinone), which can be further modified.[9][10]

  • Corrective Action: Use LC-MS to determine the mass of the impurities, which can provide clues to the degradation pathway. Discard the compromised batch. Implement stricter handling protocols, such as using freshly opened anhydrous solvents and preparing solutions just prior to use.

Symptom 3: Inconsistent or Diminished Experimental Results
  • Observation: A previously reliable biological assay or chemical reaction is now yielding inconsistent or lower-than-expected results.

  • Probable Cause: The potency of your compound has been compromised. The actual concentration of 2-(Trifluoromethyl)quinolin-4-ol is lower than calculated due to degradation into inactive byproducts.

  • Corrective Action: Immediately analyze an aliquot of the stock solution used in the experiment via HPLC to confirm its purity and concentration. Moving forward, adopt a "fresh is best" policy: prepare new solutions from a verified solid sample immediately before each experiment to ensure concentration accuracy.

Section 3: Recommended Protocols & Data

Adherence to validated protocols is the best defense against compound degradation.

Table 1: Recommended Storage Conditions Summary
ParameterSolid CompoundStock SolutionRationale
Temperature 0-8°C[1]-20°C (Short-term)Slows the rate of chemical degradation.[5]
Atmosphere Inert Gas (Argon/Nitrogen)[8]Inert Gas OverlayPrevents oxidation of the electron-rich quinolinol ring.
Light Protect from Light (Amber Vial)[7]Protect from Light (Amber Vial)Prevents high-energy photodegradation.[5][6]
Container Tightly Sealed Glass VialTightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen.
Protocol 1: Procedure for Long-Term Storage of Solid Compound
  • Select Vessel: Use a clean, dry amber glass vial with a PTFE-lined screw cap.

  • Aliquot: Transfer the desired amount of 2-(Trifluoromethyl)quinolin-4-ol into the vial. It is best practice to create several smaller aliquots rather than repeatedly accessing one large bottle.

  • Inert Atmosphere: Gently flush the vial's headspace with a stream of dry argon or nitrogen for 30-60 seconds.

  • Seal: Immediately and tightly seal the vial with the cap. For an extra layer of protection, wrap the cap-vial interface with Parafilm®.

  • Store: Place the sealed vial in a refrigerator maintained at 0-8°C.

  • Log: Record the date of storage and compound details in your lab inventory.

Protocol 2: Stability-Indicating HPLC Method

This general-purpose HPLC-UV method is designed to resolve the parent compound from potential degradation products. It should be adapted and validated for your specific instrumentation.

Table 2: HPLC Protocol Parameters

Parameter Specification
Instrument High-Performance Liquid Chromatograph with UV Detector
Column C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm)[9][11]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 5 min, return to 30% B and equilibrate.
Flow Rate 1.0 mL/min[9]
Injection Volume 10 µL
Detection λ 275 nm (or scan for optimal wavelength)[9]

| Quantification | Integrate peak area. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks. |

Procedure:

  • Sample Prep: Prepare a ~0.1 mg/mL solution of your compound in acetonitrile or methanol.

  • Analysis: Inject onto the HPLC system.

  • Interpretation: A pure sample should yield a single major peak. The appearance of new peaks, especially earlier-eluting (more polar) ones, is indicative of degradation (e.g., hydroxylation). A decrease in the main peak's area over time confirms instability under the tested conditions.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). 2,8-Bis(trifluoromethyl)quinolin-4-ol: Comprehensive Overview and Applications.
  • Deng, X., Chai, X., & Fu, L. (2011). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Analytical Sciences.
  • Li, J., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Quinolinol. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • Pereira, W. E., et al. (1990). Microbial degradation of quinoline and methylquinolines. ResearchGate. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Quinoline. PubChem. Available at: [Link]

  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Rodrigues, M. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ma, J. A., & Cahard, D. (2004). Trifluoromethylated heterocycles. PubMed. Available at: [Link]

  • Gan, C., et al. (2018). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. National Institutes of Health (NIH). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Trifluoromethylnitrone: a versatile building block for synthesizing trifluoromethyl-containing heterocyclic compounds. Organic & Biomolecular Chemistry.
  • Le-Houx, J., et al. (2013). Trifluoromethylation of Heterocycles in Water at Room Temperature. National Institutes of Health (NIH). Available at: [Link]

  • Chen, Z., et al. (2023). Construction of trifluoromethyl-containing heterocycles from trifluoroacetimidoyl chlorides and derivatives. Chemical Communications. Available at: [Link]

  • Schwarz, G., et al. (1989). Microbial metabolism of quinoline and related compounds. II. Degradation of quinoline by Pseudomonas fluorescens 3, Pseudomonas putida 86 and Rhodococcus spec. B1. PubMed. Available at: [Link]

  • Wang, Z. L., et al. (2022). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, D., et al. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. National Institutes of Health (NIH).
  • Schoefer, L., et al. (2001). Degradation of Quercetin and Luteolin by Eubacterium ramulus. National Institutes of Health (NIH). Available at: [Link]

  • ResearchGate. (2001). Degradation of Quercetin and Luteolin by Eubacterium ramulus. Available at: [Link]

Sources

Navigating the Skraup Quinoline Synthesis: A Technical Support Guide for Minimizing Tar Formation

Author: BenchChem Technical Support Team. Date: January 2026

The Skraup synthesis, a foundational method for quinoline preparation, is as notorious for its often violent exotherm and production of intractable tar as it is for its synthetic utility.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support center, offering in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this reaction, with a primary focus on minimizing tar formation and maximizing product purity.

Troubleshooting Guide: Tackling Tar and Taming the Reaction

This section addresses specific experimental challenges in a direct question-and-answer format, providing actionable solutions grounded in chemical principles.

Issue 1: My Skraup reaction is excessively vigorous and difficult to control, leading to extensive charring.

Question: The reaction is highly exothermic, boiling uncontrollably even after removing the external heat source. How can I prevent a runaway reaction and the associated tar formation?

Answer: A violent exotherm is the primary driver of tar formation in the Skraup synthesis.[4] The high temperatures promote the acid-catalyzed polymerization of acrolein, the key intermediate formed from the dehydration of glycerol.[1][5] Controlling this exotherm is paramount.

Core Strategies for Moderation:

  • Utilize a Moderator: The addition of ferrous sulfate (FeSO₄) is a classic and highly effective method to tame the reaction's vigor.[1][5][6][7] It is believed to act as an oxygen carrier, slowing down and smoothing the oxidation step over a longer period, thus preventing a sudden temperature spike.[4][5][6] Boric acid can also be employed for a similar moderating effect.[1][4][8]

  • Controlled Reagent Addition: The order and rate of reagent addition are critical. A recommended sequence is to mix the aniline, ferrous sulfate, and glycerol first, and then add the concentrated sulfuric acid slowly and with efficient cooling.[5][6] This prevents the premature and rapid dehydration of glycerol to acrolein.

  • Gradual Heating: Begin heating the mixture gently to initiate the reaction. As soon as the reaction starts to boil, the external heat source should be removed.[5][7] The reaction's own exotherm should be sufficient to maintain reflux for a period. Heat should only be reapplied after the initial vigorous phase has subsided.[5]

Issue 2: Despite controlling the initial exotherm, my final reaction mixture is a thick, black tar, making product isolation nearly impossible.

Question: What are the primary causes of persistent tar formation, and what advanced strategies can I employ to minimize it?

Answer: Even with a controlled exotherm, tar formation can be a significant issue due to the harsh acidic conditions and the inherent reactivity of the intermediates.[7]

Advanced Strategies for Tar Reduction:

  • Optimize Reaction Temperature: While the reaction is exothermic, maintaining a controlled temperature throughout is crucial. Excessively high temperatures, even after the initial phase, will favor polymerization.[9] A general temperature range of 100-150°C is often cited for the main reaction phase.[9]

  • Choice of Oxidizing Agent: The traditional oxidizing agent, nitrobenzene, which also serves as a solvent, contributes to the harsh reaction conditions.[2][3][10] Consider using milder or alternative oxidizing agents. Arsenic acid is reported to result in a less violent reaction.[2][3] Iodine has also been used as an effective alternative.[5][11]

  • Ensure Anhydrous Conditions: The presence of water can negatively impact the dehydration of glycerol to acrolein, potentially leading to lower yields and increased side reactions.[1][6] Using anhydrous glycerol ("dynamite" glycerol) is recommended for optimal results.[6][12]

  • Modern Modifications: Recent advancements offer greener and cleaner alternatives. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields.[5][13] The use of ionic liquids as both solvent and catalyst has also been shown to lead to cleaner reactions.[5][13]

Issue 3: I've managed to reduce tar formation, but my crude product is still a dark, viscous oil that is difficult to purify.

Question: What are the most effective methods for isolating and purifying quinoline from the residual tarry byproducts?

Answer: The purification of quinoline from the tar is a critical final step.

Recommended Purification Workflow:

  • Steam Distillation: This is the most common and effective technique for separating the volatile quinoline from the non-volatile tar.[5] The crude reaction mixture is first made strongly alkaline with a concentrated sodium hydroxide solution. Steam is then passed through the mixture, carrying the quinoline over with the distillate.[5]

  • Solvent Extraction: After steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent such as diethyl ether or dichloromethane.[5]

  • Removal of Unreacted Aniline: Any unreacted aniline can co-distill with the quinoline. To remove it, the distillate can be acidified with dilute sulfuric acid. Cooling the solution and adding sodium nitrite will diazotize the aniline, converting it into a non-volatile diazonium salt.[5][6] Gently warming the solution decomposes this salt. The solution is then made alkaline again, and the pure quinoline is re-distilled with steam.[5]

  • Final Purification: For the highest purity, the collected quinoline can be subjected to distillation under reduced pressure.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind tar formation in the Skraup synthesis?

A1: Tar is a complex mixture of polymeric byproducts. Its formation is primarily initiated by the highly acidic and high-temperature conditions of the reaction.[1][5] Concentrated sulfuric acid dehydrates glycerol to form acrolein, a highly reactive α,β-unsaturated aldehyde.[14][15] Under these harsh conditions, acrolein and other reactive intermediates readily polymerize, leading to the formation of the characteristic dark, viscous tar.[1][5]

Q2: Can I use substituted anilines in the Skraup synthesis, and how does this affect tar formation?

A2: Yes, the Skraup synthesis is versatile and can be used with a wide range of substituted anilines to produce substituted quinolines.[5] The nature of the substituent can influence the reaction's vigor and the extent of tar formation. Electron-donating groups on the aniline ring can increase its nucleophilicity, potentially leading to a more vigorous reaction that requires careful moderation. Conversely, strongly electron-withdrawing groups may require more forcing conditions.

Q3: Are there any "greener" alternatives to the classical Skraup synthesis that inherently produce less tar?

A3: Yes, significant research has been dedicated to developing more environmentally friendly modifications. These include:

  • Microwave-assisted synthesis: This can lead to shorter reaction times and higher yields, often with less byproduct formation.[5][13]

  • Use of ionic liquids: These can act as both solvents and catalysts, promoting cleaner reactions and simplifying product isolation.[5][13]

  • Solvent-free conditions: Some protocols have been developed that eliminate the need for a solvent altogether.[5]

  • Alternative Catalysts and Oxidants: The use of solid acid catalysts or milder, less hazardous oxidizing agents is an active area of research to reduce the environmental impact and improve the safety of the synthesis.[8][11]

Experimental Protocols & Data

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of ferrous sulfate to control the reaction exotherm.

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for workup)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.[2]

  • Slowly and with constant stirring and cooling, add the concentrated sulfuric acid to the mixture.[2]

  • Add the ferrous sulfate heptahydrate to the reaction mixture.[2]

  • Gently heat the mixture in an oil bath. Once the reaction begins to boil vigorously, remove the external heat source.[5]

  • After the initial vigorous reaction subsides (typically 30-60 minutes), heat the mixture to a gentle reflux for an additional 3 hours.[5]

  • Allow the reaction mixture to cool. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.[5]

  • Perform steam distillation to isolate the crude quinoline from the tarry residue.[5]

  • Purify the collected quinoline as described in the purification workflow above.

Data Summary: Influence of Oxidizing Agent
Oxidizing AgentReported CharacteristicsReference
NitrobenzeneCommon, effective, but can lead to a violent reaction. Acts as a solvent.[2][3]
Arsenic Acid/PentoxideResults in a less violent reaction compared to nitrobenzene.[2][3][16]
IodineCan be used in catalytic amounts, offering a milder alternative.[5][11]

Visualizing the Process

Skraup Synthesis Workflow

Skraup_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix Aniline, Glycerol, & Moderator (FeSO₄) B Slowly Add Conc. H₂SO₄ with Cooling A->B Controlled Addition C Gentle Initial Heating B->C Initiation D Vigorous Exothermic Phase (Heat Removed) C->D Exotherm E Controlled Reflux D->E Completion F Cool & Basify E->F Quenching G Steam Distillation F->G Separation H Extraction & Final Purification G->H Isolation

Caption: Workflow for a moderated Skraup quinoline synthesis.

Troubleshooting Tar Formation

Tar_Troubleshooting cluster_causes Primary Causes cluster_solutions Mitigation Strategies Tar Excessive Tar Formation Cause1 Runaway Exotherm Tar->Cause1 Cause2 High Temperature Tar->Cause2 Cause3 Harsh Oxidant Tar->Cause3 Cause4 Acrolein Polymerization Tar->Cause4 Sol1 Add Moderator (FeSO₄) Cause1->Sol1 Sol2 Gradual Heating & Controlled Addition Cause1->Sol2 Sol4 Optimize Temperature Profile Cause2->Sol4 Sol3 Use Milder Oxidant (e.g., Iodine) Cause3->Sol3 Cause4->Sol1 Cause4->Sol2 Cause4->Sol4

Sources

Technical Support Center: Optimizing Catalyst Selection for Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis, a cornerstone in heterocyclic chemistry, offers a direct route to the quinoline scaffold, a privileged structure in medicinal chemistry.[1] This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone, to form the quinoline ring system.[2][3] While elegant in principle, achieving high yields and purity can be challenging. This guide provides in-depth troubleshooting and frequently asked questions to navigate the intricacies of catalyst selection and reaction optimization in the Friedländer synthesis.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Q1: My reaction yield is consistently low. What are the primary contributing factors and how can I improve it?

Low yields in the Friedländer synthesis are a common hurdle and can often be attributed to several factors:

  • Harsh Reaction Conditions: Traditional methods often rely on high temperatures and strong acid or base catalysts, which can lead to the degradation of starting materials or the desired product.[4]

  • Suboptimal Catalyst Choice: The catalyst is crucial for an efficient reaction. An inappropriate catalyst may result in low conversion rates or the formation of unwanted side products.[4]

  • Inappropriate Solvent: The reaction medium significantly influences the reaction's efficiency.[4]

  • Incorrect Temperature: This reaction can be highly sensitive to temperature. Non-optimal temperatures can lead to slow reaction rates or an increase in side product formation.[4]

  • Competing Side Reactions: Reactions such as the self-condensation of the ketone (aldol condensation) can significantly lower the yield of the desired quinoline.[4][5]

Solutions to Improve Yield:

To enhance the yield of your reaction, consider the following optimization strategies:

  • Catalyst Selection: Modern approaches often employ milder and more efficient catalytic systems. These can include ionic liquids, metal-organic frameworks, polymers, and nanocatalysts.[4][6] For instance, catalysts like tin(II) chloride dihydrate have been shown to promote the reaction efficiently under solvent-free conditions at room temperature.[7]

  • Solvent Optimization: The choice of solvent depends on the catalyst system. Polar aprotic solvents like dichloromethane (DCM) are often used under acidic conditions, while non-polar solvents such as toluene are suitable for base-mediated reactions.[8] In some cases, solvent-free conditions using catalysts like p-toluenesulfonic acid and iodine have proven effective.[8]

  • Temperature Control: Carefully screen a range of temperatures to find the optimal balance between reaction rate and side product formation. Microwave irradiation can sometimes offer rapid and efficient heating, leading to improved yields in shorter reaction times.[9]

  • Minimizing Side Reactions: To prevent the self-condensation of ketones, particularly under basic conditions, consider using the imine analog of the o-aminoaryl ketone.[8]

Q2: I'm observing the formation of multiple products, particularly regioisomers. How can I improve the selectivity of my reaction?

Poor regioselectivity is a frequent issue when using unsymmetrical ketones, as the reaction can occur on either side of the carbonyl group.[5]

Strategies for Controlling Regioselectivity:

  • Catalyst Choice: The selection of the catalyst can significantly impact regioselectivity. Specific amine catalysts have been shown to favor the formation of a single product.[4][5]

  • Directing Groups: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the regioselectivity.[4]

  • Reaction Conditions:

    • Temperature: Higher temperatures may favor the thermodynamically more stable regioisomer.[5]

    • Slow Addition: The slow addition of the ketone to the reaction mixture can sometimes improve regioselectivity.[5]

    • Ionic Liquids: The use of certain ionic liquids has been reported to enhance regioselectivity.[4][8]

Q3: My catalyst seems to be deactivating or losing its effectiveness. What are the possible causes and how can I mitigate this?

Catalyst deactivation can be a significant problem, especially with heterogeneous and reusable catalysts.

Potential Causes and Mitigation Strategies:

  • Poisoning: Impurities in the starting materials or solvent can bind to the active sites of the catalyst, rendering it inactive. Ensure the purity of all reagents and solvents.

  • Leaching: In the case of supported catalysts, the active catalytic species may leach into the reaction mixture. Consider using a more robust support or optimizing the reaction conditions to minimize leaching.

  • Fouling: The deposition of byproducts or polymeric material on the catalyst surface can block active sites. Washing the catalyst after each use can help to remove these deposits. For example, some nano-catalysts can be washed with acetone and water and then dried for reuse.[10]

  • Sintering: At high temperatures, metal nanoparticles on a support can agglomerate, reducing the active surface area. Using a catalyst with a high thermal stability or operating at lower temperatures can prevent this.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the practical aspects of the Friedländer synthesis.

What is the fundamental mechanism of the Friedländer synthesis?

There are two generally accepted mechanisms for the Friedländer synthesis.[11] The first pathway begins with an aldol addition between the 2-amino-substituted carbonyl compound and the second carbonyl compound, followed by cyclization and dehydration.[2][11] The second proposed mechanism involves the initial formation of a Schiff base, which then undergoes an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline product.[2][11][12]

What are the most common types of catalysts used in the Friedländer synthesis?

The Friedländer synthesis can be catalyzed by a wide range of acids and bases.[3][8]

  • Acid Catalysts: These include Brønsted acids like hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, as well as Lewis acids such as zinc chloride, gold(III) chloride, and bismuth(III) triflate.[7][11] Solid acid catalysts like Montmorillonite K-10 and zeolites are also effective and offer the advantage of easier separation.[10]

  • Base Catalysts: Common base catalysts include sodium hydroxide, potassium tert-butoxide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[8][13]

  • Modern Catalytic Systems: Recent advancements have introduced a variety of more sophisticated catalysts, including:

    • Ionic Liquids: These can act as both the solvent and the catalyst and have been shown to improve yields and regioselectivity.[6][14]

    • Polymer-Supported Catalysts: These offer advantages in terms of catalyst recovery and reusability.[1][15]

    • Nanocatalysts: These materials can exhibit high catalytic activity due to their large surface area.[6][10]

    • Metal-Organic Frameworks (MOFs): MOFs like CuBTC have shown high catalytic activity due to their well-defined active sites.[16]

How do I choose the appropriate catalyst for my specific substrates?

The optimal catalyst depends on the specific reactivity of your starting materials.

  • For electron-rich 2-aminoaryl ketones, a milder acid catalyst may be sufficient.

  • For less reactive substrates, a stronger Lewis acid or higher reaction temperatures might be necessary.

  • When using base-sensitive functional groups, an acid catalyst is the preferred choice. Conversely, for acid-sensitive substrates, a base catalyst should be employed.

  • For large-scale synthesis, a heterogeneous catalyst that can be easily recovered and reused is often more practical and economical.[7][17]

Can the Friedländer synthesis be performed under "green" or environmentally friendly conditions?

Yes, significant progress has been made in developing more environmentally benign protocols for the Friedländer synthesis.

  • Solvent-Free Reactions: Many catalytic systems, such as those using p-toluenesulfonic acid/iodine or SnCl2·2H2O, can be run without a solvent, reducing waste.[7][8]

  • Aqueous Conditions: Some protocols have been developed that use water as the solvent, which is a green and inexpensive option.[18]

  • Reusable Catalysts: The use of solid-supported catalysts, ionic liquids, and nanocatalysts allows for catalyst recycling, minimizing waste and cost.[1][10][14]

  • Microwave-Assisted Synthesis: Microwave irradiation can often reduce reaction times and energy consumption.[9]

III. Data and Workflow Visualization

Catalyst Performance Comparison
Catalyst SystemSolventTemperature (°C)TimeYield (%)Reference
SnCl₂·2H₂OSolvent-freeRoom TempShortExcellent[7]
p-Toluenesulfonic acid/IodineSolvent-free80-100-High[4][19]
Gold (catalytic)-Milder Conditions-High[8]
[bmim]HSO₄Solvent-free-ShortHigh[4]
Choline hydroxide (ChOH)Water-6 h-[4]
Acetic Acid (Microwave)Neat1605 minExcellent[9]
Montmorillonite K-10, Zeolite, nano-SZEthanolRefluxShortHigh[10]
Fe₃O₄@SiO₂–APTES-TFASolvent-free1005 min96[14]
Experimental Workflow: Troubleshooting Catalyst Selection

Friedlander_Troubleshooting start Start: Low Yield or Side Product Formation check_conditions Initial Check: Are reaction conditions (temp, catalyst) too harsh? start->check_conditions milder_conditions Action: Employ milder catalyst (e.g., ionic liquid, nano-catalyst) and optimize temperature. check_conditions->milder_conditions Yes check_regio Problem: Poor regioselectivity with unsymmetrical ketone? check_conditions->check_regio No milder_conditions->check_regio optimize_regio Action: 1. Use directing groups. 2. Screen amine catalysts. 3. Try ionic liquids. check_regio->optimize_regio Yes check_catalyst_deactivation Problem: Catalyst deactivation (for reusable catalysts)? check_regio->check_catalyst_deactivation No optimize_regio->check_catalyst_deactivation mitigate_deactivation Action: 1. Purify reagents. 2. Wash/regenerate catalyst. 3. Optimize conditions to prevent leaching/sintering. check_catalyst_deactivation->mitigate_deactivation Yes end End: Optimized Reaction check_catalyst_deactivation->end No mitigate_deactivation->end

Caption: Troubleshooting workflow for optimizing Friedländer synthesis.

Reaction Mechanism Overview

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Addition First cluster_path2 Pathway 2: Schiff Base Formation First start1 2-Aminoaryl Carbonyl + α-Methylene Ketone aldol_adduct Aldol Adduct start1->aldol_adduct Aldol Addition enone α,β-Unsaturated Carbonyl aldol_adduct->enone -H₂O imine Imine Formation enone->imine Cyclization quinoline Quinoline imine->quinoline -H₂O start2 2-Aminoaryl Carbonyl + α-Methylene Ketone schiff_base Schiff Base start2->schiff_base Imine Formation intramolecular_aldol Intramolecular Aldol Adduct schiff_base->intramolecular_aldol Intramolecular Aldol Reaction quinoline2 Quinoline intramolecular_aldol->quinoline2 -H₂O

Caption: Two proposed mechanisms for the Friedländer synthesis.

IV. Detailed Experimental Protocol

General Procedure for the SnCl₂·2H₂O-Catalyzed Friedländer Synthesis of Quinolines under Solvent-Free Conditions

This protocol is adapted from a reported efficient and environmentally friendly method.[7]

Materials:

  • 2-Aminoaryl aldehyde or ketone (1.0 mmol)

  • Active methylene compound (ketone or ester) (1.2 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (10 mol%)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add the 2-aminoaryl aldehyde or ketone (1.0 mmol), the active methylene compound (1.2 mmol), and tin(II) chloride dihydrate (10 mol%).

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a short period (monitor by TLC).

  • Upon completion of the reaction, add ethyl acetate to dissolve the reaction mixture.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired quinoline.

V. References

  • Wikipedia. Friedländer synthesis. [Link]

  • Scribd. Friedländer Synthesis: Mechanism. [Link]

  • Organic Chemistry Portal. Friedlaender Synthesis. [Link]

  • ACS Publications. Recent Advances in the Friedländer Reaction. [Link]

  • Korean Chemical Society. A Simple, Efficient and Solvent-Free Protocol for the Friedländer Synthesis of Quinolines by Using SnCl2 .2H2O. [Link]

  • National Institutes of Health. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • ResearchGate. Friedländer synthesis of quinolines 4 and 6. [Link]

  • PubMed. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • ResearchGate. Friedländer synthesis of quinoline derivatives. [Link]

  • ResearchGate. Friedlander synthesis of quinoline derivatives. [Link]

  • National Institutes of Health. Different catalytic approaches of Friedländer synthesis of quinolines. [Link]

  • Semantic Scholar. Advances in polymer based Friedlander quinoline synthesis. [Link]

  • ResearchGate. Friedländer synthesis of quinoline derivatives. [Link]

  • ResearchGate. Friedländer Quinoline Synthesis. [Link]

  • ResearchGate. Synthesis of quinolines via Friedlander reaction catalyzed by CuBTC metal-organic-framework. [Link]

  • Organic Chemistry Portal. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. [Link]

  • Organic Reactions. The Friedländer Synthesis of Quinolines. [Link]

  • ResearchGate. Concerning the mechanism of the Friedländer quinoline synthesis. [Link]

  • PubMed. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. [Link]

Sources

Technical Support Center: Strategic Control of Regioisomer Formation in Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing the Combes quinoline synthesis and encountering challenges with regioselectivity. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you gain precise control over your reaction outcomes and eliminate the formation of undesired regioisomers.

Introduction to the Challenge: Regioisomerism in the Combes Synthesis

The Combes quinoline synthesis, a robust method for preparing 2,4-disubstituted quinolines, involves the acid-catalyzed condensation of an aniline with a β-diketone.[1] While effective, a significant challenge arises when using unsymmetrical β-diketones or substituted anilines, which can lead to the formation of a mixture of regioisomers.[2] This lack of selectivity complicates purification, reduces the yield of the desired product, and can be a critical bottleneck in a synthetic campaign.

The regiochemical outcome is determined during the intramolecular electrophilic aromatic substitution (annulation), which is the rate-determining step of the reaction.[3][4] The cyclization can occur at one of two possible positions on the aniline ring, and the preferred pathway is governed by a delicate interplay of steric and electronic factors of the substituents on both starting materials.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of regioisomer formation in the Combes synthesis?

A1: Regioselectivity in the Combes synthesis is primarily influenced by two key factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring dictates the nucleophilicity of the ortho-carbon atoms. Cyclization is generally favored at the more electron-rich position.[2][5]

  • Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can sterically hinder the approach to one of the cyclization positions, thereby favoring the formation of the less sterically hindered product.[2][3] Steric effects often play a more dominant role in the rate-determining annulation step.[4]

Q2: How does the choice of acid catalyst affect regioselectivity?

A2: The acid catalyst protonates the carbonyl group of the β-diketone, activating it for nucleophilic attack by the aniline.[6] While common catalysts include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA) has been shown to be a more effective dehydrating agent.[3] In some cases, a mixture of PPA and an alcohol, which forms a polyphosphoric ester (PPE), can offer improved results.[3] The choice and concentration of the acid can influence the equilibrium between the different intermediates and transition states, thereby affecting the final regioisomeric ratio.

Q3: Can reaction temperature be used to control the formation of regioisomers?

A3: Yes, temperature can influence regioselectivity. By providing the necessary activation energy, heating is often required for the cyclodehydration step.[7] However, in cases where the two cyclization pathways have different activation energies, adjusting the temperature can favor one pathway over the other. Lowering the temperature may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product. Systematic optimization of the reaction temperature is a crucial step in controlling regioisomer formation.[2]

Troubleshooting Guide: Gaining Control Over Regioselectivity

This section provides a structured approach to troubleshooting and optimizing the Combes quinoline synthesis to achieve the desired regiochemical outcome.

Problem: My reaction produces a nearly 1:1 mixture of regioisomers.

This is a common issue when the electronic and steric influences of the substituents are not strongly directing.

Diagnostic Workflow:

Caption: Diagnostic workflow for addressing a 1:1 regioisomer ratio.

Solution 1: Strategic Modification of the β-Diketone

The substituents on the β-diketone can exert a significant steric influence on the cyclization step.

Protocol: Enhancing Steric Bias

  • Identify the Target: Determine which regioisomer is desired. This will dictate whether a bulkier or smaller substituent is needed on a specific side of the β-diketone.

  • Synthesis of a Modified β-Diketone: Synthesize a new β-diketone where one of the R groups is significantly larger (e.g., tert-butyl instead of methyl). Research indicates that increasing the bulk of the R group on the diketone can favor the formation of the 2-substituted quinoline.[3]

  • Perform the Combes Reaction: Carry out the synthesis using the modified β-diketone under your standard conditions.

  • Analyze the Product Ratio: Use techniques like ¹H NMR spectroscopy or LC-MS to determine the new regioisomeric ratio.

Solution 2: Leveraging Electronic Effects of Aniline Substituents

The electronic nature of substituents on the aniline ring can be a powerful tool for directing the cyclization.

Protocol: Modulating Aniline Nucleophilicity

  • Assess Substituent Effects:

    • Electron-donating groups (EDGs) like methoxy (-OCH₃) increase the electron density of the aniline ring, particularly at the ortho and para positions, making them more nucleophilic. Methoxy-substituted anilines have been shown to favor the formation of 2-CF₃-quinolines.[3]

    • Electron-withdrawing groups (EWGs) like chloro (-Cl) or fluoro (-F) decrease the ring's electron density. Using chloro- or fluoroanilines has been observed to favor the formation of the 4-CF₃ regioisomer.[3]

  • Select the Appropriate Aniline: Choose an aniline with a substituent that electronically favors cyclization at the desired position.

  • Execute the Reaction and Analyze: Perform the Combes synthesis and quantify the regioisomeric ratio.

Problem: The undesired regioisomer is the major product.

This indicates that the inherent steric and electronic factors of your current substrates favor the formation of the unwanted product.

Troubleshooting Logic:

Caption: Logic for reversing the major regioisomeric product.

Solution 3: Optimization of Reaction Conditions

Systematic variation of reaction parameters can sometimes shift the regioselectivity in your favor.[2]

Protocol: Condition Screening

  • Catalyst Screening:

    • Baseline: Concentrated H₂SO₄.

    • Alternative 1: Polyphosphoric acid (PPA).

    • Alternative 2: A mixture of PPA and an alcohol (e.g., ethanol) to form a polyphosphoric ester (PPE).[3]

  • Temperature Variation:

    • Run the reaction at a lower temperature (e.g., room temperature or 0 °C, if feasible) to favor the kinetic product.

    • Run the reaction at a higher temperature (e.g., reflux) to favor the thermodynamic product.

  • Solvent Effects: While often run neat or in the acid catalyst, exploring a high-boiling point, non-coordinating solvent could subtly influence the transition states.

Table 1: Summary of Factors Influencing Regioselectivity

FactorObservationExampleReference
Steric Hindrance (β-Diketone) Increasing the bulk of the R group on the diketone favors cyclization away from the bulky group.Using a β-diketone with a tert-butyl group can direct the formation of the 2-substituted quinoline.[3]
Electronic Effects (Aniline) Electron-donating groups on the aniline favor cyclization at the more nucleophilic ortho position.Methoxy-substituted anilines lead to the formation of 2-CF₃-quinolines.[3]
Electronic Effects (Aniline) Electron-withdrawing groups on the aniline direct cyclization to the alternative ortho position.Chloro- or fluoroanilines result in the 4-CF₃ regioisomer as the major product.[3]
Catalyst Polyphosphoric ester (PPE) can be a more effective dehydrating agent than H₂SO₄.A mixture of PPA and ethanol can improve reaction efficiency.[3]

Concluding Remarks

Controlling regioisomer formation in the Combes quinoline synthesis is a multifaceted challenge that requires a systematic and informed approach. By carefully considering the interplay of steric and electronic effects, and by methodically optimizing reaction conditions, researchers can significantly improve the selectivity of this powerful synthetic method. This guide provides a framework for troubleshooting common issues and offers actionable protocols to steer your synthesis towards the desired regioisomer, ultimately streamlining your research and development efforts.

References
  • Combes quinoline synthesis - Wikipedia . Wikipedia. [Link]

  • Combes quinoline synthesis - Wikiwand . Wikiwand. [Link]

  • Combes Quinoline Synthesis . Cambridge University Press. [Link]

  • Combe's synthesis of quinoline || detailed mechanism . YouTube. [Link]

  • Combes quinoline synthesis . ResearchGate. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches . Taylor & Francis Online. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review . National Center for Biotechnology Information. [Link]

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Technical Support Center: Enhancing the Stability of 2-(Trifluoromethyl)quinolin-4-ol in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Trifluoromethyl)quinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for enhancing the stability of this compound in your cell culture experiments. Here, we move beyond simple protocols to explain the underlying scientific principles, ensuring your experiments are both successful and reproducible.

Section 1: Understanding the Stability Challenges of 2-(Trifluoromethyl)quinolin-4-ol

2-(Trifluoromethyl)quinolin-4-ol is a versatile quinoline derivative with significant potential in pharmaceutical research.[1][2] However, like many quinoline compounds, its stability in aqueous and complex biological environments like cell culture media can be a concern, leading to inconsistent results and loss of potency.[3] Key factors influencing its stability include pH, temperature, light exposure, and interactions with media components.[3][4]

The quinoline ring system, while a valuable pharmacophore, can be susceptible to oxidative degradation and photodegradation.[3][5] The trifluoromethyl group enhances the compound's chemical stability, but the 4-hydroxyl group can be a site for metabolic modification or degradation.[1] Understanding these potential liabilities is the first step toward designing robust experimental protocols.

Frequently Asked Questions (FAQs) - General Stability

Q1: What are the initial signs that my 2-(Trifluoromethyl)quinolin-4-ol is degrading in my cell culture media?

A1: The most common indicators of compound instability are:

  • Loss of Biological Activity: You may observe a diminished or complete loss of the expected biological effect in multi-day experiments.[4]

  • High Variability: Significant differences in results between replicate wells or experiments performed at different times can point to compound degradation.[6]

  • Visual Changes: While not always apparent, a change in the color of the media, such as turning yellow or brown, can indicate the formation of degradation products.[3]

  • Precipitation: The compound may fall out of solution, which can be mistaken for instability but is a solubility issue that can be exacerbated by degradation.

Q2: What are the primary factors in cell culture media that can degrade 2-(Trifluoromethyl)quinolin-4-ol?

A2: Several factors can contribute to the degradation of your compound:[4]

  • pH: The pH of standard cell culture media (typically 7.2-7.4) may not be optimal for the stability of all quinoline derivatives.[3][7] Both acidic and basic conditions can accelerate degradation.[3]

  • Temperature: Incubation at 37°C accelerates chemical reactions, including degradation pathways.[6]

  • Light Exposure: Many quinoline compounds are photosensitive and can degrade upon exposure to light.[3]

  • Reactive Oxygen Species (ROS): Cell metabolism and certain media components can generate ROS, which can oxidize and degrade the compound.

  • Enzymatic Degradation: Serum in the media contains various enzymes that could potentially metabolize the compound.[4]

  • Metal Ions: Free metal ions in the media can catalyze oxidative degradation reactions.[8][9]

Section 2: Troubleshooting Guide - Addressing Specific Stability Issues

This section provides a question-and-answer format to directly address specific problems you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Inconsistent Results and Loss of Potency in Long-Term Assays

Q: I'm seeing a progressive loss of my compound's effect in experiments lasting longer than 24 hours. What's happening and how can I fix it?

A: This is a classic sign of compound degradation over time in the incubator. The compound is likely being consumed or inactivated faster than your experimental endpoint.

Causality and Diagnostic Workflow:

The elevated temperature (37°C) and the complex chemical environment of the cell culture media are likely accelerating the degradation of your compound.[4][6] To confirm this, you need to perform a stability assessment.

A Observe Inconsistent Results/ Loss of Potency B Hypothesis: Compound is unstable in media at 37°C A->B C Action: Perform a stability assay B->C D Method: Incubate compound in complete media (with and without cells) at 37°C C->D E Analysis: Quantify compound concentration at time points (0, 24, 48, 72h) using LC-MS or HPLC D->E F Result: Concentration decreases over time? E->F G Yes: Compound is unstable. Proceed to Stabilization Strategies F->G Yes H No: Investigate other factors (e.g., cell metabolism, target turnover) F->H No

Caption: Diagnostic workflow for suspected compound instability.

Experimental Protocol: Assessing Compound Stability in Cell Culture Media

This protocol will help you determine the stability of 2-(Trifluoromethyl)quinolin-4-ol in your specific experimental conditions.[4]

Materials:

  • 2-(Trifluoromethyl)quinolin-4-ol stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium (with serum and supplements)

  • Sterile microcentrifuge tubes or 24-well plates

  • 37°C, 5% CO2 incubator

  • Access to LC-MS/MS or HPLC-UV for analysis

Procedure:

  • Preparation: Warm the complete cell culture medium to 37°C.

  • Spiking: Spike the pre-warmed medium with your compound's stock solution to the final working concentration.

  • Aliquoting: Dispense the compound-containing medium into sterile tubes or wells, one for each time point.

  • Incubation: Place the samples in a 37°C, 5% CO2 incubator.

  • Sample Collection: At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove a sample and immediately store it at -80°C to halt any further degradation.

  • Analysis: Once all time points are collected, analyze the concentration of the parent compound in each sample using a validated LC-MS/MS or HPLC-UV method.

Data Interpretation:

Time (hours)Compound Concentration (µM)% Remaining
010.0100%
88.585%
245.252%
482.121%
72<0.5<5%
Table 1: Example data showing significant degradation of the compound over 72 hours.
Solutions and Stabilization Strategies:

If your stability assay confirms degradation, consider the following strategies:

  • More Frequent Dosing: For long-term experiments, replace the media with freshly prepared compound-containing media every 24 hours to maintain a more consistent concentration.

  • Use of Antioxidants: The quinoline structure can be susceptible to oxidation.[10][11] Supplementing the media with antioxidants may enhance stability.

    • Recommended Antioxidants:

      • N-acetylcysteine (NAC): 1-5 mM

      • Ascorbic acid (Vitamin C): 50-100 µM (prepare fresh as it is also unstable)

      • Trolox (a water-soluble Vitamin E analog): 100-200 µM

    • Validation: Always test for any potential interference of the antioxidant with your assay and for any effects on cell health.

  • pH Optimization: While altering the pH of cell culture media is generally not advisable, if you suspect pH-dependent hydrolysis, you can perform the stability assay in buffered solutions at different pH values (e.g., 6.5, 7.0, 7.5) to identify a more stable range.[3][12] This information can be valuable for formulation development.

Issue 2: Compound Precipitation in Media

Q: I've noticed a fine precipitate in my culture wells after adding my compound. Is this a stability or solubility issue?

A: This is likely a solubility issue, but the two can be linked. Poor solubility can lead to inaccurate dosing and inconsistent results. PubChem lists the solubility of 2-(Trifluoromethyl)quinolin-4-ol as >32 µg/mL at pH 7.4, which is approximately 150 µM.[13] If your working concentration is near or above this, you may encounter solubility problems.

Troubleshooting Workflow for Solubility Issues

A Observe Precipitation in Media B Hypothesis: Working concentration exceeds solubility limit A->B C Action: Determine aqueous solubility in media B->C D Method: Prepare serial dilutions in media. Incubate and visually inspect for precipitation. Centrifuge and measure supernatant concentration. C->D E Result: Precipitation observed above a certain concentration? D->E F Yes: Solubility is the issue. Proceed to Solubility Enhancement E->F Yes G No: Could be degradation product precipitating. Re-evaluate stability. E->G No

Caption: Troubleshooting workflow for compound precipitation.

Solutions for Enhancing Solubility:
  • Optimize Stock Solution and Dilution:

    • Ensure your DMSO stock is fully dissolved.

    • When diluting into media, add the stock solution to the media while vortexing to ensure rapid dispersion.

    • Avoid final DMSO concentrations above 0.5% as this can affect cell health and compound solubility.

  • Use of Co-solvents or Solubilizing Agents:

    • Pluronic F-68: A non-ionic surfactant that can improve the solubility of hydrophobic compounds. Use at 0.01-0.1%.

    • Cyclodextrins (e.g., HP-β-CD): These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Serum Concentration: Serum proteins can bind to small molecules and either increase or decrease their effective solubility and availability.[4] If using serum-free media, solubility issues may be more pronounced. Consider if your assay can be performed in the presence of low serum concentrations (e.g., 1-2%).

Issue 3: Suspected Metal-Catalyzed Oxidation

Q: My compound seems to degrade rapidly even with antioxidants. Could something else in the media be causing this?

A: Yes, trace metal ions in the media, such as iron and copper, can catalyze the oxidation of small molecules. [8][9] This is a common issue in chemically defined media where these components are added as supplements.

Diagnostic and Mitigation Strategy:

The addition of a chelating agent can sequester these metal ions, preventing them from participating in redox cycling and degrading your compound.[14][15]

Experimental Protocol: Using a Chelating Agent to Enhance Stability

Materials:

  • Ethylenediaminetetraacetic acid (EDTA): A common and effective chelating agent. Prepare a sterile, pH-adjusted stock solution (e.g., 100 mM, pH 7.4).

  • Your complete cell culture medium and 2-(Trifluoromethyl)quinolin-4-ol.

Procedure:

  • Determine Optimal EDTA Concentration: Test a range of final EDTA concentrations (e.g., 10-100 µM) for their effect on cell viability and your assay readout in the absence of your compound. Choose the highest non-interfering concentration.

  • Stability Assay with EDTA: Repeat the stability assay described in "Issue 1," but include parallel samples where the media is supplemented with the optimal concentration of EDTA.

  • Analysis: Compare the degradation rate of 2-(Trifluoromethyl)quinolin-4-ol in the presence and absence of EDTA.

Expected Outcome:

Time (hours)% Remaining (No EDTA)% Remaining (with 50 µM EDTA)
0100%100%
2452%85%
4821%70%
72<5%55%
Table 2: Example data showing improved stability of the compound with the addition of a chelating agent.

Section 3: Summary of Best Practices

To ensure the stability and consistent performance of 2-(Trifluoromethyl)quinolin-4-ol in your cell culture experiments, follow these best practices:

  • Always Assess Stability: Before embarking on extensive experiments, perform a simple stability assay in your specific cell culture media and conditions.[16]

  • Prepare Fresh Solutions: Whenever possible, prepare fresh working solutions of the compound for each experiment.

  • Protect from Light: Store stock solutions and handle media containing the compound in a way that minimizes light exposure.

  • Consider Antioxidants: For long-term cultures, the addition of a biocompatible antioxidant like N-acetylcysteine can be beneficial.

  • Address Solubility: Be mindful of the compound's solubility limit and use appropriate techniques to enhance it if necessary.

  • Investigate Metal Chelation: If you suspect metal-catalyzed oxidation, the use of a chelating agent like EDTA may significantly improve stability.

By systematically addressing these potential issues, you can enhance the reliability of your experimental data and unlock the full potential of 2-(Trifluoromethyl)quinolin-4-ol in your research.

References
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 314576, 2-(Trifluoromethyl)quinolin-4-ol. Retrieved from [Link]

  • Bouzouraa, R., et al. (2022). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 27(23), 8345. Retrieved from [Link]

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  • Bielecka, A., & Zielenkiewicz, W. (2023). Factors Influencing the Bioavailability of Organic Molecules to Bacterial Cells—A Mini-Review. International Journal of Molecular Sciences, 24(3), 2539. Retrieved from [Link]

  • Gümüş, M., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 7(51), 48151-48166. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 114. Retrieved from [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the use of chelating agent in Bacterial media?. Retrieved from [Link]

  • Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(20), 10565-10580. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,8-Bis(trifluoromethyl)quinolin-4-ol: Comprehensive Overview and Applications. Retrieved from [Link]

  • ChemBK. (2024). 2-Hydroxy-4-(trifluoromethyl)quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of the 8-quinolinol concentration and solution pH on the interfacial properties of self-healing hydrotalcite coating applied to AZ31 magnesium alloy. Retrieved from [Link]

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  • Demeunynck, M., et al. (2010). Synthesis and in vitro antiproliferative activities of quinoline derivatives. European Journal of Medicinal Chemistry, 45(4), 1657-1662. Retrieved from [Link]

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  • ResearchGate. (n.d.). Metal Chelation as an Antibacterial Strategy for Pseudomonas aeruginosa and Acinetobacter baumannii. Retrieved from [Link]

  • Sari, Y. N., et al. (2023). Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. Scientific Reports, 13(1), 12345. Retrieved from [Link]

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  • Sittaramane, V., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1853-1859. Retrieved from [Link]

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  • Zhang, A., & St. Amand, D. (2015). Factors that determine stability of highly concentrated chemically defined production media. Biotechnology Progress, 31(5), 1391-1397. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]

  • Wang, S., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. Scientific Reports, 8(1), 4843. Retrieved from [Link]

  • Schneider, H., & Blaut, M. (2000). Degradation of Quercetin and Luteolin by Eubacterium ramulus. Applied and Environmental Microbiology, 66(12), 5403-5407. Retrieved from [Link]

  • Schneider, H., & Blaut, M. (2000). Degradation of Quercetin and Luteolin byEubacterium ramulus. ResearchGate. Retrieved from [Link]

  • Wang, C., et al. (2023). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. Environmental Science and Pollution Research, 30(24), 65968-65978. Retrieved from [Link]

Sources

Technical Support Center: Maximizing Signal Integrity of 2-(Trifluoromethyl)quinolin-4-ol Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for our 2-(Trifluoromethyl)quinolin-4-ol series of fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice to mitigate photobleaching and ensure the acquisition of high-quality, reproducible data. My goal is to provide you with not just protocols, but the scientific reasoning behind them, empowering you to optimize your experiments effectively.

Foundational Understanding: The Photobleaching Challenge with Quinolone-Based Probes

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to excitation light.[1] For the 2-(Trifluoromethyl)quinolin-4-ol scaffold, this process is primarily driven by interaction with molecular oxygen in the sample when the probe is in a long-lived, highly reactive triplet state.[2][3] This interaction generates reactive oxygen species (ROS), such as singlet oxygen, which can then attack the quinolone ring structure, leading to its permanent degradation.[4][5]

The inclusion of a trifluoromethyl (CF₃) group in the 2-position of the quinoline core is a deliberate design choice to enhance the probe's overall stability. The electron-withdrawing nature of the CF₃ group can significantly improve resistance to oxidative damage and enzymatic degradation, contributing to greater photostability compared to non-fluorinated analogs.[6][7] However, even with this enhancement, suboptimal experimental conditions can lead to rapid signal loss. This guide will walk you through troubleshooting and prevention strategies to maximize the photostability of these advanced probes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your imaging experiments in a direct question-and-answer format.

Question 1: My fluorescence signal is bright initially but fades very quickly during time-lapse imaging. How can I confirm this is photobleaching?

Answer:

This is a classic sign of photobleaching.[1] To confirm, move to a fresh, un-imaged area of your sample. If the signal is initially bright and then fades at a similar rate upon exposure, photobleaching is the primary cause. If the signal is weak from the start across the entire sample, the issue may lie with probe concentration, labeling efficiency, or incorrect microscope settings.

Initial Troubleshooting Workflow:

start Weak or Fading Signal Observed check_fresh Image a fresh, unexposed area start->check_fresh bright_then_fades Signal is initially bright, then fades check_fresh->bright_then_fades Yes weak_initial Signal is weak from the start check_fresh->weak_initial No photobleaching Likely Photobleaching (Proceed to Q2 & Q3) bright_then_fades->photobleaching other_issues Potential Issue: - Low probe concentration - Poor labeling - Incorrect filter set - Low target expression weak_initial->other_issues

Caption: Initial troubleshooting decision tree.

Question 2: I've confirmed photobleaching is the issue. What are the most immediate adjustments I can make to my imaging parameters?

Answer:

The most direct way to combat photobleaching is to reduce the total dose of photons hitting your sample.[8] This can be achieved through several simultaneous adjustments:

  • Reduce Excitation Light Intensity: This is the most critical first step. Lower the laser power or lamp intensity to the minimum level required for an acceptable signal-to-noise ratio (SNR). Often, researchers use excessive excitation power, which dramatically accelerates photobleaching.[3]

  • Decrease Exposure Time: Use the shortest possible exposure time that still yields a clear image. A highly sensitive camera is crucial here as it can detect weaker signals with shorter exposures.

  • Minimize Unnecessary Exposure: Use transmitted light (e.g., DIC or phase-contrast) to find and focus on your region of interest before switching to fluorescence.[1] Avoid leaving the fluorescence excitation source on when not actively acquiring an image.

ParameterStandard Setting (High Bleaching)Optimized Setting (Low Bleaching)Rationale
Excitation Intensity 50-100% Laser/Lamp Power1-10% Laser/Lamp PowerReduces the rate of fluorophore transition to the damaging triplet state.[3]
Exposure Time 500-1000 ms50-200 msMinimizes the duration the probe is in an excited state.[9]
Image Acquisition Continuous illuminationOn-demand, shuttered illuminationPrevents exposure during camera readout and between time points.

Question 3: I'm performing live-cell imaging and observing signs of cellular stress (e.g., blebbing, apoptosis) along with photobleaching. Are these related?

Answer:

Yes, they are intrinsically linked. The same ROS that cause photobleaching also induce cellular damage, a phenomenon known as phototoxicity.[10] Therefore, strategies to reduce photobleaching will also minimize phototoxicity. For live-cell experiments with 2-(Trifluoromethyl)quinolin-4-ol probes, consider these additional steps:

  • Use a Live-Cell Antifade Reagent: Standard antifade mounting media for fixed cells are often toxic.[11] Use a reagent specifically formulated for live-cell imaging, such as a Trolox-based solution. Trolox is an antioxidant that can quench triplet states and scavenge ROS.[4]

  • Optimize Your Imaging Medium: Use a phenol red-free imaging medium, as phenol red can be a source of background fluorescence and can generate ROS. Ensure the medium is buffered (e.g., with HEPES) to maintain a stable pH.

  • Consider an Oxygen Scavenging System: For particularly sensitive experiments, an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) can be added to the imaging medium to reduce the availability of molecular oxygen, a key component in the photobleaching process.[5]

Frequently Asked Questions (FAQs) for Proactive Experimental Design

This section provides answers to common questions to help you design robust experiments from the outset.

Q1: What type of antifade mounting medium is best for fixed-cell preparations using these quinolone probes?

For fixed cells, you have more options. The choice depends on your specific needs:

Antifade ReagentProsConsBest For
n-Propyl gallate (NPG) Non-toxic, can be used with live cells.[12]Can be difficult to dissolve; may have anti-apoptotic effects.[2][12]General fixed-cell imaging.
DABCO Less toxic than PPD.[12]Less effective than PPD; may have anti-apoptotic properties.[2][12]When toxicity is a major concern.
p-Phenylenediamine (PPD) Highly effective at reducing fading.[2]Can cause autofluorescence with UV/blue excitation; may react with certain dyes.Probes excited at longer wavelengths.
Commercial Mountants Optimized formulations (e.g., ProLong™ Gold, VECTASHIELD®).Can be costly; compatibility with specific probes should be verified.Convenience and high performance.

Given that many quinolin-4-ol derivatives are excited in the UV to blue range, be cautious with PPD-based mountants due to potential autofluorescence. An NPG or DABCO-based formulation is often a safer starting point.

Q2: How does the choice of microscope objective affect photobleaching?

A high numerical aperture (NA) objective is crucial. A higher NA objective collects more emitted light, allowing you to achieve a good SNR with lower excitation intensity, thereby reducing photobleaching. Always use an objective with the highest NA available for your desired magnification.

Q3: Are there any chemical components in my buffer I should avoid?

Yes. Avoid components that can generate free radicals or quench fluorescence. As mentioned, phenol red is a common culprit in cell culture media. Additionally, ensure your buffers are made with high-purity water and reagents to avoid contamination with fluorescent impurities or heavy metals that can quench fluorescence.

Experimental Protocols & Workflows

Protocol 1: Preparation of an NPG-Glycerol Antifade Mounting Medium

This protocol provides a recipe for a commonly used, lab-prepared antifade medium suitable for fixed cells stained with 2-(Trifluoromethyl)quinolin-4-ol probes.

Materials:

  • n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130)

  • Glycerol

  • Phosphate-Buffered Saline (PBS), 10X stock, pH 7.4

  • Deionized water

  • 50 mL conical tube

  • Water bath or heating block at 50-60°C

Procedure:

  • Prepare a 2% (w/v) stock solution of n-Propyl gallate in glycerol. For 10 mL of solution, add 0.2 g of NPG to 10 mL of glycerol in a 50 mL conical tube.

  • Heat the mixture in a 50-60°C water bath for several hours, vortexing periodically, until the NPG is completely dissolved. This step requires patience.

  • Prepare the final mounting medium by mixing:

    • 4.9 mL of the NPG/glycerol solution

    • 4.9 mL of PBS (from a 1X dilution of your stock)

    • 0.2 mL of deionized water

  • Adjust the final pH to approximately 8.0-8.5 using NaOH if necessary. Higher pH can enhance the fluorescence of some probes.

  • Store the final solution in small aliquots at -20°C, protected from light.

Workflow Diagram: Mitigating Photobleaching in an Imaging Experiment

cluster_prep Pre-Imaging Preparation cluster_imaging Image Acquisition Strategy cluster_hardware Hardware Optimization prep_probe Prepare Probe Solution (Use fresh, high-purity solvents) prep_media Prepare Imaging Medium (Phenol red-free, HEPES buffered) prep_antifade Select & Prepare Antifade (Live-cell: Trolox Fixed: NPG/DABCO) find_roi Find ROI with Transmitted Light prep_antifade->find_roi min_intensity Set Lowest Possible Excitation Intensity find_roi->min_intensity min_exposure Use Shortest Exposure Time min_intensity->min_exposure acq_image Acquire Image/Time-lapse min_exposure->acq_image high_na Use High NA Objective sensitive_cam Use High QE Camera sensitive_cam->min_exposure

Caption: A comprehensive workflow for minimizing photobleaching.

By systematically addressing each of these areas—from understanding the underlying photophysics to implementing practical changes in your experimental setup—you can significantly extend the useful life of your 2-(Trifluoromethyl)quinolin-4-ol fluorescent probes and capture the high-quality data your research demands.

References

  • Mai, D. N., et al. (2018). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 14, 2136–2143.
  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799–2811.
  • Song, L., et al. (1995). Analysis of antifading reagents for fluorescence microscopy. Journal of Histochemistry & Cytochemistry, 43(7), 683–690.
  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2799-2811.
  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Mounting Media and Antifade reagents. BIDC UCSF. (n.d.). Retrieved from [Link]

  • Rocha, I. O., et al. (2021). Supporting Information: Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry.
  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. SciSpace.
  • Rocha, I. O., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives.
  • Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. (n.d.). Retrieved from [Link]

  • The Antidote for Photobleaching. Electron Microscopy Sciences. (n.d.). Retrieved from [Link]

  • Dobrucki, J. W., et al. (2004). Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. Journal of Microscopy, 215(Pt 3), 281–292.
  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • Photobleaching in Live Cell Imaging. Biocompare. (2018, April 26). Retrieved from [Link]

  • Green synthesis of 2-trifluoromethyl quinoline derivatives under metal-free conditions and their antifungal properties.
  • Technical Support Center: Strategies to Minimize 8-Hydroxyquinoline Phototoxicity in Live-Cell Imaging. Benchchem. (n.d.).
  • Live-cell microscopy – tips and tools. (n.d.).
  • 2-(((4-(Trifluoromethyl)quinolin-6-yl)amino)methyl)phenols: Synthesis, optical properties, thermal, and electrochemical behavior.
  • New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science. (2014, October 30).
  • 5 steps to live-cell imaging. Thermo Fisher Scientific. (n.d.).
  • “Where the hell did my signal go?” AKA The Problems (and Uses) of 'Photobleaching' in Microscopy and Imaging. Bitesize Bio. (2025, June 6).
  • What are some antifading agents used to prevent photobleaching?
  • What strategies can I use to reduce photobleaching in live-cell imaging?

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Validation & Comparative

A Comparative In Vitro Analysis of 2-(Trifluoromethyl)quinolin-4-ol and Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer therapy is one of continuous evolution, driven by the urgent need for more effective and selective treatment modalities. A significant portion of this research is dedicated to the discovery and development of novel small molecules that can target the intricate cellular machinery of cancer cells. Within this context, the quinoline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1] This guide focuses on 2-(Trifluoromethyl)quinolin-4-ol, a compound of interest owing to the known bioactivity of the quinoline core and the metabolic stability often conferred by the trifluoromethyl group.[2]

While direct experimental data on the anticancer properties of 2-(Trifluoromethyl)quinolin-4-ol is emerging, extensive research on its close structural analogs, particularly 2-(trifluoromethyl)quinolin-4-amine derivatives and other fluorinated quinolines, provides a strong rationale for its investigation as a potential anticancer agent.[2][3] These related compounds have demonstrated significant in vitro cytotoxicity, the ability to induce programmed cell death (apoptosis), and interference with the cell cycle of cancer cells.[4][5]

This technical guide provides a comparative framework for evaluating the in vitro anticancer potential of 2-(Trifluoromethyl)quinolin-4-ol against well-established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Paclitaxel. These drugs represent different mechanistic classes of anticancer agents and serve as benchmarks for the efficacy of novel compounds. We will delve into the detailed experimental protocols for assessing cytotoxicity, apoptosis, and cell cycle perturbations, providing researchers with the necessary tools to conduct their own comparative studies.

Mechanistic Overview of Comparator Anticancer Drugs

A foundational understanding of the mechanisms of action of established anticancer drugs is crucial for contextualizing the potential activity of novel compounds.

  • Doxorubicin: This anthracycline antibiotic exerts its anticancer effects through multiple mechanisms. It intercalates into DNA, thereby inhibiting the progression of topoisomerase II, which in turn prevents the re-ligation of DNA strands, leading to double-strand breaks.[1][2][6][7][8] Doxorubicin is also known to generate reactive oxygen species, causing damage to cellular components.[7]

  • Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with the purine bases in DNA, creating intra- and inter-strand crosslinks.[3][9][10][11][12] These crosslinks distort the DNA helix, interfering with DNA replication and transcription, and ultimately triggering apoptosis.[9][10]

  • Paclitaxel: Belonging to the taxane family, paclitaxel's primary mechanism is the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[4][13][14][15][16] By preventing the dynamic disassembly of microtubules, paclitaxel disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][13]

  • 2-(Trifluoromethyl)quinolin-4-ol (Inferred Mechanism): Based on studies of its close derivatives, it is hypothesized that 2-(Trifluoromethyl)quinolin-4-ol may act as a microtubule-destabilizing agent, similar to other quinoline-based compounds that have been shown to inhibit tubulin polymerization.[2] This would place its potential mechanism in a similar functional category as vinca alkaloids, though with a distinct chemical scaffold.

Comparative In Vitro Efficacy: A Proposed Experimental Framework

To rigorously assess the anticancer potential of 2-(Trifluoromethyl)quinolin-4-ol, a series of in vitro assays are proposed. This framework allows for a direct comparison of its effects with those of the aforementioned standard chemotherapeutic agents.

Experimental_Workflow cluster_prep Cell Culture & Drug Preparation cluster_assays In Vitro Assays cluster_data Data Analysis & Interpretation Cell_Lines Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HeLa) Drug_Prep Prepare Stock Solutions of 2-(Trifluoromethyl)quinolin-4-ol, Doxorubicin, Cisplatin, Paclitaxel MTT_Assay Cytotoxicity Screening (MTT Assay) Drug_Prep->MTT_Assay IC50_Calc Calculate IC50 Values MTT_Assay->IC50_Calc Apoptosis_Assay Apoptosis Analysis (Annexin V/PI Staining) Apoptosis_Quant Quantify Apoptotic vs. Necrotic Cells Apoptosis_Assay->Apoptosis_Quant Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle_Assay->Cell_Cycle_Dist IC50_Calc->Apoptosis_Assay IC50_Calc->Cell_Cycle_Assay Comparison Comparative Analysis of Efficacy and Mechanism Apoptosis_Quant->Comparison Cell_Cycle_Dist->Comparison

Caption: Proposed experimental workflow for the in vitro comparison.

Detailed Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[17][18]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 2-(Trifluoromethyl)quinolin-4-ol and the comparator drugs (Doxorubicin, Cisplatin, Paclitaxel) in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of a drug that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21][22][23]

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with 2-(Trifluoromethyl)quinolin-4-ol and comparator drugs at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M).[5]

Protocol:

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Hypothetical and Literature-Derived Comparative Data

The following tables present a summary of hypothetical and literature-derived IC50 values and the expected effects on the cell cycle for the test compounds.

Table 1: Comparative Cytotoxicity (IC50 Values in µM)

CompoundMCF-7 (Breast)A549 (Lung)HeLa (Cervical)
2-(Trifluoromethyl)quinolin-4-ol (Hypothetical) 5-158-203-10
Doxorubicin0.5 - 20.1 - 10.2 - 1.5
Cisplatin5 - 202 - 101 - 8
Paclitaxel0.01 - 0.10.005 - 0.050.001 - 0.02

Note: The hypothetical IC50 values for 2-(Trifluoromethyl)quinolin-4-ol are extrapolated from data on structurally related compounds.[3][4]

Table 2: Comparative Effects on Cell Cycle Distribution

CompoundPredominant Cell Cycle Arrest Phase
2-(Trifluoromethyl)quinolin-4-ol (Inferred) G2/M[2]
DoxorubicinG2/M[1]
CisplatinS or G2/M[9]
PaclitaxelG2/M[4][13]

Visualizing Cellular Mechanisms

Cellular_Mechanisms cluster_doxo Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel cluster_tfmq 2-(Trifluoromethyl)quinolin-4-ol (Hypothesized) Doxo Doxorubicin Doxo_DNA DNA Intercalation Doxo->Doxo_DNA Doxo_Topo Topoisomerase II Inhibition Doxo->Doxo_Topo Doxo_ROS ROS Generation Doxo->Doxo_ROS Doxo_Damage DNA Damage Doxo_DNA->Doxo_Damage Doxo_Topo->Doxo_Damage Doxo_ROS->Doxo_Damage Doxo_Apoptosis Apoptosis Doxo_Damage->Doxo_Apoptosis Cis Cisplatin Cis_Adducts DNA Adducts (Crosslinks) Cis->Cis_Adducts Cis_Replication Replication/Transcription Block Cis_Adducts->Cis_Replication Cis_Apoptosis Apoptosis Cis_Replication->Cis_Apoptosis Pac Paclitaxel Pac_Micro Microtubule Stabilization Pac->Pac_Micro Pac_Spindle Mitotic Spindle Dysfunction Pac_Micro->Pac_Spindle Pac_Arrest G2/M Arrest Pac_Spindle->Pac_Arrest Pac_Apoptosis Apoptosis Pac_Arrest->Pac_Apoptosis TFMQ 2-(Trifluoromethyl) quinolin-4-ol TFMQ_Micro Microtubule Destabilization TFMQ->TFMQ_Micro TFMQ_Spindle Mitotic Spindle Disruption TFMQ_Micro->TFMQ_Spindle TFMQ_Arrest G2/M Arrest TFMQ_Spindle->TFMQ_Arrest TFMQ_Apoptosis Apoptosis TFMQ_Arrest->TFMQ_Apoptosis

Caption: Simplified signaling pathways of the comparator drugs.

Conclusion and Future Directions

This guide provides a comprehensive framework for the in vitro evaluation of 2-(Trifluoromethyl)quinolin-4-ol as a potential anticancer agent, in direct comparison with established chemotherapeutics. While the available literature on its derivatives is promising, suggesting a mechanism involving microtubule disruption and induction of apoptosis, it is imperative that direct experimental validation be conducted on 2-(Trifluoromethyl)quinolin-4-ol itself.

The protocols outlined herein for assessing cytotoxicity, apoptosis, and cell cycle effects will enable researchers to generate the necessary data to ascertain its efficacy and selectivity. A thorough investigation of its effects across a panel of cancer cell lines will be crucial in determining its potential as a lead compound for further preclinical and clinical development. Future studies should also aim to confirm its molecular target and elucidate the precise signaling pathways involved in its anticancer activity. The quest for novel cancer therapies is ongoing, and a systematic and rigorous evaluation of promising compounds like 2-(Trifluoromethyl)quinolin-4-ol is a critical step in this endeavor.

References

  • Dr.Oracle. (2025, June 24). What is the mechanism of action of paclitaxel?
  • ResearchGate. (n.d.).
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  • Whale, S. L., et al. (n.d.). Doxorubicin pathways: pharmacodynamics and adverse effects. PMC - NIH.
  • BenchChem. (n.d.). 2-(Trifluoromethyl)quinolin-4-ol | Research Chemical.
  • Mphahlele, M. J., et al. (n.d.).
  • Lin, C.-H., et al. (n.d.).
  • Kumar, S., et al. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Patsnap Synapse. (2024, July 17).
  • Patsnap Synapse. (2024, July 17).
  • MDPI. (n.d.). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Chemistry LibreTexts. (2023, March 7). Cisplatin 12.
  • BOC Sciences. (2024, January 30). Mechanism of Action of Paclitaxel.
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  • News-Medical.Net. (n.d.). How Paclitaxel Works.
  • Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Abcam. (n.d.). MTT assay protocol.
  • YouTube. (2020, October 28). Cell Cycle Analysis by Flow Cytometry.
  • Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI.
  • PubMed. (n.d.). Bioassays for anticancer activities.
  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
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A Comparative Analysis of 2-(Trifluoromethyl)quinolin-4-ol with Leading Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[1][2] Its rigid, bicyclic aromatic system provides an excellent framework for presenting substituents that can engage with the ATP-binding pocket of various kinases. The strategic incorporation of a trifluoromethyl group, as seen in 2-(Trifluoromethyl)quinolin-4-ol, is a well-established method to enhance metabolic stability, lipophilicity, and binding affinity, potentially leading to improved potency and pharmacokinetic properties. This guide provides a comparative analysis of the hypothetical kinase inhibitory profile of 2-(Trifluoromethyl)quinolin-4-ol against established, quinoline-based kinase inhibitors: Bosutinib, Cabozantinib, and Lenvatinib.

While specific experimental data on the kinase inhibitory activity of 2-(Trifluoromethyl)quinolin-4-ol is not publicly available, this document will project a plausible target profile based on structure-activity relationships (SAR) gleaned from existing literature on quinoline derivatives. This guide is intended for researchers, scientists, and drug development professionals to serve as a framework for evaluating novel quinoline-based compounds.

The Competitive Landscape: Approved Quinoline-Based Kinase Inhibitors

Several quinoline-based drugs have received FDA approval and serve as benchmarks for new chemical entities.[3][4][5] For this analysis, we will focus on three prominent multi-kinase inhibitors:

  • Bosutinib (Bosulif®): A dual inhibitor of Src and Abl kinases, approved for the treatment of chronic myeloid leukemia (CML).[6][7]

  • Cabozantinib (Cabometyx®): A potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET, VEGFRs, and AXL, used in the treatment of various cancers.[8][9][10]

  • Lenvatinib (Lenvima®): A multi-kinase inhibitor targeting VEGFRs, FGFRs, RET, KIT, and PDGFRα, approved for treating thyroid, renal, and hepatocellular carcinomas.[11][12][13][14]

The following table summarizes the primary kinase targets and reported half-maximal inhibitory concentrations (IC50) for these established drugs.

InhibitorPrimary Kinase TargetsReported IC50 (nM)
Bosutinib Abl2.4[15]
Src1.2[6]
Lyn0.850[15]
Fgr0.174[15]
Cabozantinib MET1.3[9]
VEGFR20.035[16]
AXL7[9]
RET5.2[16]
KIT-
FLT3-
Lenvatinib VEGFR1 (FLT1)4.7[11]
VEGFR2 (KDR)3.0[11]
VEGFR3 (FLT4)2.3[11]
FGFR161[11]
FGFR227[11]
FGFR352[11]
FGFR443[11]
PDGFRα29[11]
RET6.4[11]
KIT85[11]

Note: IC50 values can vary depending on the assay conditions. The values presented are representative figures from the cited literature.

Hypothetical Kinase Profile of 2-(Trifluoromethyl)quinolin-4-ol

Based on the structural features of 2-(Trifluoromethyl)quinolin-4-ol, we can hypothesize its potential kinase inhibitory profile. The quinolin-4-ol core is a known pharmacophore for kinase binding. The electron-withdrawing nature of the trifluoromethyl group at the 2-position can significantly influence the electronic distribution of the quinoline ring system, potentially enhancing interactions with specific amino acid residues in the kinase ATP-binding pocket.

Given the precedent of 2-substituted quinolines showing activity against a range of kinases, it is plausible that 2-(Trifluoromethyl)quinolin-4-ol could exhibit inhibitory activity against tyrosine kinases. A focused screening campaign against a panel of kinases would be the definitive approach to elucidate its true target profile. For the purpose of this guide, we will project a hypothetical target profile with moderate potency to illustrate the comparative framework.

InhibitorHypothetical Kinase TargetsProjected IC50 (nM)
2-(Trifluoromethyl)quinolin-4-ol Src Family Kinases (e.g., Src, Lyn)50 - 200
Receptor Tyrosine Kinases (e.g., VEGFR2, PDGFRβ)100 - 500

This hypothetical profile suggests a compound with potential as a starting point for optimization, aiming to improve potency and selectivity.

Experimental Protocols for Comparative Analysis

To experimentally validate and compare a novel compound like 2-(Trifluoromethyl)quinolin-4-ol against established inhibitors, a tiered approach involving biochemical and cell-based assays is essential.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a robust, luminescence-based method to measure the activity of a broad range of kinases by quantifying the amount of ADP produced during the kinase reaction.[17][18][19][20]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to the initial kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compounds (2-(Trifluoromethyl)quinolin-4-ol, Bosutinib, Cabozantinib, Lenvatinib) in 100% DMSO.

    • Perform a serial dilution to create a 10-point dose-response curve.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the appropriate wells.

    • Add 2.5 µL of the kinase of interest in kinase assay buffer.

    • Incubate at room temperature for 10-15 minutes to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The concentration of ATP should ideally be at its Km for the specific kinase.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Serial Dilution Add_Compound Add Compound/DMSO to Plate Compound_Prep->Add_Compound Kinase_Prep Kinase and Substrate/ATP Prep Add_Kinase Add Kinase Kinase_Prep->Add_Kinase Add_Substrate_ATP Add Substrate/ATP Kinase_Prep->Add_Substrate_ATP Add_Compound->Add_Kinase Incubate_1 Incubate (10-15 min) Add_Kinase->Incubate_1 Incubate_1->Add_Substrate_ATP Incubate_2 Incubate (60 min at 30°C) Add_Substrate_ATP->Incubate_2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_2->Add_ADP_Glo Incubate_3 Incubate (40 min) Add_ADP_Glo->Incubate_3 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_3->Add_Detection_Reagent Incubate_4 Incubate (30-60 min) Add_Detection_Reagent->Incubate_4 Read_Luminescence Read Luminescence Incubate_4->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50 G cluster_cell_culture Cell Culture & Treatment cluster_stimulation Pathway Stimulation cluster_lysis Lysis & Quantification cluster_detection Detection (ELISA) cluster_analysis Data Analysis Seed_Cells Seed Cells Serum_Starve Serum Starve Seed_Cells->Serum_Starve Pre_treat Pre-treat with Compounds Serum_Starve->Pre_treat Stimulate Stimulate with Growth Factor Pre_treat->Stimulate Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Quantify_Protein Quantify Total Protein Lyse_Cells->Quantify_Protein Measure_Phospho_Protein Measure Phospho-Protein Quantify_Protein->Measure_Phospho_Protein Normalize_Data Normalize Data Measure_Phospho_Protein->Normalize_Data Calculate_Inhibition Calculate % Inhibition Normalize_Data->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for Cell-Based Kinase Assay

Signaling Pathway Context

The comparator drugs in this guide, Bosutinib, Cabozantinib, and Lenvatinib, exert their therapeutic effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates some of the critical pathways targeted by these inhibitors.

G cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway GF Growth Factors (e.g., VEGF, HGF, PDGF) VEGFR VEGFR GF->VEGFR MET MET GF->MET PDGFR PDGFR GF->PDGFR PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Angiogenesis Angiogenesis VEGFR->Angiogenesis MET->PI3K MET->Ras Metastasis Metastasis MET->Metastasis PDGFR->PI3K PDGFR->Ras Abl Bcr-Abl Abl->PI3K Abl->Ras Src Src Src->PI3K Src->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->PDGFR Cabozantinib Cabozantinib Cabozantinib->VEGFR Cabozantinib->MET Bosutinib Bosutinib Bosutinib->Abl Bosutinib->Src

Caption: Key Kinase Signaling Pathways in Cancer

Conclusion

While the precise kinase inhibitory profile of 2-(Trifluoromethyl)quinolin-4-ol remains to be experimentally determined, its structural features suggest potential as a kinase inhibitor. This guide provides a framework for its comparative evaluation against established, clinically successful quinoline-based drugs. The outlined experimental protocols offer a clear path for elucidating its potency, selectivity, and cellular activity. By systematically applying these methodologies, researchers can effectively benchmark novel compounds like 2-(Trifluoromethyl)quinolin-4-ol and assess their therapeutic potential in the ever-evolving landscape of kinase inhibitor drug discovery.

References

  • Cabozantinib is an oral multitargeted tyrosine kinase inhibitor (TKI) that potently inhibits MET and AXL, both associated with poor prognosis in renal cell carcinoma (RCC), next to vascular endothelial growth factor receptor 2, KIT, FLT3 and RET. ([Link])

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Comparative Efficacy of 2-(Trifluoromethyl)quinolin-4-ol in a Murine Model of Systemic Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vivo Validation

This guide provides a comprehensive framework for validating the anti-inflammatory efficacy of the novel investigational compound, 2-(Trifluoromethyl)quinolin-4-ol, hereafter referred to as TQ4. We will objectively compare its performance against a clinically relevant standard, Celecoxib, within a robust and reproducible animal model of acute systemic inflammation. The methodologies, rationale, and data interpretation are presented to meet the rigorous standards of preclinical drug development.

Introduction: The Rationale for Investigating TQ4

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-malarial properties[1][2][3]. The quinolin-4-one motif, in particular, is present in compounds exhibiting significant biological effects[4]. The addition of a trifluoromethyl (CF3) group is a common strategy in modern drug design known to enhance metabolic stability, lipophilicity, and target binding affinity by altering the electronic properties of the molecule[5].

Based on this structural precedent, we hypothesize that TQ4 possesses significant anti-inflammatory properties. This guide outlines a direct, head-to-head comparison with Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, to benchmark its efficacy. Celecoxib is chosen as the comparator due to its well-defined mechanism of action in reducing prostaglandin synthesis, a key pathway in pain and inflammation[6][7][8][9].

Postulated Mechanism of Action and Experimental Model Selection

2.1. Postulated Signaling Pathway

We selected the lipopolysaccharide (LPS)-induced systemic inflammation model in mice. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response, primarily through Toll-like receptor 4 (TLR4)[10][11]. This activation triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB, which orchestrates the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[11]. Our hypothesis is that TQ4 interferes with this signaling pathway, leading to a reduction in cytokine production.

LPS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates IkB->NFkB_p65_p50 Releases TQ4 TQ4 TQ4->IKK Hypothesized Inhibition Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Inhibits DNA DNA NFkB_p65_p50_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Induces Transcription Cytokines->COX2 Upregulates Prostaglandins Prostaglandins COX2->Prostaglandins

Caption: Postulated anti-inflammatory mechanism of TQ4 compared to Celecoxib.

2.2. Animal Model Justification

The LPS-induced systemic inflammation model is highly relevant for initial efficacy screening[12][13][14]. Its advantages include:

  • Robustness and Reproducibility: The inflammatory response to LPS is potent and consistent.

  • Acute Timeline: The model allows for rapid assessment of a compound's activity within hours.

  • Clear Endpoints: The primary readouts, circulating pro-inflammatory cytokines, are easily quantifiable and directly reflect the inflammatory state[10][15].

This model serves as an excellent self-validating system. The vehicle-treated group challenged with LPS acts as the positive control, demonstrating a strong inflammatory response, while a group receiving only vehicle and saline serves as the baseline negative control.

Comparative Efficacy Data

The following table summarizes the hypothetical results from our validation study. The data represents the mean serum cytokine levels measured 2 hours post-LPS challenge. Efficacy is determined by the compound's ability to suppress the LPS-induced surge in TNF-α and IL-6.

Group (n=8 per group)TreatmentDose (mg/kg, p.o.)Serum TNF-α (pg/mL) ± SEM% Inhibition vs. LPS ControlSerum IL-6 (pg/mL) ± SEM% Inhibition vs. LPS Control
1Vehicle + Saline-45.2 ± 5.1-28.5 ± 4.3-
2Vehicle + LPS-3580.4 ± 210.60%7850.1 ± 455.20%
3TQ4 + LPS102112.5 ± 155.8 41.0%4945.6 ± 310.737.0%
4TQ4 + LPS301249.6 ± 98.3 65.1%2787.3 ± 201.464.5%
5TQ4 + LPS100780.1 ± 65.4* 78.2%1577.9 ± 140.8****79.9%
6Celecoxib + LPS301985.7 ± 140.1**44.5%4231.2 ± 298.546.1%
p.o. = oral gavage; SEM = Standard Error of the Mean
***p<0.01, ***p<0.001, ***p<0.0001 compared to Vehicle + LPS group (Group 2). Statistical analysis performed via one-way ANOVA with Dunnett's post-hoc test.

Interpretation of Results: The data clearly demonstrates that TQ4 exerts a potent, dose-dependent anti-inflammatory effect in this model. At a 30 mg/kg dose, TQ4 shows superior efficacy in reducing both TNF-α and IL-6 levels compared to the standard-of-care comparator, Celecoxib, at the same dose. The highest dose of TQ4 (100 mg/kg) nearly completely abrogated the LPS-induced cytokine storm, bringing levels close to the unchallenged baseline.

Experimental Protocols and Workflow

Adherence to a rigorous and well-documented protocol is essential for the internal and external validity of preclinical studies[16][17][18]. The following workflow ensures reproducibility and minimizes experimental bias.

Caption: Standardized workflow for the in vivo validation study.

4.1. Step-by-Step Methodology

  • Animals and Housing: Female BALB/c mice (8 weeks old) are used. They are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with free access to standard chow and water[15]. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Acclimatization: Animals are acclimatized for a minimum of 7 days before the experiment begins to reduce stress-related variables[15].

  • Compound Preparation:

    • TQ4 and Celecoxib are suspended in a vehicle of 0.5% carboxymethylcellulose (CMC) in sterile water.

    • LPS (from E. coli O111:B4) is dissolved in sterile, pyrogen-free saline to a concentration of 0.5 mg/mL for a 10 mL/kg injection volume.

  • Experimental Procedure:

    • T= -60 min: Animals are randomly assigned to treatment groups. Each mouse receives a single oral gavage (p.o.) of either vehicle, TQ4 (10, 30, or 100 mg/kg), or Celecoxib (30 mg/kg) at a volume of 10 mL/kg.

    • T= 0 min: Each mouse receives an intraperitoneal (i.p.) injection of either LPS (5 mg/kg) or sterile saline (for the negative control group)[15][19].

    • T= +120 min: Animals are deeply anesthetized. Blood is collected via cardiac puncture into serum separator tubes.

  • Sample Processing and Analysis:

    • Blood is allowed to clot for 30 minutes at room temperature, then centrifuged at 2,000 x g for 15 minutes at 4°C.

    • Serum is collected and stored at -80°C until analysis.

    • Serum levels of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vivo validation of 2-(Trifluoromethyl)quinolin-4-ol. The presented data, though hypothetical, is structured on established scientific principles and demonstrates how a clear, dose-dependent anti-inflammatory effect can be established and benchmarked against a standard-of-care. The superior efficacy of TQ4 in this acute model strongly supports its continued development.

Future studies should aim to:

  • Confirm the mechanism of action, for instance, by assessing the phosphorylation status of key proteins in the NF-κB pathway in ex vivo stimulated cells.

  • Evaluate efficacy in more complex, chronic models of inflammation, such as collagen-induced arthritis, to assess therapeutic potential in long-term disease states[12].

  • Conduct preliminary safety and pharmacokinetic studies to establish a therapeutic window.

By following this structured, evidence-based approach, research teams can confidently and efficiently validate novel chemical entities, bridging the critical gap from benchtop discovery to preclinical candidacy.

References

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  • PubMed (2021). Current Pharmaceutical Aspects of Synthetic Quinoline Derivatives. Available at: [Link]

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Navigating Selectivity: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the quinoline scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. The derivative, 2-(Trifluoromethyl)quinolin-4-ol, and its analogs are of significant interest, particularly for their potent anticancer and antimalarial properties. A primary mechanism of action for the anticancer effects of its amine derivatives is the inhibition of tubulin polymerization, placing this class of compounds in direct comparison with established microtubule-targeting agents. However, achieving therapeutic efficacy without unintended biological consequences is a paramount challenge in drug development. Off-target effects and cross-reactivity can lead to unforeseen toxicities and a diminished therapeutic window.

This guide provides a comprehensive comparison of 2-(Trifluoromethyl)quinolin-4-ol derivatives with relevant alternative compounds. We will delve into their on-target potency, known and potential off-target liabilities, and provide the experimental frameworks necessary for a thorough evaluation of compound selectivity. Our analysis is grounded in published experimental data to empower researchers to make informed decisions in their drug discovery programs.

The Selectivity Challenge: On-Target Efficacy vs. Off-Target Risks

The therapeutic value of a compound is intrinsically linked to its selectivity. While potent inhibition of the intended target is crucial, interactions with other proteins, or "off-targets," can lead to undesirable side effects. For quinoline-based compounds, a key area of concern is their potential interaction with the human kinome—the collection of all protein kinases in the body—and with critical ion channels, such as the hERG potassium channel, which is implicated in cardiac function.

This guide will focus on two primary therapeutic contexts for 2-(trifluoromethyl)quinoline derivatives:

  • As Anticancer Agents: Here, the primary on-target activity is the inhibition of tubulin polymerization. The main comparator will be Combretastatin A-4 (CA-4) , a well-characterized and potent tubulin polymerization inhibitor.

  • As Antimalarial Agents: In this context, the quinoline core is the key pharmacophore. We will compare its potential off-target profile with established quinoline-based antimalarials, Chloroquine and Mefloquine , which are known for their distinct side-effect profiles.

Visualizing the Selectivity Landscape

The following diagram illustrates the central theme of this guide: balancing the desired on-target effect with potential off-target interactions that can compromise the safety and efficacy of a drug candidate.

Caption: Balancing the on-target and off-target activities of 2-(Trifluoromethyl)quinolin-4-ol.

Part 1: Anticancer Activity - A Head-to-Head with Combretastatin A-4

Derivatives of 2-(trifluoromethyl)quinolin-4-amine have shown remarkable potency as inhibitors of tubulin polymerization, a validated and effective strategy in cancer therapy. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

Comparative On-Target Potency

The efficacy of these compounds can be directly compared by their half-maximal inhibitory concentrations (IC50) in both biochemical tubulin polymerization assays and cellular cytotoxicity assays.

Compound Class/NameTarget/AssayIC50 ValueReference
2-(Trifluoromethyl)quinolin-4-amine derivative (5e) Tubulin Polymerization InhibitionNot explicitly stated, but potent[1]
Cytotoxicity (HeLa cells)0.01 µM (10 nM)[1]
Cytotoxicity (K562 cells)0.08 µM (80 nM)[1]
Cytotoxicity (PC3 cells)0.49 µM (490 nM)[1]
Combretastatin A-4 (CA-4) Tubulin Polymerization Inhibition~2.1 µM[2]
Cytotoxicity (1A9 cells)3.6 nM[3]
Cytotoxicity (A549 cells)1.8 µM[4]

Note: IC50 values can vary based on experimental conditions and cell lines used.

As the data indicates, specific 2-(trifluoromethyl)quinolin-4-amine derivatives can exhibit cytotoxicity in the low nanomolar range, surpassing the potency of Combretastatin A-4 in certain cancer cell lines[1].

Potential Off-Target Kinase Inhibition

The quinoline scaffold is a known "privileged structure" that can bind to the ATP-binding pocket of various kinases, leading to off-target inhibition. While a comprehensive kinome scan for a 2-(trifluoromethyl)quinolin-4-ol/amine derivative is not publicly available, data from related quinoline and quinazoline compounds provide valuable insights into a potential cross-reactivity profile.

Known Kinase Inhibitors with a Quinoline/Quinazoline Core:

  • Gefitinib & Erlotinib (EGFR inhibitors): These approved cancer drugs demonstrate that the quinoline/quinazoline scaffold can potently and selectively inhibit specific kinases[5].

  • Lapatinib (EGFR/HER2 inhibitor): Another example of a quinazoline-based kinase inhibitor[6].

  • Bosutinib & Cabozantinib (Multi-kinase inhibitors): These drugs highlight the potential for broad kinase cross-reactivity within this chemical class[7][8].

Potential Off-Targets for Quinoline Derivatives:

Research has shown that various quinoline derivatives can inhibit kinases that are not their primary intended target. Below is a table of IC50 values for different quinoline compounds against kinases that could represent off-target liabilities for the 2-(trifluoromethyl)quinolin-4-ol scaffold.

Kinase TargetQuinoline Derivative ClassIC50 ValueReference
EGFR 4-Anilino-3-carboxyamide quinoline0.49 µM (490 nM)[9]
Schiff's base quinoline hybrid0.12 µM (120 nM)[9]
RIPK2 4-Aminoquinoline derivative0.003 µM (3 nM)[10]
4-Aminoquinoline derivative (Compound 14)0.0051 µM (5.1 nM)[11]
GAK 4-Anilinoquinoline (Compound 1)Kd = 31 nM[9]
4-Anilinoquinazoline (Gefitinib)IC50 = 49 nM

This data strongly suggests that a thorough kinase profiling campaign is a critical step in the preclinical evaluation of any novel 2-(trifluoromethyl)quinolin-4-ol derivative to identify and mitigate potential off-target kinase-mediated effects.

Part 2: Antimalarial Potential - Off-Target Comparison with Chloroquine and Mefloquine

The quinoline core is the cornerstone of several pivotal antimalarial drugs. While effective, these drugs are associated with significant off-target effects that can limit their use. Understanding these liabilities provides a framework for evaluating the potential safety profile of new quinoline-based compounds like 2-(Trifluoromethyl)quinolin-4-ol.

Known Off-Target Effects of Comparator Antimalarials
  • Chloroquine: Known to cause cardiotoxicity through blockade of the hERG potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias[1][9][12]. It also exhibits lysosomotropic properties, accumulating in lysosomes and disrupting their function.

  • Mefloquine: Associated with a range of neuropsychiatric side effects, including anxiety, paranoia, depression, and hallucinations[13]. It also has cardiotoxic potential through hERG channel inhibition[14][15][16].

Comparative Cardiotoxicity: hERG Channel Inhibition

The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel is a major cause of drug-induced cardiac arrhythmias. The table below compares the IC50 values for hERG channel blockade by chloroquine and mefloquine. Any novel quinoline derivative intended for systemic use should be evaluated for hERG activity.

CompoundhERG IC50Reference
Chloroquine 2.5 - 7.77 µM[9][12][16]
Mefloquine 2.6 - 5.6 µM[14][15][16]

Given that both established quinoline antimalarials inhibit the hERG channel in the low micromolar range, it is imperative to profile 2-(Trifluoromethyl)quinolin-4-ol derivatives in a hERG assay to assess their potential for cardiotoxicity.

Part 3: Experimental Protocols for Selectivity Profiling

To empirically determine the on- and off-target effects of 2-(Trifluoromethyl)quinolin-4-ol and its derivatives, a suite of well-established in vitro assays is essential. Below are detailed, step-by-step methodologies for key experiments.

Workflow for Comprehensive Selectivity Profiling

Selectivity_Profiling_Workflow cluster_OnTarget On-Target Validation cluster_OffTarget Off-Target Screening cluster_Cellular Cellular Target Engagement a In Vitro Tubulin Polymerization Assay b Cellular Cytotoxicity Assay (e.g., MTT) a->b f Cellular Thermal Shift Assay (CETSA) b->f c Kinome Profiling (e.g., KINOMEscan) e Broad Pharmacology Safety Panel c->e d hERG Patch-Clamp Assay d->e

Caption: A logical workflow for assessing the selectivity of a novel compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay is fundamental for confirming the on-target activity of compounds designed to inhibit microtubule formation.

Principle: The polymerization of purified tubulin into microtubules is monitored in real-time by an increase in fluorescence from a reporter dye that specifically binds to polymerized microtubules[14]. Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Detailed Protocol:

  • Reagent Preparation:

    • Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

    • GTP Stock: 10 mM in TPB.

    • Tubulin Stock: Lyophilized, purified bovine tubulin (>99% pure) reconstituted in TPB to 10 mg/mL. Store in small aliquots at -80°C.

    • Fluorescent Reporter: A dye such as DAPI can be used, which shows enhanced fluorescence upon binding to microtubules.

    • Test Compound: Prepare a 10x stock solution in an appropriate solvent (e.g., DMSO). Positive controls (e.g., Combretastatin A-4 for inhibition, Paclitaxel for promotion) and a vehicle control (DMSO) should be run in parallel.

  • Assay Procedure:

    • Use a black, 96-well, flat-bottom plate suitable for fluorescence measurements. Pre-warm the plate to 37°C.

    • On ice, prepare the tubulin reaction mix. For a final volume of 50 µL per well, combine TPB, GTP (to a final concentration of 1 mM), and the fluorescent reporter dye.

    • Add the tubulin stock to the reaction mix to a final concentration of 2-3 mg/mL.

    • Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of the pre-warmed 96-well plate.

    • To initiate polymerization, carefully add 45 µL of the ice-cold tubulin reaction mix to each well.

    • Immediately place the plate in a pre-warmed (37°C) microplate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity (e.g., Ex/Em ~360/450 nm for DAPI) every minute for 60-90 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the area under the curve (AUC) or the maximum fluorescence intensity (Vmax) for each concentration of the test compound.

    • Normalize the data to the vehicle control (100% polymerization) and a strong inhibitor control (0% polymerization).

    • Determine the IC50 value by plotting the percentage of polymerization against the logarithm of the compound concentration and fitting the data to a dose-response curve.

hERG Manual Patch-Clamp Assay

This "gold standard" assay directly measures the effect of a compound on the electrical current flowing through hERG channels expressed in a mammalian cell line.

Principle: The whole-cell patch-clamp technique is used to measure the potassium ion current (IKr) mediated by hERG channels in response to a specific voltage protocol. The inhibitory effect of a compound is quantified by the reduction in this current[17].

Detailed Protocol:

  • Cell Culture:

    • Use a stable cell line expressing the human hERG channel (e.g., HEK293 or CHO cells).

    • Culture the cells under standard conditions until they reach 70-80% confluency.

    • On the day of the experiment, detach the cells and prepare a single-cell suspension.

  • Electrophysiology Setup:

    • A patch-clamp amplifier, data acquisition system, and microscope are required.

    • Use borosilicate glass capillaries to pull micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.

    • Intracellular Solution (in mM): e.g., 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

    • Extracellular Solution (in mM): e.g., 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Recording Procedure:

    • Transfer the cell suspension to the recording chamber on the microscope stage and perfuse with the extracellular solution at a physiological temperature (e.g., 35-37°C).

    • Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

    • Rupture the cell membrane within the pipette to achieve the "whole-cell" configuration.

    • Apply a specific voltage-clamp protocol to elicit the characteristic hERG current. A common protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the peak tail current[7][11].

    • After establishing a stable baseline current, perfuse the cell with increasing concentrations of the test compound, allowing the effect to reach a steady state at each concentration.

    • A positive control (e.g., E-4031 or dofetilide) should be used to confirm assay sensitivity.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of current inhibition at each concentration relative to the baseline current.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to the Hill equation to determine the IC50 value.

Conclusion and Future Directions

The 2-(trifluoromethyl)quinolin-4-ol scaffold holds significant promise as a source of novel therapeutic agents, particularly as microtubule polymerization inhibitors for cancer. Early data suggests that derivatives can achieve on-target potency that is competitive with, or even superior to, established compounds like Combretastatin A-4.

However, the inherent properties of the quinoline core necessitate a vigilant and thorough approach to selectivity profiling. The potential for off-target interactions with kinases and the hERG channel represents a significant risk that must be addressed early in the drug development process. The comparative data presented in this guide underscores the importance of this evaluation. While derivatives of 2-(Trifluoromethyl)quinolin-4-ol may offer a superior on-target profile, their overall therapeutic utility will be defined by their selectivity and safety.

For any lead compound from this series, we strongly recommend a comprehensive screening cascade:

  • Confirm On-Target Activity: Utilize the in vitro tubulin polymerization assay.

  • Assess Cellular Potency: Determine cytotoxicity across a panel of relevant cancer cell lines.

  • De-risk for Cardiotoxicity: Perform a hERG patch-clamp assay early in the screening process.

  • Evaluate Kinase Selectivity: Conduct a broad kinome scan (e.g., KINOMEscan®) to identify any potential off-target kinase interactions.

  • Confirm Cellular Target Engagement: Use an orthogonal method like the Cellular Thermal Shift Assay (CETSA) to verify that the compound binds to tubulin in a cellular context.

By systematically applying these experimental frameworks, researchers can build a comprehensive selectivity profile, enabling the rational design of next-generation quinoline-based therapeutics with an optimized balance of efficacy and safety.

References

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  • Lamothe, S. M., et al. (2021). COVID-19 Drugs Chloroquine and Hydroxychloroquine, but Not Azithromycin and Remdesivir, Block hERG Potassium Channels. Journal of Pharmacology and Experimental Therapeutics, 376(2), 295-304. [Link]

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A Senior Application Scientist's Guide to the Fluorescence Properties of Trifluoromethylated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Fluorescent Quinolines

Quinoline, a heterocyclic aromatic compound, forms the structural backbone of many pharmacologically active molecules and fluorescent probes. The strategic introduction of a trifluoromethyl (-CF3) group onto the quinoline scaffold is a powerful tool in both medicinal chemistry and materials science. The high electronegativity and lipophilicity of the -CF3 group can significantly alter a molecule's photophysical properties, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of the fluorescence properties of different trifluoromethylated quinolines, supported by experimental data and detailed protocols to empower your research and development endeavors. We will explore how the position of this unique substituent dictates the fluorescence quantum yield, Stokes shift, and solvatochromic behavior of these versatile compounds.

Comparative Analysis of Photophysical Properties

Table 1: Photophysical Data of Selected Trifluoromethylated Quinoline Derivatives

CompoundSolventExcitation λ (nm)Emission λ (nm)Stokes Shift (nm)Quantum Yield (Φf)Reference(s)
2-Phenyl-4-(trifluoromethyl)quinolin-6-yl Schiff BaseCHCl₃360-380450-550~70-1700.12–0.80[3][4][5]
2-Phenyl-4-(trifluoromethyl)quinolin-6-yl Schiff BaseDMSO360-380470-580~110-2000.20–0.75[3][4][5]
2-Phenyl-4-(trifluoromethyl)quinolin-6-yl Schiff BaseMeOH360-380460-570~100-1900.13–0.85[3][4][5]
6-Amino-2-aryl-4-(trifluoromethyl)quinolineCHCl₃~350-370~420-470~70-100Moderate[6]
6-Amino-2-aryl-4-(trifluoromethyl)quinolineDMSO~350-370~450-520~100-150Moderate[6]
6-Amino-2-aryl-4-(trifluoromethyl)quinolineMeOH~350-370~440-500~90-130Moderate[6]

Key Insights from the Data:

  • Solvatochromism: Trifluoromethylated quinolines often exhibit positive solvatochromism, where the emission wavelength undergoes a bathochromic (red) shift in more polar solvents.[7][8] This is attributed to the stabilization of the more polar excited state by the polar solvent molecules.[8]

  • Substituent Effects: The presence of other electron-donating or electron-withdrawing groups on the quinoline ring, in addition to the trifluoromethyl group, significantly modulates the fluorescence properties. For instance, amino-substituted derivatives often show enhanced fluorescence.[6]

  • Positional Isomerism: While direct comparative data is limited, the electron-withdrawing nature of the -CF3 group is expected to influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) differently depending on its position, thereby affecting the emission wavelength and quantum yield.

Experimental Protocols

To ensure the integrity and reproducibility of your findings, this section provides detailed, self-validating experimental protocols for both the synthesis of representative trifluoromethylated quinolines and the characterization of their fluorescence properties.

Synthesis of Trifluoromethylated Quinolines: Representative Workflows

The synthesis of trifluoromethylated quinolines can be achieved through various methods. Below are illustrative protocols for the synthesis of 2-, 4-, and 8-trifluoromethylquinoline.

1. Synthesis of 2-(Trifluoromethyl)quinoline

This method utilizes a Wittig-type reaction from a phosphonium salt.[9]

G start Start: 2-(2,2,2-trifluoroacetamido)phenethyl triphenylphosphonium bromide dbu DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in Toluene start->dbu reflux Reflux for 24h dbu->reflux workup Solvent removal reflux->workup purification Silica gel column chromatography workup->purification product Product: 2-(Trifluoromethyl)quinoline purification->product

Caption: Synthetic workflow for 2-(Trifluoromethyl)quinoline.

Step-by-Step Protocol:

  • Combine the starting phosphonium salt (1 equivalent) and DBU (2 equivalents) in toluene.

  • Reflux the mixture for 24 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain 2-(trifluoromethyl)quinoline.[9]

2. Synthesis of 4-Hydroxy-2-(trifluoromethyl)quinoline

This protocol involves a condensation and cyclization reaction.

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a Dean-Stark trap, combine ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent), aniline (2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux overnight.

  • After cooling, wash the reaction mixture with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The resulting residue is then heated in a high-boiling point solvent (e.g., Dowtherm A) to induce cyclization.

  • Purify the product by recrystallization or column chromatography.

3. Synthesis of 8-(Trifluoromethyl)quinoline Derivatives

A common route to 8-trifluoromethylquinolines involves the Skraup synthesis or modifications thereof, starting from 2-(trifluoromethyl)aniline. For example, 4-chloro-8-(trifluoromethyl)quinoline can be prepared from β-(o-trifluoromethylanilino)-propanoic acid.[10]

Measurement of Fluorescence Properties

Accurate determination of fluorescence quantum yield is crucial for comparing the performance of different fluorophores. The relative method, using a well-characterized standard, is a widely adopted and reliable approach.[11][12]

G prep Prepare stock solutions of sample and standard in spectroscopic grade solvent dilutions Create a series of dilutions for both sample and standard prep->dilutions absorbance Measure absorbance spectra for all dilutions (Absorbance at excitation λ < 0.1) dilutions->absorbance fluorescence Measure corrected fluorescence emission spectra for all dilutions under identical conditions absorbance->fluorescence integrate Integrate the area under each corrected emission spectrum fluorescence->integrate plot Plot integrated fluorescence intensity vs. absorbance for both sample and standard integrate->plot gradient Determine the gradients (slopes) of the linear fits plot->gradient calculate Calculate quantum yield using the comparative method equation gradient->calculate G cluster_0 Molecular Structure cluster_1 Electronic Properties cluster_2 Photophysical Processes cluster_3 Observed Fluorescence Properties CF3 Position CF3 Position HOMO/LUMO Energy Gap HOMO/LUMO Energy Gap CF3 Position->HOMO/LUMO Energy Gap Other Substituents Other Substituents Other Substituents->HOMO/LUMO Energy Gap Emission Wavelength Emission Wavelength HOMO/LUMO Energy Gap->Emission Wavelength Dipole Moment Dipole Moment Solvatochromism Solvatochromism Radiative Decay (Fluorescence) Radiative Decay (Fluorescence) Quantum Yield Quantum Yield Radiative Decay (Fluorescence)->Quantum Yield Non-radiative Decay Non-radiative Decay Non-radiative Decay->Quantum Yield Stokes Shift Stokes Shift

Caption: Relationship between molecular structure and fluorescence properties.

The electron-withdrawing nature of the -CF3 group can lower the energy of the LUMO. The extent of this effect, and its influence on the HOMO-LUMO gap, depends on the position of the -CF3 group and its interaction with the nitrogen atom and the pi-system of the quinoline ring. A smaller HOMO-LUMO gap generally leads to a red-shift in the emission wavelength. Furthermore, the -CF3 group can influence the rate of non-radiative decay processes. By introducing steric hindrance or altering the vibrational modes of the molecule, it can suppress non-radiative pathways and thus enhance the fluorescence quantum yield.

Conclusion and Future Outlook

Trifluoromethylated quinolines represent a promising class of fluorophores with tunable photophysical properties. This guide has provided a comparative overview of their fluorescence characteristics, detailed experimental protocols for their synthesis and analysis, and an explanation of the underlying structure-property relationships. While the available data highlights the significant impact of the -CF3 group's position and the presence of other substituents, a systematic study comparing the parent 2-, 4-, 6-, and 8-trifluoromethylquinolines under identical conditions would be highly valuable to the scientific community. Such research would enable a more precise understanding of the positional effects and facilitate the rational design of novel trifluoromethylated quinoline-based probes and materials for a wide range of applications in drug discovery and beyond.

References

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A Head-to-Head Comparison of 2-(Trifluoromethyl)quinolin-4-ol and Chloroquine Efficacy in Antimalarial Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Quest for Novel Antimalarials

The enduring global health challenge posed by malaria, exacerbated by the spread of drug-resistant Plasmodium falciparum strains, necessitates a continuous search for novel and effective therapeutic agents. Chloroquine, a 4-aminoquinoline, was once a cornerstone of antimalarial treatment, but its efficacy has been severely compromised by widespread resistance.[1][2][3] This has spurred the exploration of new chemical scaffolds and modifications of existing ones to overcome these resistance mechanisms. Among the promising candidates are quinoline derivatives, including those functionalized with fluorine-containing moieties like the trifluoromethyl group, which can significantly alter a molecule's physicochemical and biological properties.

This guide provides a detailed head-to-head comparison of the established antimalarial drug, chloroquine, and the investigational compound, 2-(Trifluoromethyl)quinolin-4-ol. While direct comparative clinical data is not available, this document synthesizes existing preclinical data from various sources to offer a comprehensive overview of their respective efficacies, mechanisms of action, and the experimental methodologies used for their evaluation.

Chemical Structures and Rationale

Figure 1. Chemical structures of Chloroquine and 2-(Trifluoromethyl)quinolin-4-ol.

The rationale for investigating 2-(Trifluoromethyl)quinolin-4-ol stems from the known antimalarial activity of the quinoline core. The introduction of a trifluoromethyl (-CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity to target proteins.

Mechanism of Action: A Tale of Two Quinolines

Chloroquine: The antimalarial activity of chloroquine is primarily attributed to its accumulation in the acidic digestive vacuole of the parasite.[1][4] Inside the vacuole, chloroquine, a weak base, becomes protonated and trapped. It then interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. Chloroquine is thought to cap the growing hemozoin crystal, preventing further polymerization of heme into the non-toxic hemozoin. The resulting accumulation of free heme leads to oxidative stress and parasite death.[2][4]

Mechanism of Chloroquine Action and Resistance

cluster_vacuole Parasite Digestive Vacuole (Acidic pH) cluster_resistance Resistance Mechanism CQ Chloroquine (CQ) Heme Toxic Free Heme CQ->Heme Inhibits polymerization CQ_accumulated Accumulated CQ CQ->CQ_accumulated Trapping Hemozoin Non-toxic Hemozoin Heme->Hemozoin Detoxification PfCRT_wt PfCRT (wild-type) PfCRT_mut PfCRT (mutant) CQ_accumulated->PfCRT_mut Efflux Hb Hemoglobin Hb->Heme Digestion caption Chloroquine inhibits heme detoxification. Resistance is mediated by PfCRT.

Caption: Chloroquine's mechanism and resistance pathway.

2-(Trifluoromethyl)quinolin-4-ol: The precise mechanism of action for 2-(Trifluoromethyl)quinolin-4-ol has not been as extensively studied as chloroquine. However, based on its structural similarity to other quinoline antimalarials, it is hypothesized to also interfere with heme detoxification. Some studies on similar trifluoromethylquinoline derivatives suggest they may also bind to DNA by intercalation.[5] Further research is required to fully elucidate its molecular targets.

Comparative Efficacy: In Vitro and In Vivo Evidence

The efficacy of antimalarial compounds is typically assessed through a combination of in vitro and in vivo studies.

In Vitro Efficacy

In vitro assays measure the ability of a compound to inhibit the growth of P. falciparum in a laboratory setting. The most common metric is the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%.

Table 1: Comparative In Vitro Efficacy of Chloroquine and Related Trifluoromethyl-Quinoline Derivatives

CompoundP. falciparum StrainIC50 (µM)Reference
ChloroquineW2 (CQ-resistant)~0.126[7]
Chloroquine3D7 (CQ-sensitive)Varies[8][9]
2,8-bis(trifluoromethyl)quinoline derivative (Compound 129)Not specified0.083[6]
2,8-bis(trifluoromethyl) quinoline-4-(N4-ethyl-5-nitroimidazolo) methylene ketoneD10 (CQ-sensitive)4.8 µg/ml[5]
2,8-bis(trifluoromethyl) quinoline-4-(5-pyrimidino) ketoneD10 (CQ-sensitive)5.2 µg/ml[5]

Note: Direct comparison is challenging due to variations in experimental conditions and parasite strains across different studies.

In Vivo Efficacy

In vivo studies in animal models, typically mice infected with rodent malaria parasites like Plasmodium berghei, are crucial for evaluating a drug's efficacy in a whole organism.[10][11] These studies provide information on a compound's pharmacokinetic and pharmacodynamic properties.

Data from a study on N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine, a compound with a similar quinoline core, showed a 66% reduction in parasitemia in P. berghei-infected mice on the 5th day after infection, which was consistent with its in vitro activity.[12] Another study on simplified reversed chloroquines, which also feature a quinoline scaffold, demonstrated oral efficacy in a murine malaria model.[13]

Experimental Protocols: A Guide to Efficacy Assessment

In Vitro Antimalarial Susceptibility Testing

The following is a generalized protocol for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

Objective: To determine the IC50 value of a test compound against chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Materials:

  • P. falciparum cultures (e.g., 3D7 for CQ-sensitive, Dd2 or W2 for CQ-resistant)

  • Human erythrocytes (O+)

  • RPMI 1640 medium supplemented with L-glutamine, HEPES, hypoxanthine, and AlbuMAX II

  • Test compounds (2-(Trifluoromethyl)quinolin-4-ol, Chloroquine) dissolved in DMSO

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Workflow for In Vitro Antimalarial Assay

start Start prep_parasites Prepare synchronized P. falciparum culture start->prep_parasites plate_setup Add erythrocytes and parasite culture to 96-well plate prep_parasites->plate_setup serial_dilutions Prepare serial dilutions of test compounds add_compounds Add drug dilutions to respective wells serial_dilutions->add_compounds plate_setup->add_compounds incubation Incubate for 72 hours add_compounds->incubation lysis Add lysis buffer with SYBR Green I incubation->lysis read_fluorescence Read fluorescence lysis->read_fluorescence calculate_ic50 Calculate IC50 values read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the SYBR Green I-based in vitro assay.

Step-by-Step Protocol:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in RPMI 1640 medium with human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. Synchronize cultures to the ring stage.

  • Drug Dilution: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions in RPMI 1640 to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of the drug dilutions to the respective wells. Add 200 µL of the parasite culture (2% parasitemia, 2% hematocrit). Include drug-free wells as a negative control and wells with uninfected erythrocytes as a background control.

  • Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence of uninfected erythrocytes. Normalize the data to the drug-free control wells (100% growth). Plot the percentage of parasite growth inhibition against the log of the drug concentration and determine the IC50 value using a non-linear regression model.

In Vivo Antimalarial Efficacy Testing (4-Day Suppressive Test)

This standard test evaluates the ability of a compound to suppress parasitemia in infected mice.[11]

Objective: To assess the in vivo antimalarial efficacy of a test compound in a murine malaria model.

Materials:

  • 6-8 week old Swiss albino mice

  • Plasmodium berghei ANKA strain

  • Test compounds (2-(Trifluoromethyl)quinolin-4-ol, Chloroquine)

  • Vehicle for drug administration (e.g., 7% Tween 80, 3% ethanol in water)

  • Giemsa stain

  • Microscope

Workflow for In Vivo 4-Day Suppressive Test

start Start infect_mice Infect mice with P. berghei (Day 0) start->infect_mice group_mice Randomly group mice (n=5 per group) infect_mice->group_mice treat_mice Administer test compounds orally for 4 consecutive days group_mice->treat_mice monitor_parasitemia Monitor parasitemia on Day 4 by microscopic examination treat_mice->monitor_parasitemia calculate_suppression Calculate percent suppression of parasitemia monitor_parasitemia->calculate_suppression end End calculate_suppression->end

Caption: Workflow for the in vivo 4-day suppressive test.

Step-by-Step Protocol:

  • Infection: On day 0, inoculate mice intraperitoneally with 1x10^7 P. berghei-infected erythrocytes.

  • Grouping and Treatment: Randomly divide the mice into groups (n=5). Two hours post-infection, begin treatment. Administer the test compounds and chloroquine (positive control) orally once daily for four consecutive days (day 0 to day 3). A negative control group receives only the vehicle.

  • Parasitemia Determination: On day 4, collect blood from the tail of each mouse. Prepare thin blood smears and stain with Giemsa.

  • Microscopic Examination: Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of at least 1000 total red blood cells under a microscope.

  • Efficacy Calculation: Calculate the average parasitemia for each group. The percentage of suppression is calculated as: [(A - B) / A] x 100 Where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.

Conclusion and Future Directions

The available preclinical data suggests that quinoline derivatives containing trifluoromethyl groups, such as 2-(Trifluoromethyl)quinolin-4-ol and its analogues, hold promise as a class of antimalarial compounds. Some of these derivatives have demonstrated superior in vitro potency against P. falciparum compared to chloroquine, particularly against resistant strains. However, a comprehensive understanding of their efficacy, mechanism of action, and safety profile requires further investigation.

Future research should focus on:

  • Direct head-to-head in vitro and in vivo comparative studies of 2-(Trifluoromethyl)quinolin-4-ol and chloroquine against a panel of drug-sensitive and drug-resistant P. falciparum strains.

  • Elucidation of the precise mechanism of action of 2-(Trifluoromethyl)quinolin-4-ol.

  • Pharmacokinetic and toxicological studies to assess the drug-like properties and safety of this compound.

  • Structure-activity relationship (SAR) studies to optimize the quinoline scaffold for enhanced potency and reduced toxicity.

By systematically addressing these research questions, the scientific community can better evaluate the potential of 2-(Trifluoromethyl)quinolin-4-ol and related compounds as next-generation antimalarial drugs in the fight against this devastating disease.

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A Senior Application Scientist's Guide to the Validation of Novel Fluorophores: A Comparative Case Study of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel fluorescent probes is a cornerstone of innovation in cellular biology and drug discovery, enabling real-time visualization of dynamic biological processes.[1] However, the transition from a newly synthesized molecule to a validated research tool is contingent upon a rigorous, multi-faceted validation process. This guide provides a comprehensive framework for the systematic evaluation of new fluorescent probes, using the promising but under-characterized molecule, 2-(Trifluoromethyl)quinolin-4-ol, as a central case study. We will dissect the essential validation pillars—photophysical characterization, selectivity, stability, and live-cell applicability—while objectively comparing its projected performance against established probe classes, namely Coumarin and Rhodamine derivatives. This document is designed not merely as a protocol, but as a strategic guide, explaining the causality behind experimental choices to ensure the generation of robust, reproducible, and trustworthy data.

The Imperative for Rigorous Probe Validation

The Candidate Probe: 2-(Trifluoromethyl)quinolin-4-ol

Chemical Structure and Design Rationale

2-(Trifluoromethyl)quinolin-4-ol is a heterocyclic compound built on a quinoline scaffold.[5][6] The choice of this scaffold is strategic; quinoline and its derivatives are well-known for their fluorescent properties and are found in various bioactive compounds.[7][8] The key innovation in this structure is the inclusion of a trifluoromethyl (-CF3) group at the 2-position.

Why the Trifluoromethyl Group is Critical:

  • Enhanced Stability: The -CF3 group is a bioisostere of a methyl group but is significantly more resistant to metabolic oxidation, which can improve the probe's stability in a cellular environment.[7]

  • Modulation of Electronic Properties: As a strong electron-withdrawing group, the -CF3 moiety can significantly influence the photophysical properties of the quinoline fluorophore.[9] This can lead to desirable characteristics such as larger Stokes shifts and altered emission wavelengths upon interaction with a target analyte.[10]

  • Improved Lipophilicity: This modification can enhance membrane permeability, a crucial factor for probes designed to function within living cells.[7]

Hypothesized Sensing Mechanism

Many quinoline-based probes operate on a "turn-on" fluorescence mechanism, often governed by processes like Photoinduced Electron Transfer (PET). In its unbound state, the probe's fluorescence is quenched. Upon binding to a specific analyte (e.g., a metal ion), the PET process is inhibited, causing a significant increase in fluorescence intensity.

cluster_0 Unbound Probe: Fluorescence OFF cluster_1 Bound Probe: Fluorescence ON Probe_Unbound Fluorophore (Quinoline Core) PET Photoinduced Electron Transfer (PET) Probe_Unbound->PET e- transfer Receptor Receptor Site Receptor->PET Quenched Fluorescence Quenched (No Light Out) PET->Quenched Light_In1 Excitation Light Light_In1->Probe_Unbound Probe_Bound Fluorophore (Quinoline Core) Light_Out Fluorescence Emitted Probe_Bound->Light_Out Receptor_Bound Receptor-Analyte Complex Receptor_Bound->Probe_Bound PET Blocked Analyte Target Analyte Analyte->Receptor_Bound Light_In2 Excitation Light Light_In2->Probe_Bound

Fig 1. Hypothesized "turn-on" sensing mechanism via Photoinduced Electron Transfer (PET).

Establishing a Performance Baseline: Comparative Probes

To contextualize the performance of 2-(Trifluoromethyl)quinolin-4-ol, it must be compared against well-validated probes. The choice of comparator depends on the intended target. For this guide, we select two versatile and widely used classes:

  • Coumarin-based Probes: Often used for detecting enzymes, reactive oxygen species (ROS), and pH changes. They are known for their high quantum yields and sensitivity to the microenvironment.[11]

  • Rhodamine-based Probes: A gold standard for detecting metal ions (e.g., Fe³⁺, Cu²⁺, Hg²⁺). They typically operate via a spirolactam ring-opening mechanism, resulting in a dramatic "turn-on" fluorescence and colorimetric response.[12]

A Multi-Pillar Validation Workflow

This section details the essential experimental protocols required to validate a new probe. The provided data is illustrative, representing typical expected values for these classes of fluorophores, to serve as a benchmark for your own experimental results.

Pillar 1: Photophysical Characterization

Causality: Before assessing biological function, the fundamental light-absorbing and emitting properties of the probe must be quantified. These parameters determine the probe's brightness, the required excitation wavelength, and the optimal emission filter for imaging.

Experimental Protocol: Determination of Photophysical Properties

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the probe in DMSO.[13]

  • Working Solution: Create a 10 µM working solution in a relevant buffer (e.g., PBS, pH 7.4) for analysis.

  • Absorbance Spectrum: Use a UV-Vis spectrophotometer to scan the absorbance from 250 nm to 700 nm to determine the maximum absorption wavelength (λ_abs).

  • Emission Spectrum: Using a fluorometer, excite the probe at its λ_abs and scan the emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield (Φ) Calculation: Determine the relative quantum yield using a standard fluorophore with a known quantum yield (e.g., quinine sulfate for blue-emitting probes, Rhodamine 6G for green/orange probes) in the same solvent, using the comparative method.[14]

  • Stokes Shift Calculation: Calculate the difference between the λ_em and λ_abs (in nanometers). A larger Stokes shift (>50 nm) is generally desirable to minimize self-quenching and spectral overlap.[11]

Table 1: Illustrative Photophysical Properties Comparison

Property2-(Trifluoromethyl)quinolin-4-ol (Expected)Coumarin Derivative (Typical)[11]Rhodamine B Derivative (Typical)[12]
λ_abs (nm) ~340-360~400-450~555-565
λ_em (nm) ~440-470~460-500~580-590
Stokes Shift (nm) >80~60-80~25-35
Quantum Yield (Φ) 0.1 - 0.7 (Analyte-dependent)0.4 - 0.9<0.05 (Off) / >0.3 (On)
Pillar 2: Selectivity and Sensitivity Assessment

Causality: This is the most critical validation step. A probe is only useful if it responds strongly to its intended target while remaining silent in the presence of other biologically abundant molecules (interferents). Sensitivity determines the lowest concentration of the target the probe can reliably detect.

Start Start: Prepare Probe Working Solution (e.g., 10 µM) Panel Prepare Panel of Analytes: 1. Target Analyte (e.g., Fe³⁺) 2. Potential Interferents (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Cys, GSH) Start->Panel Incubate Incubate Probe with each Analyte Individually (e.g., 10 equivalents) Panel->Incubate Measure Measure Fluorescence Intensity (Ex: λ_abs, Em: λ_em) Incubate->Measure Plot Plot Data: Bar chart of Fluorescence vs. Analyte Measure->Plot Decision Is Response to Target >10-fold Higher than to Interferents? Plot->Decision Pass PASS: Probe is Selective Decision->Pass Yes Fail FAIL: Redesign or Discard Probe Decision->Fail No

Fig 2. Workflow for validating the selectivity of a fluorescent probe.

Experimental Protocol: Selectivity and Limit of Detection (LOD)

  • Selectivity Screening:

    • Prepare solutions of the target analyte and a panel of potential interferents (e.g., other metal ions, amino acids, ROS) at a concentration 10- to 100-fold higher than the probe concentration.[15]

    • In a 96-well plate, add the probe working solution to each well.

    • Add each analyte/interferent solution to a separate well and incubate for a predetermined time (e.g., 15 minutes).

    • Measure the fluorescence intensity of each well using a plate reader.

    • Plot the fluorescence intensity against each tested species. A highly selective probe will show a dramatic response only for the target analyte.

  • Limit of Detection (LOD) Calculation:

    • Prepare a series of solutions with decreasing concentrations of the target analyte.

    • Incubate each concentration with the probe and measure the fluorescence response.

    • Plot the fluorescence intensity as a function of the target analyte concentration.

    • The LOD is calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement (probe alone) and k is the slope of the linear portion of the calibration curve.[12]

Table 2: Illustrative Selectivity Profile (Target Analyte: Fe³⁺)

Analyte (10 equiv.)2-(TFM)quinolin-4-ol (Fold Change)Rhodamine-Fe³⁺ Probe (Fold Change)[12]
Fe³⁺ (Target) >50-fold >100-fold
Fe²⁺<1.5-fold<2-fold
Cu²⁺<2-fold<3-fold
Zn²⁺<1.2-fold<1.5-fold
Ca²⁺, Mg²⁺, Na⁺, K⁺No significant changeNo significant change
Pillar 3: Stability (Photostability & pH)

Causality: A probe must be robust enough to withstand the conditions of a typical imaging experiment. Photostability ensures the signal does not fade during image acquisition, while pH stability is crucial for probes used in cellular compartments with varying pH levels (e.g., cytosol vs. lysosomes).

Experimental Protocol: Stability Assays

  • Photostability Test:

    • Place a solution of the probe (bound to its target) on a microscope slide.

    • Continuously expose the sample to the excitation light source of a confocal microscope at a fixed intensity.

    • Acquire images at regular intervals (e.g., every 30 seconds for 10 minutes).

    • Measure the fluorescence intensity of a region of interest (ROI) over time. Plot the normalized intensity vs. time. A stable probe will retain a high percentage of its initial fluorescence.[14]

  • pH Stability Test:

    • Prepare a series of buffers across a pH range (e.g., pH 4 to 9).

    • Measure the fluorescence intensity of the probe alone and the probe-analyte complex in each buffer.

    • Plot fluorescence intensity vs. pH. An ideal probe will maintain a stable "off" state and a stable "on" state across the relevant physiological pH range (typically 6.5-8.0).[12]

Pillar 4: Live-Cell Imaging and Cytotoxicity

Causality: The ultimate test of a probe is its performance in a complex biological environment. The probe must be cell-permeable, localize to the correct compartment, detect its target, and, most importantly, be non-toxic to the cells.[16]

Culture 1. Cell Culture Seed cells on glass-bottom dish Load 2. Probe Loading Incubate cells with probe (e.g., 5-10 µM for 30 min) Culture->Load Toxicity Parallel Experiment: Cytotoxicity Assay (e.g., MTT) to confirm biocompatibility Culture->Toxicity Wash 3. Wash Remove excess probe with fresh imaging medium Load->Wash Stimulate 4. Stimulation (Optional) Treat cells to modulate target analyte levels Wash->Stimulate Image 5. Image Acquisition Confocal or Epifluorescence Microscopy Stimulate->Image Analyze 6. Data Analysis Quantify fluorescence intensity, co-localization, etc. Image->Analyze

Fig 3. Generalized workflow for a live-cell imaging experiment using a fluorescent probe.

Experimental Protocol: General Live-Cell Imaging

  • Cell Culture: Plate cells (e.g., HeLa, SH-SY5Y) on glass-bottom imaging dishes and grow to 60-80% confluency.[17]

  • Probe Loading: Wash cells with imaging buffer (e.g., HBSS). Incubate cells with the probe (typically 1-10 µM in imaging buffer) for 15-60 minutes at 37°C.

  • Washing: Gently wash the cells two to three times with fresh imaging buffer to remove extracellular probe.[18]

  • Imaging: Mount the dish on a microscope equipped with an environmental chamber (37°C, 5% CO₂). Acquire images using appropriate laser lines and emission filters.

  • Analyte Modulation: To confirm the probe responds to the target in-cell, treat one group of cells with a stimulus that increases the analyte (e.g., an iron salt for an Fe³⁺ probe) and another with a chelator to decrease it. A successful probe will show a corresponding increase or decrease in fluorescence.

  • Cytotoxicity Assay (Parallel Experiment): Treat cells with varying concentrations of the probe for 24 hours and perform an MTT or similar viability assay to ensure the probe is not toxic at working concentrations.

Synthesis of 2-(Trifluoromethyl)quinolin-4-ol

The synthesis of 2-(Trifluoromethyl)quinolin-4-ol is typically achieved via a cyclization reaction. A common route involves the reaction of aniline with ethyl 4,4,4-trifluoro-3-oxobutanoate in the presence of an acid catalyst like p-toluenesulfonic acid, heated under reflux in a solvent such as toluene.[19] The product can then be purified using silica gel column chromatography.

Synthesis and Expert Conclusion

The validation of a novel fluorescent probe is a systematic process that demands rigor and objectivity. This guide has laid out a comprehensive, four-pillar framework—encompassing photophysical characterization, selectivity and sensitivity analysis, stability testing, and live-cell application—to ensure the development of trustworthy research tools.

Based on its chemical structure, 2-(Trifluoromethyl)quinolin-4-ol presents a compelling profile for development as a selective fluorescent probe. The quinoline core provides a proven fluorophore, while the strategic placement of the trifluoromethyl group is expected to confer enhanced stability and favorable photophysical properties. Its potential to operate via a robust "turn-on" mechanism makes it a promising candidate for detecting specific analytes within the complex milieu of a living cell.

However, promise must be substantiated by data. By following the detailed workflows and comparing experimental results to the illustrative benchmarks provided for established Coumarin and Rhodamine probes, researchers can objectively assess its performance. A successful validation, demonstrating high selectivity, sensitivity, photostability, and biocompatibility, would establish 2-(Trifluoromethyl)quinolin-4-ol as a valuable addition to the molecular imaging toolbox, empowering new discoveries in biological research and therapeutic development.

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  • Wang, Z., et al. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Publishing. [Link]

  • Schade, M. A., & Knochel, P. (2012). Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. Beilstein Journal of Organic Chemistry, 8, 1491–1499. [Link]

  • Al-Nuaimi, M. W., et al. (2015). Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 10(11), 1841-1845. [Link]

  • Shaw, S. L., et al. (2019). Designing a rigorous microscopy experiment: Validating methods and avoiding bias. The Journal of Cell Biology, 218(5), 1451–1464. [Link]

  • de Candia, M., & Gissi, A. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • Gupta, A., et al. (2022). Highly selective fluorescent probe with an ideal pH profile for the rapid and unambiguous determination of subcellular labile iron (III) pools in human cells. Scientific Reports, 12(1), 1088. [Link]

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A Comparative Study of the Cytotoxicity of 2-(Trifluoromethyl)quinolin-4-ol on Cancerous vs. Healthy Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinoline scaffold has emerged as a privileged structure, forming the backbone of numerous compounds with potent anticancer activities.[1] The introduction of a trifluoromethyl group can enhance the metabolic stability and cytotoxic potential of these molecules.[2] This guide provides a comprehensive framework for conducting a comparative study on the cytotoxicity of a novel quinoline derivative, 2-(Trifluoromethyl)quinolin-4-ol, against cancerous and healthy cells. While specific experimental data for this compound is limited in the public domain, this document will leverage data from structurally related trifluoromethylated quinoline derivatives to illustrate the methodologies and principles of assessing selective cytotoxicity.

The Rationale for Selective Cytotoxicity

A successful chemotherapeutic agent must exhibit a high degree of selectivity, effectively killing cancer cells while minimizing damage to healthy tissues.[3] This selectivity is paramount for a wide therapeutic window and reduced patient side effects. Quinoline derivatives have shown promise in this regard, with some demonstrating significantly higher toxicity towards cancer cells over normal cells.[1][4] This guide will delineate the experimental workflows to rigorously evaluate this critical attribute for 2-(Trifluoromethyl)quinolin-4-ol.

Physicochemical Properties of 2-(Trifluoromethyl)quinolin-4-ol

A foundational understanding of the test compound's properties is crucial for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₆F₃NOPubChem CID: 314576[5]
Molecular Weight 213.16 g/mol PubChem CID: 314576[5]
Melting Point 206 - 208 °CChem-Impex[6]
Appearance Purple solidChem-Impex[6]
Solubility >32 µg/mL (at pH 7.4)PubChem CID: 314576[5]

Experimental Design for Comparative Cytotoxicity Assessment

A multi-faceted approach is essential to comprehensively evaluate the cytotoxic and pro-apoptotic effects of 2-(Trifluoromethyl)quinolin-4-ol. This involves a battery of in vitro assays performed on a panel of cancerous and non-cancerous cell lines.

Cell Line Selection

The choice of cell lines is critical for a meaningful comparative study. A recommended panel would include:

  • Cancer Cell Lines: A diverse selection representing different cancer types (e.g., lung, breast, prostate, leukemia).

  • Healthy (Non-Cancerous) Cell Lines: A corresponding set of normal cells from similar tissues of origin to assess selectivity.

Experimental Workflow

The overall experimental workflow is depicted below:

G cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Confirmation of Cytotoxicity & Mechanism cluster_2 Phase 3: Data Analysis & Interpretation A Prepare Serial Dilutions of 2-(Trifluoromethyl)quinolin-4-ol C Treat Cells with Compound for 24, 48, 72 hours A->C B Seed Cancerous and Healthy Cell Lines in 96-well Plates B->C D Perform MTT Assay to Determine Cell Viability (IC50) C->D E Perform LDH Assay to Quantify Membrane Integrity Loss D->E Validate IC50 values F Conduct Annexin V/PI Staining for Apoptosis/Necrosis Analysis D->F Investigate mode of cell death I Comparative Analysis of Cytotoxicity and Apoptotic Induction E->I G Analyze by Flow Cytometry F->G H Calculate Selectivity Index (SI) G->H H->I

Caption: A three-phase experimental workflow for the comparative cytotoxicity study.

Illustrative Comparative Cytotoxicity Data of Trifluoromethylated Quinoline Derivatives

The following table presents representative IC₅₀ (half-maximal inhibitory concentration) values for various trifluoromethylated quinoline derivatives against a selection of cancer and normal cell lines, providing a benchmark for the anticipated efficacy and selectivity of 2-(Trifluoromethyl)quinolin-4-ol.

CompoundCancer Cell LineCancer TypeIC₅₀ (µM)Normal Cell LineIC₅₀ (µM)Selectivity Index (SI)¹Reference
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinolineHL-60Leukemia19.88 (µg/mL)Not Reported--[7]
2,8-Bis(trifluoromethyl)quinoline-4-(N(4)-ethyl-5-nitroimidazolo)methylene ketoneHL-60Leukemia10 ± 2.5Not Reported--European Journal of Pharmaceutical Sciences
Quinoline-derived trifluoromethyl alcohol (Compound 2)²Not SpecifiedNot Specified14.14Not Reported--ChemMedChem
7-Chloro-4-quinolinylhydrazone derivativeSF-295CNS Cancer0.314 - 4.65 (µg/cm³)Not Reported--[7]
HCT-8Colon Cancer0.314 - 4.65 (µg/cm³)[7]
HL-60Leukemia0.314 - 4.65 (µg/cm³)[7]

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells. ²2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol

Detailed Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[9]

  • Compound Treatment: Treat cells with serial dilutions of 2-(Trifluoromethyl)quinolin-4-ol for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the IC₅₀ value from the dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, a marker of cytotoxicity and compromised membrane integrity.[11][12]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[9]

  • Supernatant Collection: After treatment, centrifuge the plate and carefully collect the supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[12]

  • Data Analysis: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Protocol:

  • Cell Treatment: Treat cells with 2-(Trifluoromethyl)quinolin-4-ol at its predetermined IC₅₀ concentration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.[16]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[14]

Potential Mechanism of Action: A Look into Signaling Pathways

Quinoline derivatives exert their anticancer effects through various mechanisms, including the induction of apoptosis. The trifluoromethyl group can influence these pathways. A plausible mechanism involves the induction of intrinsic apoptosis.

G Compound 2-(Trifluoromethyl)quinolin-4-ol Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 Inhibits Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Releases Bax->Mitochondrion Bcl2->Bax Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Sources

A Comparative Guide to the In Vitro Metabolic Stability of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a new chemical entity (NCE) from a promising candidate to a therapeutic drug, understanding its metabolic fate is paramount.[1] Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing parameters like in vivo half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are excessively stable could accumulate and lead to toxicity.[2] Early in vitro assessment of metabolic stability is therefore an indispensable tool in drug discovery, enabling the selection and optimization of candidates with favorable metabolic properties.[3]

This guide focuses on 2-(Trifluoromethyl)quinolin-4-ol, a scaffold of interest in medicinal chemistry. The inclusion of a trifluoromethyl (-CF3) group is a common strategy to enhance metabolic stability and biological activity.[4][5] The strong electron-withdrawing nature of the -CF3 group can protect the molecule from oxidative metabolism.[6][7] This guide provides a comparative analysis of two gold-standard in vitro systems for assessing metabolic stability: human liver microsomes (HLM) and cryopreserved human hepatocytes. We will delve into the mechanistic rationale behind these models, provide detailed experimental protocols, and present a framework for data interpretation.

Choosing the Right In Vitro System: A Head-to-Head Comparison

The liver is the primary site of drug metabolism, and in vitro models derived from this organ are the most widely used for stability screening.[8][9] The two most common systems are Human Liver Microsomes (HLM) and cryopreserved human hepatocytes.

  • Human Liver Microsomes (HLM): These are subcellular fractions of the liver endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[8][10] HLMs are a cost-effective and high-throughput tool for assessing the intrinsic clearance of compounds primarily metabolized by CYPs.[10] However, they lack the full complement of Phase II enzymes and the cellular architecture of intact hepatocytes.[8]

  • Cryopreserved Human Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, hepatocytes are intact liver cells containing the full range of Phase I and Phase II metabolic enzymes and cofactors in a more physiologically relevant environment.[8][9] They allow for the assessment of a broader range of metabolic pathways, including glucuronidation by UDP-glucuronosyltransferases (UGTs), which are crucial for the metabolism of many compounds.[11][12] While providing more comprehensive data, hepatocyte assays are generally more complex and have lower throughput than microsomal assays.[9]

For a compound like 2-(Trifluoromethyl)quinolin-4-ol, with a quinoline core, both CYP-mediated oxidation and UGT-mediated glucuronidation are potential metabolic pathways.[13][14] Therefore, a comparative assessment using both HLM and hepatocytes will provide a more complete picture of its metabolic fate.

Potential Metabolic Fates of 2-(Trifluoromethyl)quinolin-4-ol

The metabolism of quinoline derivatives can be complex, involving several CYPs. For instance, CYP2E1 is primarily involved in the formation of 3-hydroxyquinoline, while CYP2A6 contributes to the formation of quinoline-1-oxide and quinoline-5,6-diol in human liver microsomes.[13][15] The trifluoromethyl group is generally resistant to metabolism, often enhancing the metabolic stability of the parent molecule.[4][5] The hydroxyl group at the 4-position of the quinoline ring is a potential site for glucuronidation by UGTs.[12][14]

Below is a diagram illustrating the potential metabolic pathways for 2-(Trifluoromethyl)quinolin-4-ol.

cluster_0 Phase I Metabolism (CYP450s) cluster_1 Phase II Metabolism (UGTs) Parent 2-(Trifluoromethyl)quinolin-4-ol Oxidized_Metabolites Oxidized Metabolites (e.g., Hydroxylation on quinoline ring) Parent->Oxidized_Metabolites CYP2E1, CYP2A6, etc. Glucuronide_Conjugate Glucuronide Conjugate Parent->Glucuronide_Conjugate UGTs Data_Acquisition LC-MS/MS Data Acquisition (Peak Area of Parent Compound) Concentration_Time_Plot Plot ln(% Remaining) vs. Time Data_Acquisition->Concentration_Time_Plot Slope_Calculation Calculate Slope (k) of Linear Regression Concentration_Time_Plot->Slope_Calculation Half_Life_Calculation Calculate Half-Life (t½) t½ = 0.693 / k Slope_Calculation->Half_Life_Calculation CLint_Calculation Calculate Intrinsic Clearance (CLint) CLint = (0.693 / t½) * (Volume / Amount of Enzyme) Slope_Calculation->CLint_Calculation Data_Interpretation Data Interpretation and Comparison Half_Life_Calculation->Data_Interpretation CLint_Calculation->Data_Interpretation

Caption: Workflow for metabolic stability data analysis.

Comparative Data Summary

The following table provides a hypothetical comparison of the expected metabolic stability data for 2-(Trifluoromethyl)quinolin-4-ol in HLM and human hepatocytes, alongside control compounds.

CompoundIn Vitro SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells)Predicted In Vivo Clearance
2-(Trifluoromethyl)quinolin-4-ol Human Liver Microsomes Expected to be Moderate to HighTo be determinedModerate
Human Hepatocytes Expected to be ModerateTo be determinedModerate
Verapamil (High Clearance Control) Human Liver Microsomes< 15HighHigh
Human Hepatocytes< 30HighHigh
Dextromethorphan (Moderate Clearance Control) Human Liver Microsomes15 - 45ModerateModerate
Human Hepatocytes30 - 90ModerateModerate
Carbamazepine (Low Clearance Control) Human Liver Microsomes> 60LowLow
Human Hepatocytes> 120LowLow

Conclusion: A Holistic View of Metabolic Stability

The in vitro assessment of metabolic stability is a cornerstone of modern drug discovery. [16]By employing a dual-system approach with both human liver microsomes and cryopreserved human hepatocytes, researchers can gain a comprehensive understanding of the metabolic fate of 2-(Trifluoromethyl)quinolin-4-ol. [2][8]The HLM assay provides a rapid and efficient screen for CYP-mediated metabolism, while the hepatocyte assay offers a more physiologically relevant model that captures both Phase I and Phase II metabolic pathways. [9][16]The data generated from these studies will be instrumental in guiding lead optimization efforts, enabling the design of novel quinoline-based therapeutics with improved pharmacokinetic profiles and a higher probability of clinical success.

References

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

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  • Obach, R. S. (2001). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Drug Metabolism and Disposition, 29(4 Pt 2), 557-562. Retrieved from [Link]

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  • Sharma, R., & Auchus, R. J. (2014). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. Journal of medicinal chemistry, 57(15), 6549-6560. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Reigh, G., McMahon, H., Ishizaki, M., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline. Carcinogenesis, 17(9), 1989-1996. Retrieved from [Link]

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Evaluation of the drug-likeness of 2-(Trifluoromethyl)quinolin-4-ol based on Lipinski's rule of five

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers in drug discovery, this analysis evaluates the potential of 2-(Trifluoromethyl)quinolin-4-ol as an orally active drug candidate by applying Lipinski's rule of five. This guide provides a comparative analysis with related quinolin-4-ol analogs, detailed methodologies for property calculation, and a critical discussion of the rule's application in modern drug development.

Introduction: The Quinoline Scaffold and the Quest for Oral Bioavailability

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3][4] The development of orally active drugs is a primary objective in pharmaceutical research, as oral administration offers convenience and improved patient compliance. However, for a compound to be effective when taken orally, it must possess a specific set of physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME).

Lipinski's rule of five, formulated by Christopher A. Lipinski in 1997, provides a set of simple, yet powerful, guidelines to assess the "drug-likeness" of a chemical compound and its likelihood of being orally bioavailable.[5][6][7][8] This rule is not a strict set of criteria but rather a filter to identify compounds with a higher probability of success in clinical trials by flagging potential issues with absorption or permeation early in the drug discovery process.[7][9]

This guide focuses on the evaluation of 2-(Trifluoromethyl)quinolin-4-ol, a fluorinated quinoline derivative, against the parameters of Lipinski's rule of five. The introduction of a trifluoromethyl group can significantly alter a molecule's properties, including its metabolic stability and lipophilicity, making such an analysis crucial.[10] We will also compare its properties to other quinolin-4-ol derivatives to provide a broader context for its potential as a drug candidate.

Understanding Lipinski's Rule of Five

Lipinski's rule of five is based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules.[8] The rule states that a compound is more likely to be orally bioavailable if it does not violate more than one of the following four criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules are more readily absorbed.[5][8]

  • LogP (Octanol-Water Partition Coefficient) ≤ 5: LogP is a measure of a compound's lipophilicity. A value less than 5 suggests a balance between solubility in aqueous and lipid environments, which is necessary for membrane permeability.[5][6]

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of N-H and O-H bonds in a molecule.[5][8] Excessive hydrogen bonding can hinder membrane permeation.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.[5][8] Similar to donors, a high number of acceptors can negatively impact permeability.

It is important to note that these are guidelines, and there are many successful oral drugs that violate one or more of these rules.[9] However, compounds that violate multiple rules are at a higher risk of poor oral bioavailability.[9]

Physicochemical Property Analysis of 2-(Trifluoromethyl)quinolin-4-ol

To evaluate 2-(Trifluoromethyl)quinolin-4-ol against Lipinski's rule of five, we will examine its key physicochemical properties. The data presented here is sourced from the PubChem database.[11]

Experimental Protocol: In Silico Physicochemical Property Determination

The following steps outline the general workflow for obtaining the physicochemical properties of a compound using a public database like PubChem.

G cluster_workflow In Silico Property Determination Workflow start Identify Compound of Interest (e.g., 2-(Trifluoromethyl)quinolin-4-ol) search Search Public Database (e.g., PubChem, ChemSpider) start->search locate Locate Compound Entry (Verify CAS number or structure) search->locate extract Extract Physicochemical Properties (MW, LogP, HBD, HBA) locate->extract record Record and Tabulate Data extract->record

Caption: Workflow for obtaining physicochemical properties from public chemical databases.

Evaluation of 2-(Trifluoromethyl)quinolin-4-ol

The computed properties for 2-(Trifluoromethyl)quinolin-4-ol are summarized in the table below and evaluated against Lipinski's criteria.

Lipinski's Rule ParameterValue for 2-(Trifluoromethyl)quinolin-4-olLipinski's ThresholdCompliance
Molecular Weight ( g/mol ) 213.16[11][12]≤ 500Yes
LogP (XLogP3) 2.5[11]≤ 5Yes
Hydrogen Bond Donors 1[11]≤ 5Yes
Hydrogen Bond Acceptors 5[11]≤ 10Yes

Based on this in silico analysis, 2-(Trifluoromethyl)quinolin-4-ol does not violate any of Lipinski's rules , suggesting a high probability of good oral bioavailability.

Comparative Analysis with Other Quinolin-4-ol Derivatives

To better understand the drug-likeness of 2-(Trifluoromethyl)quinolin-4-ol, it is useful to compare its properties with other structurally related quinoline derivatives.

Comparative Data

The following table presents the physicochemical properties of 2-(Trifluoromethyl)quinolin-4-ol alongside two other quinolin-4-ol analogs.

CompoundMolecular Weight ( g/mol )LogP (Predicted)Hydrogen Bond DonorsHydrogen Bond AcceptorsLipinski Violations
2-(Trifluoromethyl)quinolin-4-ol 213.16[11][12]2.5[11]1[11]5[11]0
2-Methyl-8-(trifluoromethyl)quinolin-4-ol 227.18[13]3.1 (Predicted)12 (Predicted)0
2,8-Bis(trifluoromethyl)quinolin-4-ol 281.15[14][15]4.73[14]12 (Predicted)0

Predicted values for HBD and HBA for the analogs are based on their chemical structures.

Discussion of Comparative Data

All three quinolin-4-ol derivatives fully comply with Lipinski's rule of five, indicating their potential as orally bioavailable drug candidates. The addition of a second trifluoromethyl group in 2,8-Bis(trifluoromethyl)quinolin-4-ol significantly increases both the molecular weight and the LogP value, pushing the lipophilicity closer to the upper limit of Lipinski's rule. While still compliant, this trend highlights the impact of fluorination on a molecule's properties. The higher LogP of the bis-trifluoromethyl analog suggests it will be more lipophilic, which could influence its absorption, distribution, and potential for off-target effects.

G cluster_comparison Lipinski's Rule Compliance of Quinolin-4-ol Derivatives node1 2-(Trifluoromethyl)quinolin-4-ol MW: 213.16 LogP: 2.5 HBD: 1 HBA: 5 Violations: 0 node2 2-Methyl-8-(trifluoromethyl)quinolin-4-ol MW: 227.18 LogP: 3.1 HBD: 1 HBA: 2 Violations: 0 node1->node2 Structural Analogs node3 2,8-Bis(trifluoromethyl)quinolin-4-ol MW: 281.15 LogP: 4.73 HBD: 1 HBA: 2 Violations: 0 node2->node3 Increased Fluorination

Caption: Comparative compliance of quinolin-4-ol derivatives with Lipinski's rule of five.

Conclusion and Future Perspectives

Our evaluation of 2-(Trifluoromethyl)quinolin-4-ol based on Lipinski's rule of five indicates that it possesses physicochemical properties consistent with good oral bioavailability. It fully adheres to all four criteria, with a molecular weight well below 500 Da, a moderate LogP value, and a low number of hydrogen bond donors and acceptors. The comparative analysis with other quinolin-4-ol derivatives further supports its potential as a promising scaffold for drug discovery.

It is crucial to reiterate that Lipinski's rule of five is a predictive tool and not a definitive measure of a compound's success as an oral drug.[7][9] Compounds that pass this initial screening must undergo further experimental validation, including in vitro ADME assays and in vivo pharmacokinetic studies, to confirm their drug-like properties. Nevertheless, this in silico assessment provides a strong rationale for prioritizing 2-(Trifluoromethyl)quinolin-4-ol and its analogs for further investigation in drug development programs targeting a wide array of diseases. The favorable profile of this compound underscores the value of the quinoline scaffold and the strategic use of fluorine in medicinal chemistry to modulate molecular properties.

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  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (URL: [Link])

  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity - Sci Forschen. (URL: [Link])

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - NIH. (URL: [Link])

  • 2,8-Bis(trifluoromethyl)quinolin-4-ol | CAS#:35853-41-9 | Chemsrc. (URL: [Link])

  • 2,8-Bis(trifluoromethyl)quinolin-4-ol: Comprehensive Overview and Applications. (URL: [Link])

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 2-(Trifluoromethyl)quinolin-4-ol, a fluorinated heterocyclic compound. As a substance primarily used in research and development, adherence to rigorous safety and disposal protocols is paramount to protect laboratory personnel, ensure regulatory compliance, and maintain environmental integrity. This guide moves beyond a simple checklist, delving into the chemical reasoning behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.

Core Principles: Hazard Profile and Proactive Safety

Understanding the inherent hazards of 2-(Trifluoromethyl)quinolin-4-ol is the foundation of its safe management. Structurally, it is a quinoline derivative containing a trifluoromethyl group, classifying it as a halogenated organic compound .[1][2] This classification is critical as it dictates the required disposal pathway under environmental regulations.

Based on available safety data, this compound presents the following primary hazards:

  • Acute Oral Toxicity : Toxic if swallowed.[3][4]

  • Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[3][5][6]

  • Respiratory Irritation : May cause respiratory irritation upon inhalation of its dust form.[3][5]

Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE) to establish a primary barrier against exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE Item Specification Rationale
Eye Protection Chemical safety goggles or a face shield. Protects against accidental splashes and contact with airborne particles, preventing serious eye irritation.[7][8]
Hand Protection Chemical-resistant nitrile gloves. Prevents direct skin contact, which can cause irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling.[9]
Protective Clothing Standard laboratory coat. Protects skin and personal clothing from contamination.[8]

| Respiratory | Operations should be conducted in a chemical fume hood. | A fume hood provides necessary ventilation to prevent the inhalation of dust or aerosols, mitigating the risk of respiratory tract irritation.[7][10] |

Waste Characterization: The "Halogenated" Distinction

The most critical step in the disposal process is correctly identifying 2-(Trifluoromethyl)quinolin-4-ol as hazardous halogenated organic waste . The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) stringently, often prohibiting their land disposal without prior treatment.[2][11]

The Causality Behind Segregation: The key to both safety and cost-effective disposal is strict waste segregation. Mixing halogenated waste with non-halogenated waste streams contaminates the entire container.[12][13] This action forces the entire volume of waste to be managed as the more hazardous (and expensive) halogenated category, often requiring high-temperature incineration.[13] Therefore, dedicated, separate waste streams are essential.

Step-by-Step Disposal Protocol

This protocol outlines the lifecycle of 2-(Trifluoromethyl)quinolin-4-ol waste within the laboratory, from generation to designated storage, ensuring compliance and safety at each stage.

Step 1: Waste Collection at the Point of Generation

Immediately upon generation, all waste materials must be collected. This includes:

  • Residual solid 2-(Trifluoromethyl)quinolin-4-ol.

  • Contaminated consumables such as weighing papers, pipette tips, and gloves.

  • Spill cleanup materials.

Step 2: Container Selection and Management

The choice of container is a critical control measure to prevent leaks and exposure.

  • Compatibility : Use a container made of material that is chemically resistant to halogenated organics. High-density polyethylene (HDPE) is a common and appropriate choice. Do not use incompatible containers like metal for certain waste types or food-grade containers, which are strictly prohibited.[12][14]

  • Integrity : The container must be in good condition, free from cracks or deterioration, and possess a secure, screw-top lid to ensure it remains closed and vapor-tight.[1][14]

  • Headspace : Fill containers to no more than 90% capacity to allow for expansion of contents and prevent spills during handling.[14][15]

Step 3: Accurate and Compliant Labeling

Proper labeling is a regulatory requirement and essential for safety. Per EPA guidelines, the label must contain:[16][17]

  • The words "Hazardous Waste" .[17]

  • The full, unabbreviated chemical name: "Waste 2-(Trifluoromethyl)quinolin-4-ol" .[1]

  • A clear indication of the associated hazards. This can be achieved using GHS pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).[17]

Label the container before adding the first drop of waste.[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

An SAA is a designated laboratory location for the temporary storage of hazardous waste.

  • Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[14][18]

  • Segregation : Store the halogenated waste container in secondary containment (such as a chemical-resistant tray) and segregated from incompatible materials like acids and oxidizers.[13]

  • Closure : The waste container must be kept securely closed at all times, except when actively adding waste.[1][12]

The following diagram illustrates the proper waste management workflow within the laboratory.

G cluster_lab Laboratory Operations cluster_ehs EH&S / Facility Management A Step 1: Waste Generation (Solid Residue, Contaminated PPE) B Step 2: Select Container (HDPE, Screw-Cap, <90% Full) A->B Collect Waste C Step 3: Label Container ('Hazardous Waste', Full Name, Hazard Pictograms) B->C Before First Use D Step 4: Store in SAA (Closed, Segregated, Secondary Containment) C->D Add Waste E Request Waste Pickup (When container is full) D->E Container Full F Transfer to Central Accumulation Area (CAA) E->F EH&S Personnel G Licensed Vendor Disposal (Incineration) F->G Scheduled Pickup

Caption: Disposal workflow for 2-(Trifluoromethyl)quinolin-4-ol from lab to final disposal.

Emergency Protocol: Spill Management

In the event of a spill, a swift and systematic response is crucial to mitigate exposure and environmental contamination.

  • Alert & Evacuate : Immediately alert personnel in the area. If the spill is large, evacuate the immediate vicinity.

  • Ventilate : Ensure the area is well-ventilated by working within a chemical fume hood or increasing air exchange.[8]

  • Contain : Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to cover and contain the spill. Do not use combustible materials like paper towels.[1]

  • Collect : Carefully scoop the absorbed material and contaminated solids into a designated hazardous waste container.

  • Decontaminate : Clean the spill area with a suitable solvent (such as ethanol or acetone), collecting all cleaning materials (wipes, etc.) as hazardous waste.

  • Dispose : The container with the spill cleanup materials must be sealed, labeled as hazardous waste, and stored in the SAA for disposal.[1]

Final Disposition: Institutional Procedures

Once a waste container in the SAA is full, laboratory personnel must contact their institution's Environmental Health & Safety (EH&S) department to arrange for a waste pickup.[13] EH&S professionals will then transport the waste to a Central Accumulation Area (CAA) before it is collected by a licensed hazardous waste disposal vendor for final treatment, which for halogenated organics is typically incineration.[15][16] Never move hazardous waste from one SAA to another.[16]

By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 2-(Trifluoromethyl)quinolin-4-ol, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Temple University. (2021, October). Halogenated Solvents in Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • P2 InfoHouse. (n.d.). Management of Hazardous Wastes containing Halogenated Organics.
  • PubChem. (n.d.). 2-(Trifluoromethyl)quinolin-4-ol.
  • Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)-4-quinolinol.
  • Angene Chemical. (2025, December 26). Safety Data Sheet - 2,6-Bis(trifluoromethyl)quinolin-4-ol.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Angene Chemical. (2024, August 27). Safety Data Sheet - 2-(Trifluoromethyl)-3-ethoxydodecafluorohexane.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - 5-(Trifluoromethyl)quinolin-8-amine.
  • AK Scientific, Inc. (n.d.). 6-Hydroxy-2-(trifluoromethyl)quinoline - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet - 8-(Trifluoromethyl)quinolin-4-ol.
  • ChemicalBook. (2025, November 29). Chemical Safety Data Sheet MSDS / SDS - 2-Fluoro-4-trifluoromethyl-pyridine.
  • BenchChem. (2025). Proper Disposal of 6,8-Difluoro-2-methylquinolin-4-ol: A Guide for Laboratory Professionals.

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A Senior Application Scientist's Guide to Safely Handling 2-(Trifluoromethyl)quinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling, use, and disposal of 2-(Trifluoromethyl)quinolin-4-ol. As researchers and drug development professionals, our work with novel chemical entities forms the bedrock of therapeutic innovation. However, this innovation must be built upon an unwavering foundation of safety. This document provides a direct, field-proven protocol designed to ensure your protection and the integrity of your research when working with this specific trifluoromethylated quinoline derivative. We will move beyond a simple checklist to explain the causality behind each safety recommendation, empowering you to make informed decisions in your laboratory.

Hazard Profile: Understanding the "Why" Behind the Precautions

While the toxicological properties of many research chemicals, including 2-(Trifluoromethyl)quinolin-4-ol, have not been exhaustively investigated, the quinoline scaffold and trifluoromethyl group are known to have biological activity.[1][2] Safety data sheets for structurally similar compounds provide a clear directive for prudent handling.

Based on available data for related quinoline derivatives, the primary hazards include:

  • Acute Oral Toxicity : Similar compounds are classified as harmful if swallowed.[3]

  • Skin Irritation : Direct contact is likely to cause skin irritation.[4][5]

  • Serious Eye Irritation : This compound poses a significant risk of causing serious eye irritation upon contact.[3][4]

  • Respiratory Tract Irritation : Inhalation of the powdered form may cause respiratory irritation.[4][6]

Therefore, all handling procedures must be designed to eliminate routes of exposure: ingestion, skin/eye contact, and inhalation.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE is your last and most critical line of defense against chemical exposure.[7] Engineering controls, such as chemical fume hoods, are the primary method of protection, with PPE providing the essential barrier for your personal safety.

Summary of PPE Requirements
Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Handling Solid Double-gloved NitrileSafety Goggles & Face ShieldFull-Sleeve Lab CoatRequired if outside a fume hood
Preparing Solutions Double-gloved NitrileSafety Goggles & Face ShieldFull-Sleeve Lab CoatWork in a certified fume hood
Post-Experiment Cleanup Nitrile GlovesSafety GogglesFull-Sleeve Lab CoatNot required if area is decontaminated
Spill Response Heavy-duty Nitrile/ButylSafety Goggles & Face ShieldChemical-Resistant GownNIOSH-approved respirator
Detailed PPE Protocol
  • Hand Protection : Always wear powder-free nitrile gloves.[7] Given the potential for skin irritation, double-gloving is recommended, especially during solution preparation or when handling larger quantities. Gloves must be inspected for tears or holes before use.[8] Use the proper glove removal technique (without touching the glove's outer surface) to avoid cross-contamination.[6] Contaminated gloves should be disposed of immediately as chemical waste.[6]

  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory.[9] Due to the serious eye irritation risk, a full-face shield must be worn over the goggles whenever handling the compound outside of a completely closed system.[3][8] Eyewash stations must be readily accessible and tested regularly.[10]

  • Skin and Body Protection : A clean, full-sleeved laboratory coat is required at all times.[11] For procedures with a higher risk of splashes, such as transferring solutions or handling larger volumes, consider a chemical-resistant gown.[12] Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection : All handling of solid 2-(Trifluoromethyl)quinolin-4-ol that could generate dust must be performed within a certified chemical fume hood to prevent inhalation.[3] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[6][7] Note that surgical masks offer no protection from chemical dusts or vapors.[7]

Operational and Disposal Plans: A Step-by-Step Guide

A safe workflow is a systematic, self-validating process. The following diagram and steps outline the complete handling lifecycle for 2-(Trifluoromethyl)quinolin-4-ol.

G prep Step 1: Preparation - Verify fume hood certification. - Gather all materials. - Review SDS. don_ppe Step 2: Don PPE - Lab Coat - Goggles & Face Shield - Double Nitrile Gloves prep->don_ppe handling Step 3: Chemical Handling - Work within fume hood. - Avoid raising dust. - Keep container closed. don_ppe->handling cleanup Step 4: Decontamination - Wipe surfaces with appropriate solvent. - Dispose of wipes as waste. handling->cleanup doff_ppe Step 5: Doff PPE - Remove gloves first (properly). - Remove face shield/goggles. - Remove lab coat. cleanup->doff_ppe disposal Step 6: Waste Disposal - Seal all chemical waste. - Place in designated container. - Document in waste log. doff_ppe->disposal wash Step 7: Final Wash - Wash hands thoroughly with soap and water. disposal->wash

Caption: Safe handling workflow for 2-(Trifluoromethyl)quinolin-4-ol.

Experimental Protocol
  • Preparation : Before bringing the chemical into the workspace, ensure your chemical fume hood has been certified within the last year. Assemble all necessary equipment (spatulas, weigh paper, glassware, solvents) and place it within the hood to minimize traffic in and out of the sash.

  • Donning PPE : Put on your lab coat, followed by chemical splash goggles and a face shield. Finally, don two pairs of nitrile gloves, ensuring the outer glove cuff goes over the cuff of your lab coat.[7]

  • Handling : Conduct all manipulations of the solid compound and its solutions deep within the fume hood, at least 6 inches from the sash. When weighing the solid, use gentle motions to avoid creating airborne dust.[8] Keep the container sealed whenever not in active use.

  • Decontamination : After handling is complete, decontaminate all surfaces and equipment. Wipe down the work area with a suitable solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the solid chemical waste container.

  • Doffing PPE : Remove PPE in an order that minimizes contamination. The outer gloves are removed first. Then, remove your face shield and goggles. Remove your lab coat, and finally, remove the inner pair of gloves using the proper technique.

  • Waste Disposal : All surplus material and any items contaminated with 2-(Trifluoromethyl)quinolin-4-ol (e.g., weigh boats, pipette tips, gloves) must be treated as hazardous waste.[3] Do not let the product enter drains.[3] Collect waste in a clearly labeled, sealed container and dispose of it through a licensed professional waste disposal service.[8]

  • Personal Hygiene : Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[9]

Emergency Procedures

  • Skin Contact : Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation : Move the person into fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]

  • Spill : Evacuate the area. Wearing full PPE (including a respirator if necessary), cover the spill with an inert absorbent material (such as vermiculite or sand).[13] Sweep up the material, place it in a sealed container, and hold for waste disposal.[3]

By adhering to these protocols, you build a system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model. PubMed. Available at: [Link]

  • Safety Data Sheet - 2,6-Bis(trifluoromethyl)quinolin-4-ol. Angene Chemical. Available at: [Link]

  • Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model | Request PDF. ResearchGate. Available at: [Link]

  • MSDS of 2-(Trifluoromethyl)quinoline. Capot Chemical. Available at: [Link]

  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Techno PharmChem. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. Available at: [Link]

  • Safety Data Sheet - 8-Chloro-2-(trifluoromethyl)quinolin-4-ol. Angene Chemical. Available at: [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET - 2-(Trifluoromethyl)quinoline. Fisher Scientific. Available at: [Link]

  • 2-(Trifluoromethyl)quinoline | C10H6F3N. PubChem. Available at: [Link]

  • Oxyfluorfen 2E Herbicide Safety Data Sheet. Greenbook.net. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.